molecular formula C5H7NO2 B1267151 3-Isoxazolol, 4,5-dimethyl- CAS No. 930-83-6

3-Isoxazolol, 4,5-dimethyl-

Cat. No.: B1267151
CAS No.: 930-83-6
M. Wt: 113.11 g/mol
InChI Key: KIJKSVJGPLKILI-UHFFFAOYSA-N
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Description

3-Isoxazolol, 4,5-dimethyl- is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isoxazolol, 4,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isoxazolol, 4,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isoxazolol, 4,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKSVJGPLKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302512
Record name 3-Isoxazolol, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-83-6
Record name 3-Hydroxy-4,5-dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isoxazolol, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Isoxazolol, 4,5-dimethyl- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Isoxazolol, 4,5-dimethyl-, a heterocyclic organic compound. Drawing upon available chemical data and the broader context of isoxazole chemistry, this document details its structure, properties, and potential areas of application, while also highlighting areas where specific experimental data remains limited.

Nomenclature and Chemical Structure

3-Isoxazolol, 4,5-dimethyl-, also known by its IUPAC name 4,5-dimethyl-1,2-oxazol-3-one , is a substituted isoxazole.[1][2] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The nomenclature reflects a fascinating aspect of this molecule: keto-enol tautomerism. The "3-isoxazolol" name points to the enol form, where a hydroxyl group is attached to the C3 position of the isoxazole ring, while "4,5-dimethyl-1,2-oxazol-3-one" refers to the keto form, where a carbonyl group exists at the C3 position. This tautomerism is a key feature of the molecule's reactivity and potential biological interactions.[3]

The fundamental structure consists of an isoxazole core with methyl groups substituted at the C4 and C5 positions.

Molecular Identifiers:

  • CAS Number: 930-83-6[2]

  • Molecular Formula: C₅H₇NO₂[1][2]

  • Canonical SMILES: CC1=C(ONC1=O)C[4]

  • InChI Key: KIJKSVJGPLKILI-UHFFFAOYSA-N[2]

Visualizing the Structure

The chemical structure of 4,5-dimethyl-1,2-oxazol-3-one can be represented as follows:

Caption: 2D structure of 4,5-dimethyl-1,2-oxazol-3-one.

Physicochemical and Computed Properties

Precise experimental data for the physicochemical properties of 4,5-dimethyl-1,2-oxazol-3-one are not extensively reported in publicly available literature. However, computational models provide valuable estimates for these characteristics.

PropertyValueSource
Molecular Weight 113.11 g/mol [1][2]
Exact Mass 113.047678466 DaPubChem
XLogP3 (logP) 0.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 38.3 ŲPubChem

Note: The properties listed above are computationally generated and should be used as estimations pending experimental verification.

Synthesis and Reactivity

General Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry. A primary and versatile method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene.[1][5] For the synthesis of a 3,4,5-trisubstituted isoxazole such as the target molecule, a common pathway would involve the cycloaddition of a nitrile oxide with a disubstituted alkyne.

Another prevalent method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound. The specific precursors for 4,5-dimethyl-3-isoxazolol would likely be a derivative of 2,3-pentanedione.

Illustrative Synthetic Workflow

G start Starting Materials (e.g., Aldoxime, Alkyne) step1 Generation of Nitrile Oxide (e.g., via oxidation or halogenation/elimination) start->step1 step2 [3+2] Cycloaddition (Reaction with a disubstituted alkyne) step1->step2 step3 Work-up and Purification (e.g., Extraction, Chromatography) step2->step3 product 4,5-dimethyl-1,2-oxazol-3-one step3->product

Caption: Generalized synthetic workflow for isoxazole synthesis.

Step-by-Step Methodology (Hypothetical Protocol):

  • Nitrile Oxide Generation: An appropriate aldoxime is halogenated (e.g., with N-chlorosuccinimide) to form a hydroximoyl halide. Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) in an inert solvent generates the nitrile oxide in situ. The choice of a non-nucleophilic base is critical to prevent side reactions with the reactive intermediate.

  • Cycloaddition: The disubstituted alkyne, in this case, 2-butyne, is introduced to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or with gentle heating to facilitate the cycloaddition. The regiochemistry of this step is crucial for obtaining the desired substitution pattern on the isoxazole ring.

  • Work-up and Purification: Upon completion of the reaction (monitored by techniques like TLC or LC-MS), the reaction mixture is quenched, typically with water. The product is then extracted into an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 4,5-dimethyl-1,2-oxazol-3-one.

Reactivity Profile

The reactivity of 4,5-dimethyl-1,2-oxazol-3-one is governed by the isoxazole ring and its substituents. The keto-enol tautomerism allows for reactions at both the oxygen and nitrogen atoms of the ring. The methyl groups can also participate in certain reactions, although they are generally less reactive. The isoxazole ring itself can undergo ring-opening reactions under certain conditions, providing a pathway to other functionalized organic molecules.[6]

Potential Applications and Biological Significance

While specific studies on the biological activity of 4,5-dimethyl-3-isoxazolol are limited, the isoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry. Isoxazole derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antifungal Agents: The isoxazole ring is a core component of several antibacterial drugs.[7]

  • Anti-inflammatory and Analgesic Properties: Certain isoxazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[7]

  • Anticancer Activity: The isoxazole moiety has been incorporated into molecules designed as potential anticancer therapeutics.[7]

  • Agrochemicals: Isoxazole derivatives have also found applications in agriculture as herbicides and fungicides.[8]

The specific substitution pattern of 4,5-dimethyl-3-isoxazolol may confer unique pharmacological properties, making it a compound of interest for further investigation in drug discovery and development programs.

Safety and Handling

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

For related compounds, GHS hazard statements indicate potential for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9] It is prudent to handle 4,5-dimethyl-1,2-oxazol-3-one with similar caution until specific toxicity data is available.

Conclusion

3-Isoxazolol, 4,5-dimethyl- (4,5-dimethyl-1,2-oxazol-3-one) is a heterocyclic compound with a well-defined structure. While extensive experimental data on its physicochemical properties, a specific detailed synthesis protocol, and its biological activities are not widely published, its structural relationship to a broad class of pharmacologically active isoxazoles suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026). ACS Publications. Retrieved from [Link]

  • 4,4-Dimethyl-1,2-oxazolidin-3-one. PubChem. Retrieved from [Link]

  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026). ACS Publications. Retrieved from [Link]

  • 4,5-DIMETHYL-3-ISOXAZOLOL. GSRS. Retrieved from [Link]

  • 4,4-Dimethyl-1,2-oxazolidin-3-one. PubChem. Retrieved from [Link]

  • Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. (2026). ResearchGate. Retrieved from [Link]

  • Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Retrieved from [Link]

  • Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. (2013). Modern Scientific Press Company. Retrieved from [Link]

  • Synthesis and characterization of (1′S)-3- (1′,2′-O-isopropylidenedioxyethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole and its isoxazolidine-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). ResearchGate. Retrieved from [Link]

  • Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis. Semantic Scholar. Retrieved from [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Retrieved from [Link]

  • 4,5-dimethyl-2-propyl oxazole. The Good Scents Company. Retrieved from [Link]

  • Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. Google Patents.
  • 4,5-Dimethylisoxazol-3-amine. (2018). SIELC Technologies. Retrieved from [Link]

  • 3-Isoxazolol, 4,5-dimethyl-. PubChem. Retrieved from [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ISOXAZOLE – A POTENT PHARMACOPHORE. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and reactivity of tetrahydroimidazo [1,5-b][1][2][10]oxadiazol-2(1H)-thiones. (2025). ResearchGate. Retrieved from [Link]

  • Imidazole. Wikipedia. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Retrieved from [Link]-Abood/88636402867c40331008f51a704a29a0f04c6328)

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Retrieved from [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Retrieved from [Link]

  • Supporting Information for: Aerobic Oxidative Annulation of Aldehydes, Anilines and Alkynes: A Facile and Efficient Synthesis of 3,5-Disubstituted Isoxazoles. Author's Manuscript. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • 2H-Thiazolo[4,5-d][1][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. Retrieved from [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Graphical abstract depicting the activity of isoxazole compounds. ResearchGate. Retrieved from [Link]

Sources

3-Hydroxy-4,5-dimethylisoxazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

3-Hydroxy-4,5-dimethylisoxazole, also widely known by its common name Hymexazol (CAS Number: 10004-44-1), is a multifaceted heterocyclic compound that has garnered significant interest in both the agrochemical and pharmaceutical sectors.[1] Its unique structural features, characterized by a substituted isoxazole ring, impart a range of chemical and biological activities. In the realm of agriculture, it is esteemed as a systemic soil and seed fungicide, effectively combating a spectrum of soil-borne diseases.[2] Beyond its established role in crop protection, its scaffold serves as a valuable building block in medicinal chemistry for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-4,5-dimethylisoxazole, delving into its structural nuances, reactivity, and the analytical methodologies employed for its characterization. The content herein is curated to provide researchers, scientists, and drug development professionals with a foundational understanding of this important molecule, underpinned by field-proven insights and authoritative references.

Molecular Structure and Physicochemical Properties

The chemical identity of 3-Hydroxy-4,5-dimethylisoxazole is defined by its molecular formula, C₅H₇NO₂, and a molecular weight of approximately 113.11 g/mol .[3] Its structure features a five-membered isoxazole ring substituted with a hydroxyl group at the 3-position and methyl groups at the 4- and 5-positions. This arrangement of functional groups is pivotal to its chemical behavior and biological activity.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₇NO₂[3]
Molecular Weight 113.11 g/mol [3]
CAS Number 10004-44-1[2]
Appearance White to off-white crystalline solid[1]
Melting Point 86-87 °C[1]
Boiling Point ~202 °C (decomposes)[4]
Solubility Water: 85 g/L at 25°COrganic Solvents: Soluble in most organic solvents.[1]
pKa 5.92 (weak acid)[4]

The relatively high water solubility for a molecule of its size can be attributed to the presence of the hydroxyl group and the nitrogen atom within the isoxazole ring, which can participate in hydrogen bonding with water molecules. Its weakly acidic nature, as indicated by the pKa of 5.92, is a critical parameter influencing its behavior in different pH environments and its interaction with biological targets.[4]

Tautomerism: A Duality of Structure

A crucial aspect of the chemistry of 3-hydroxyisoxazoles is their existence in tautomeric forms. 3-Hydroxy-4,5-dimethylisoxazole can exist in equilibrium between the enol (3-hydroxy) form and the keto (3-oxo) form. This dynamic equilibrium is influenced by factors such as the solvent and pH. Understanding this tautomerism is essential as the different forms can exhibit distinct reactivity and biological activity. In many biological systems, it is believed that the tautomeric equilibrium plays a role in the molecule's mechanism of action.[5]

Tautomerism cluster_enol Enol Form (3-Hydroxy) cluster_keto Keto Form (3-Oxo) Enol 3-Hydroxy-4,5-dimethylisoxazole Keto 4,5-Dimethylisoxazol-3(2H)-one Enol->Keto Proton Transfer Synthesis Reactant1 Ethyl 2-methylacetoacetate Intermediate Oxime Intermediate Reactant1->Intermediate + Hydroxylamine Reactant2 Hydroxylamine Reactant2->Intermediate Product 3-Hydroxy-4,5-dimethylisoxazole Intermediate->Product Cyclization

Caption: A simplified synthetic pathway for 3-Hydroxy-4,5-dimethylisoxazole.

Applications in Research and Development

Agrochemicals

The primary application of 3-Hydroxy-4,5-dimethylisoxazole is as a fungicide. [2]Its systemic nature allows it to be absorbed by the roots and translocated throughout the plant, providing protection against a variety of soil-borne fungal pathogens. [1]Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in fungi. [2]

Drug Development

In the pharmaceutical industry, the isoxazole scaffold is a privileged structure found in numerous clinically approved drugs. 3-Hydroxy-4,5-dimethylisoxazole serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to modify the hydroxyl and methyl groups allows for the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

Synthesis of 3-Hydroxy-4,5-dimethylisoxazole

The following is a representative protocol for the synthesis of 3-Hydroxy-4,5-dimethylisoxazole. This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Ethyl 2-methylacetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Hydroxylamine hydrochloride is dissolved in ethanol and cooled in an ice bath.

  • The sodium ethoxide solution is added dropwise to the hydroxylamine hydrochloride solution, maintaining the temperature below 10 °C.

  • Ethyl 2-methylacetoacetate is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then acidified with dilute hydrochloric acid to a pH of approximately 5-6.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 3-Hydroxy-4,5-dimethylisoxazole as a crystalline solid.

Analytical Characterization by LC-MS/MS (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. [5][6]

QuEChERS Sample 1. Sample Homogenization Extraction 2. Extraction with Acetonitrile Sample->Extraction SaltingOut 3. Liquid-Liquid Partitioning (Salts Addition) Extraction->SaltingOut dSPE 4. Dispersive Solid-Phase Extraction (d-SPE Cleanup) SaltingOut->dSPE Analysis 5. LC-MS/MS Analysis dSPE->Analysis

Caption: Workflow for the analysis of Hymexazol using the QuEChERS method.

Procedure:

  • Sample Preparation: A representative sample (e.g., soil, plant material) is homogenized.

  • Extraction: A known weight of the homogenized sample is placed in a centrifuge tube, and acetonitrile is added. The tube is shaken vigorously.

  • Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged. [6]4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and injected into an LC-MS/MS system for quantification of 3-Hydroxy-4,5-dimethylisoxazole.

Safety and Handling

3-Hydroxy-4,5-dimethylisoxazole is a chemical that requires careful handling. It is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably a fume hood.

Conclusion

3-Hydroxy-4,5-dimethylisoxazole is a molecule of significant scientific and commercial interest. Its unique combination of physical and chemical properties, including its tautomeric nature and the reactivity of its functional groups, makes it a versatile tool in both agriculture and medicinal chemistry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in research and development. Continued exploration of the chemistry and biology of this isoxazole derivative is likely to unveil new opportunities for innovation in both crop protection and human health.

References

  • AERU. (n.d.). Hymexazol (Ref: F 319). University of Hertfordshire. Retrieved from [Link]

  • Baez-Sanudo, M. A., et al. (2022). Assessment of Residuality of Hymexazol in Strawberry (Fragaria × ananassa) Crop by a Modified QuEChERS Method and Liquid Chromatography Tandem-Mass Spectrometry. Foods, 11(24), 4025. Retrieved from [Link]

  • MDPI. (2022). Assessment of Residuality of Hymexazol in Strawberry (Fragaria × ananassa) Crop by a Modified QuEChERS Method and Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pesticide Properties Database: Hymexazol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788001A - Hymexazol synthesizing method.
  • SpectraBase. (n.d.). 3-hydroxy-4,5-dimethyl-5H-furan-2-one - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Residuality of Hymexazol in Strawberry (Fragaria × ananassa) Crop by a Modified QuEChERS Method and Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

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  • Google Patents. (n.d.). CN1151721C - Hymexazol and its water phase synthesis process.
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  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

  • Agripesticide.com. (n.d.). One article to understand the microbial fungicide Hymexazol. Retrieved from [Link]

  • PubMed. (2017). Determination of hymexazol in 26 foods of plant origin by modified QuEChERS method and liquid chromatography tandem-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Hymexazol in Cucumber and Soil Samples by Derivatization Using GC-FPD. Retrieved from [Link]

  • Chegg. (2016). Interpret this IR spectrum for 3-5 dimethylisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). A Continuous-Flow Process for the Synthesis of Hymexazol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicides, Hymexazol. Retrieved from [Link]

  • Semantic Scholar. (1976). Mode of Action of Soil Fungicide Hymexazol, 3-Hydroxy-5-Methylisoxazole, on Fusarium oxysporum f. cucumerinum. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

  • Google Patents. (n.d.). CN1101132C - Production method of hymexazol powder.
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  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 1,2,6-Hexanetriol (CAS 106-69-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on 1,2,6-Hexanetriol, CAS Number 106-69-4 . The user's initial query for CAS 930-83-6 did not yield significant, consistent results for a hexanetriol isomer. Due to the prevalence of data for the structurally similar and industrially relevant 1,2,6-Hexanetriol, this document will provide a comprehensive overview of this compound. It is crucial for researchers to verify the CAS number and structure of the specific material they are using.

Introduction

1,2,6-Hexanetriol (also known as 1,2,6-trihydroxyhexane) is a trivalent alcohol featuring two primary and one secondary hydroxyl group.[1] This unique molecular architecture imparts a combination of properties that make it a versatile ingredient in a wide array of applications, from cosmetics and pharmaceuticals to the polymer industry.[2] It is often considered a higher-performance substitute for glycerol due to its greater thermal stability, lower hygroscopicity, and enhanced compatibility with non-polar substances.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth characterization data, validated experimental protocols, and insights into its primary applications.

Physicochemical and Toxicological Profile

1,2,6-Hexanetriol is a clear, colorless to light yellow, odorless, and viscous liquid.[3] Its physical and chemical properties are largely dictated by the three hydroxyl groups, which allow for extensive hydrogen bonding, resulting in a high boiling point and miscibility with water and other polar solvents.[2]

Core Physicochemical Data

A summary of the key physicochemical properties of 1,2,6-Hexanetriol is presented in the table below.

PropertyValueSource(s)
CAS Number 106-69-4[3]
Molecular Formula C₆H₁₄O₃[3]
Molecular Weight 134.17 g/mol [2]
Appearance Clear, colorless to faintly yellow viscous liquid[2][3]
Boiling Point 178 °C at 5 mmHg[2]
Flash Point 79 °C (175 °F)[2][4]
Density ~1.102 - 1.105 g/mL at 20 °C[4]
Refractive Index ~1.474 - 1.478 at 20 °C[4]
Water Solubility Miscible[2]
Vapor Pressure <0.01 mmHg at 20 °C[3]
Toxicological Summary

1,2,6-Hexanetriol is generally considered to have a low toxicity profile.[2] It is not classified as a hazardous substance according to the US OSHA Hazard Communication Standard.[5] However, as with any chemical, appropriate safety precautions should be taken.

  • Acute Toxicity: The oral LD50 in rats is reported to be 16 g/kg, which is less toxic than ethanol.[2] The intravenous LD50 in rats is 5600 mg/kg, and the intraperitoneal LD50 is 10,000 mg/kg.[4][6]

  • Skin and Eye Irritation: While generally considered a mild skin irritant, it is recommended to avoid prolonged contact.[3] In some GHS classifications, it is listed as causing skin and eye irritation.[3] It is advisable to wear protective gloves and safety glasses.[2]

  • Sensitization: It is not considered to be a significant skin sensitizer.[2]

Synthesis and Manufacturing

The primary industrial synthesis of racemic 1,2,6-Hexanetriol involves a multi-step process starting from the dimerization of acrolein.

Synthesis_of_1_2_6_Hexanetriol Acrolein Acrolein (x2) Dimer Acrolein Dimer (3,4-Dihydro-2-formyl-2H-pyran) Acrolein->Dimer Thermal Dimerization Aldehyde 2-Hydroxyadipaldehyde Dimer->Aldehyde Acid Hydrolysis Hexanetriol 1,2,6-Hexanetriol Aldehyde->Hexanetriol Catalytic Hydrogenation (e.g., Raney Nickel) GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot Derivatization 2. Add BSTFA + Pyridine Sample->Derivatization Heating 3. Heat at 65°C for 20 min Derivatization->Heating Injection 4. Inject into GC-MS Heating->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Mass Spectrometry Detection Separation->Detection Data 7. Data Analysis Detection->Data Polyurethane_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Hexanetriol 1,2,6-Hexanetriol (Polyol) Urethane Urethane Linkage Formation -N(H)-C(=O)-O- Hexanetriol->Urethane Reacts with Isocyanate Diisocyanate (e.g., MDI) Isocyanate->Urethane Reacts with Polymer Cross-linked Polyurethane Network Urethane->Polymer Forms

Sources

Spectroscopic Data for 4,5-Dimethyl-3-Isoxazolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-3-isoxazolol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous bioactive molecules, making a thorough understanding of its spectroscopic properties essential for researchers in the field.[1] This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of 4,5-dimethyl-3-isoxazolol, offering insights into data interpretation and experimental protocols. A key consideration in the analysis of this molecule is the potential for tautomerism, which will be discussed in detail.

Molecular Structure and Tautomerism

4,5-Dimethyl-3-isoxazolol (C₅H₇NO₂) has a molecular weight of 113.11 g/mol .[2][3] The structural analysis of 3-isoxazolols is complicated by the potential for tautomerism, existing as an equilibrium between the hydroxyisoxazole (enol-like) and isoxazolone (keto-like) forms.[4] The predominant tautomer can be influenced by the solvent, temperature, and pH.[4]

Caption: Tautomeric equilibrium of 4,5-dimethyl-3-isoxazolol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5-dimethyl-3-isoxazolol, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 113.

Table 1: Predicted Mass Spectrometry Data for 4,5-Dimethyl-3-isoxazolol

m/zPredicted FragmentInterpretation
113[C₅H₇NO₂]⁺Molecular Ion (M⁺)
98[C₄H₄NO₂]⁺Loss of a methyl radical (•CH₃)
85[C₄H₅NO]⁺Loss of carbon monoxide (CO)
70[C₃H₄NO]⁺Ring cleavage and rearrangement
57[C₃H₅O]⁺Further fragmentation
43[C₂H₃O]⁺Acylium ion

The fragmentation of the isoxazole ring is a key diagnostic tool.[5] Common fragmentation pathways for isoxazoles involve initial cleavage of the N-O bond, followed by rearrangements and loss of small molecules like CO, HCN, and radicals.[5][6]

fragmentation M [C₅H₇NO₂]⁺˙ m/z = 113 F1 [C₄H₄NO₂]⁺ m/z = 98 M->F1 - •CH₃ F2 [C₄H₅NO]⁺˙ m/z = 85 M->F2 - CO F3 [C₃H₄NO]⁺ m/z = 70 F1->F3 - CO F4 [C₂H₃O]⁺ m/z = 43 F2->F4 - HCN

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5-dimethyl-3-isoxazolol will be highly dependent on the predominant tautomeric form.

Table 2: Predicted IR Absorption Bands for 4,5-Dimethyl-3-isoxazolol

Wavenumber (cm⁻¹)Vibrational ModeTautomer
3400-3200 (broad)O-H stretchHydroxyisoxazole
3100-2900C-H stretch (methyl)Both
~1650C=O stretch (amide)Isoxazolone
~1620C=N stretchBoth
~1580C=C stretchBoth
1450-1350C-H bend (methyl)Both
1200-1000C-O stretchBoth
~900N-O stretchBoth

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would suggest the presence of the hydroxyisoxazole tautomer, while a strong absorption around 1650 cm⁻¹ would indicate the isoxazolone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,5-dimethyl-3-isoxazolol is expected to be relatively simple, showing signals for the two methyl groups and the exchangeable proton (OH or NH). The chemical shifts will vary depending on the solvent and the tautomeric form.

Table 3: Predicted ¹H NMR Chemical Shifts for 4,5-Dimethyl-3-isoxazolol

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C4-CH₃~1.8-2.0Singlet3H
C5-CH₃~2.1-2.3Singlet3H
OH/NH~5.0-10.0 (broad)Singlet1H

The broadness of the OH/NH signal is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4,5-Dimethyl-3-isoxazolol

CarbonPredicted Chemical Shift (δ, ppm)
C3~160-170
C4~100-110
C5~150-160
C4-CH₃~10-15
C5-CH₃~12-18

The chemical shift of C3 will be significantly different depending on whether it is part of a C=O bond (isoxazolone form, ~170 ppm) or a C-OH bond (hydroxyisoxazole form, ~160 ppm).

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for 4,5-dimethyl-3-isoxazolol.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

    • 2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to confirm assignments and elucidate connectivity.

  • Data Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign chemical shifts to the respective protons and carbons.

Data Interpretation and Structural Elucidation Workflow

The combined use of these spectroscopic techniques provides a robust method for the structural confirmation of 4,5-dimethyl-3-isoxazolol.

workflow cluster_data Data Acquisition cluster_analysis Data Analysis cluster_structure Structural Confirmation MS Mass Spectrometry MW Determine Molecular Weight (from MS) MS->MW IR IR Spectroscopy FG Identify Functional Groups (from IR) IR->FG NMR NMR Spectroscopy (¹H, ¹³C, 2D) CF Elucidate Carbon-Hydrogen Framework (from NMR) NMR->CF Structure Confirm Structure of 4,5-Dimethyl-3-isoxazolol and assess tautomeric form MW->Structure FG->Structure CF->Structure

Caption: Workflow for the spectroscopic characterization of 4,5-dimethyl-3-isoxazolol.

Conclusion

The spectroscopic characterization of 4,5-dimethyl-3-isoxazolol requires a multi-technique approach. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern of the isoxazole ring. Infrared spectroscopy helps in identifying the functional groups and can be used to probe the tautomeric equilibrium. ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule. By carefully analyzing the data from these techniques, researchers can unambiguously confirm the structure of 4,5-dimethyl-3-isoxazolol and gain a deeper understanding of its chemical properties.

References

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  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-15. [Link]

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  • Al-Zaydi, K. M., Al-Ghorbani, M., & El-Gazzar, A. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry, 2021, 1-10.
  • ResearchGate. (n.d.). The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,.... Retrieved from [Link]

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  • Yilmaz, I., & Ceylan, S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(3), 226-232.
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An In-depth Technical Guide to the Molecular Modeling of 3-Isoxazolol, 4,5-dimethyl- Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the molecular modeling of 3-Isoxazolol, 4,5-dimethyl-, a heterocyclic compound representative of a scaffold with significant therapeutic potential.[1][2][3] Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. We will navigate the complete modeling pipeline, from ligand parameterization and target preparation to molecular docking, all-atom molecular dynamics simulations, and binding free energy estimations.

Section 1: Foundational Concepts - Understanding the Molecule and the Methods

The Subject Molecule: 3-Isoxazolol, 4,5-dimethyl-

3-Isoxazolol, 4,5-dimethyl- (PubChem CID: 289539) is a small heterocyclic molecule featuring an isoxazole ring, a scaffold present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][4] The 3,5-dimethylisoxazole motif, a close analog, has been identified as a valuable mimic for acetyl-lysine, notably in the development of Bromodomain and Extra-Terminal (BET) inhibitors.[5] Understanding its three-dimensional interactions with biological macromolecules is therefore of significant interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₅H₇NO₂PubChem[6]
Molecular Weight 113.11 g/mol PubChem[6][7]
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-onePubChem[6]
SMILES CC1=C(ONC1=O)CPubChem[6]
XLogP3 0.5PubChem[6]
The Computational Strategy: A Multi-Scale Approach

A single computational method is rarely sufficient to capture the complexity of molecular recognition. This guide employs a hierarchical workflow that increases in computational cost and predictive power at each stage. This approach allows for early, rapid screening followed by more rigorous validation of promising candidates.

G cluster_0 Preparation Phase cluster_1 Screening & Refinement cluster_2 Analysis & Quantification A Ligand Parameterization (3-Isoxazolol, 4,5-dimethyl-) C Molecular Docking (Pose Prediction) A->C B Target Identification & Preparation B->C D Molecular Dynamics (MD) (Dynamic Stability) C->D E Trajectory Analysis (Interactions Over Time) D->E F Binding Free Energy (MM/PBSA Estimation) E->F

Figure 1: A hierarchical workflow for molecular modeling.

Section 2: System Preparation - The Bedrock of Reliable Simulations

The accuracy of any molecular simulation is critically dependent on the quality of the initial system setup. This involves preparing both the ligand and the protein target, with a particular focus on assigning correct chemical properties and force field parameters.

Ligand Preparation and Parameterization

For non-standard molecules like 3-Isoxazolol, 4,5-dimethyl-, parameters are not typically present in default biomolecular force fields. Therefore, they must be generated. The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are widely used for their compatibility with major protein force fields.[8][9] We will proceed with a CGenFF-based approach, which is compatible with the CHARMM36m force field for proteins.

Experimental Protocol: Ligand Parameterization using CGenFF

  • Generate 3D Coordinates:

    • Obtain the SMILES string: CC1=C(ONC1=O)C.

    • Use a tool like Open Babel to convert the SMILES string into a 3D structure in .mol2 format.

    • Rationale: A high-quality initial 3D conformation is necessary for accurate charge calculation.

  • Submit to the CGenFF Server:

    • Navigate to the CGenFF server ([Link]10]

    • Upload the generated .mol2 file. The server will perform atom typing, charge assignment, and parameter assignment by analogy to its pre-parameterized chemical fragments.[8]

    • Expert Insight: The server provides a "penalty score" for assigned parameters. High penalties indicate that the analogy to existing parameters is poor, and these parameters may require manual validation against quantum mechanics (QM) calculations for high-stakes projects.

  • Convert to GROMACS Format:

    • The server will output a CHARMM-formatted topology file (.str).

    • Use the provided Python script (cgenff_charmm2gmx.py) to convert this .str file into a GROMACS-compatible topology (.itp) and parameter (.prm) file.[10]

    • Rationale: This conversion ensures seamless integration of the ligand parameters with the protein force field within the GROMACS simulation engine.

Target Protein Preparation

For this guide, we will use a representative protein target. Given the known activity of isoxazoles, a protein kinase is an appropriate choice. We will use the crystal structure of p38 Mitogen-Activated Protein Kinase (MAPK) (PDB ID: 1A9U).

Experimental Protocol: Protein Preparation

  • Download and Clean the PDB File:

    • Download the structure 1A9U from the RCSB Protein Data Bank ([Link]).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. This can be done with visualization software like PyMOL or VMD, or with command-line tools like grep.

    • Rationale: Water molecules from a static crystal structure do not represent the dynamic solvent environment and will be replaced by a computational water model. The original ligand must be removed to create the binding site for our new molecule.

  • Generate a GROMACS-Compatible Topology:

    • Use the gmx pdb2gmx command from the GROMACS suite.[11]

    • gmx pdb2gmx -f 1A9U_clean.pdb -o 1A9U_processed.gro -water tip3p

    • Select a force field when prompted. The CHARMM36m force field is a robust and widely validated choice for proteins.

    • Expert Insight: The pdb2gmx tool handles the addition of hydrogen atoms appropriate for a neutral pH (approx. 7.4), which is critical for establishing correct hydrogen bonding networks. It also generates the molecular topology file (topol.top) that describes all atoms, bonds, angles, and dihedrals in the protein.[12]

Section 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational screening tool to predict the preferred orientation (pose) and estimate the strength of binding between a ligand and a protein. We will use AutoDock Vina, a widely used open-source docking program.[13]

G A Prepare Receptor (Protein.pdbqt) D Run AutoDock Vina A->D B Prepare Ligand (Ligand.pdbqt) B->D C Define Search Space (Grid Box) C->D E Analyze Results (Binding Affinity & Poses) D->E

Figure 2: The molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files:

    • Use AutoDock Tools to convert the prepared protein (.gro or .pdb) and ligand (.mol2) files into the required .pdbqt format.[14][15] This step adds Gasteiger charges and defines rotatable bonds.

    • Rationale: The .pdbqt format contains essential information for the Vina scoring function, including atom types and partial charges.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. For 1A9U, this can be determined from the position of the original co-crystallized ligand.

    • In AutoDock Tools, define a grid box that encompasses this entire active site. Note the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).

    • Expert Insight: The grid box must be large enough to allow the ligand to rotate and translate freely, but not so large that it becomes computationally inefficient or samples irrelevant surface area. A size of 25x25x25 Å is often a good starting point.[15]

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) specifying the input files and grid box parameters.

    receptor = 1A9U_processed.pdbqt ligand = isoxazolol.pdbqt

    center_x = [your_x] center_y = [your_y] center_z = [your_z]

    size_x = 25 size_y = 25 size_z = 25

    out = all_poses.pdbqt

  • Run the Docking Simulation:

    • Execute Vina from the command line: vina --config conf.txt --log results.log[15]

  • Analyze the Results:

    • Vina will output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • The log file contains the scores for each pose. Lower (more negative) scores indicate a more favorable predicted binding affinity.

    • Visualize the top-ranked pose in complex with the protein to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-7.8MET109, LYS53, ILE84
2-7.5LEU167, VAL38, ALA51
3-7.2MET109, GLU71, CYS166

Self-Validation: A trustworthy docking result should feature poses that are sterically reasonable and form chemically sensible interactions with active site residues known to be important for inhibitor binding.

Section 4: Molecular Dynamics (MD) Simulations - From a Static Picture to a Dynamic Movie

While docking provides a valuable static hypothesis, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[16][17] This allows us to assess the stability of the docked pose and observe how the protein and ligand adapt to one another in a simulated physiological environment. We will use GROMACS for this purpose.[11][18]

Experimental Protocol: GROMACS MD Simulation

  • Merge Protein and Ligand:

    • Combine the coordinate files of the protein and the top-ranked ligand pose into a single .pdb file.

    • Merge the ligand's topology (.itp file) into the main system topology (topol.top) by adding an #include statement.[10][12]

  • Create the Simulation Box and Solvate:

    • Define a simulation box (e.g., a cubic box that extends 1.0 nm from the complex in all directions) using gmx editconf.

    • Fill the box with a water model (e.g., TIP3P) using gmx solvate.

    • Rationale: Explicitly simulating water is crucial for accurately modeling solvation effects and water-mediated interactions.

  • Add Ions to Neutralize the System:

    • Use gmx grompp and gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

    • Expert Insight: An un-neutralized system would lead to severe artifacts in the calculation of long-range electrostatic interactions under periodic boundary conditions.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.

    • Rationale: This ensures the starting point for the dynamics is at a local energy minimum, preventing the simulation from becoming unstable.

  • System Equilibration (NVT and NPT):

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax to its proper value.

    • Rationale: This two-stage equilibration ensures the system reaches the correct temperature and pressure before the production simulation begins, which is essential for a stable and accurate simulation.[12]

  • Production MD Run:

    • Run the simulation for a desired length of time (e.g., 100 ns) without any position restraints. The system's coordinates are saved at regular intervals (e.g., every 10 ps) to create a trajectory file.

Section 5: Analysis - Extracting Meaning from Motion

The output of an MD simulation is a trajectory—a massive dataset of atomic positions over time. Meaningful analysis is required to extract biophysical insights.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their starting positions. A stable RMSD over time suggests the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions. A decrease in the flexibility of active site residues upon ligand binding can indicate a stabilizing interaction.

  • Hydrogen Bond Analysis: Monitor the formation and lifetime of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are strong indicators of key binding interactions.

Binding Free Energy Estimation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique for estimating the free energy of binding from MD trajectories.[19] It calculates the binding free energy (ΔG_bind) as:

ΔG_bind = < G_complex > - ( < G_receptor > + < G_ligand > )

Where each term is composed of molecular mechanics energy, polar solvation energy (calculated with the Poisson-Boltzmann equation), and nonpolar solvation energy (calculated from the solvent-accessible surface area).

Protocol: The g_mmpbsa tool in GROMACS can be used to perform these calculations on snapshots extracted from the production MD trajectory.

Trustworthiness: While computationally less expensive than alchemical methods like FEP or TI, MM/PBSA ignores the contribution of conformational entropy and its accuracy can be sensitive to the implicit solvent model used.[19][20][21] It is best used for ranking related compounds rather than for predicting absolute binding affinities.

Section 6: Conclusion

This guide has outlined a rigorous, multi-step workflow for the molecular modeling of 3-Isoxazolol, 4,5-dimethyl- interactions. By integrating careful system preparation, predictive docking, and dynamic simulation, researchers can generate robust, testable hypotheses about the binding mode and stability of this and other novel small molecules. The emphasis on understanding the rationale behind each step—from force field selection to the nuances of equilibration—is paramount for producing scientifically sound and reproducible results in the field of computer-aided drug design.

References

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  • YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Available at: [Link]

  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • MD Tutorials. (n.d.). Protein-Ligand Complex. Available at: [Link]

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  • PubMed. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Available at: [Link]

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  • Wikipedia. (n.d.). AMBER. Available at: [Link]

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  • ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

  • YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available at: [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available at: [Link]

  • ResearchGate. (n.d.). The development of an Amber-compatible organosilane force field for drug-like small molecules. Available at: [Link]

  • ResearchGate. (n.d.). Some of biologically active 3,4,5‐trisubstituted isoxazoles. Available at: [Link]

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  • PubMed Central. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethylisoxazol-3-amine. Available at: [Link]

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  • ResearchGate. (n.d.). (PDF) Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Available at: [Link]

  • Taylor & Francis Online. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, m. Available at: [Link]

  • Biorxiv. (2023). Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. Available at: [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Available at: [Link]

  • NIST. (n.d.). Isoxazole, 3,5-dimethyl-. Available at: [Link]

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  • PubMed. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

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3-Isoxazolol, 4,5-dimethyl- safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Isoxazolol, 4,5-dimethyl-

Preamble: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and scientific research, novel chemical entities are the bedrock of innovation. 3-Isoxazolol, 4,5-dimethyl- represents one such compound with potential applications in various research domains. However, as with many research chemicals, comprehensive toxicological and safety data may not be readily available. This guide is therefore constructed on a foundation of proactive caution and scientific prudence. It is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling of 3-Isoxazolol, 4,5-dimethyl-, by extrapolating from the known properties of the isoxazole chemical class and adhering to best practices for handling substances with unknown hazard profiles.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These properties can predict its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

PropertyValueSource
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-one[1]
Synonyms 3-Hydroxy-4,5-dimethylisoxazole, 4,5-Dimethylisoxazol-3(2H)-one[1][2]
CAS Number 930-83-6[1][2]
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1][2]
Appearance Solid (predicted)
pKa Data available in IUPAC Digitized pKa Dataset[1]

Note: Some physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature. These should be determined experimentally under controlled conditions.

Hazard Identification: A Precautionary Approach

As of the date of this publication, a comprehensive and officially recognized GHS classification for 3-Isoxazolol, 4,5-dimethyl- is not available in major chemical safety databases. This absence of data necessitates a conservative approach, treating the compound as potentially hazardous until proven otherwise. The following potential hazards are inferred from the analysis of structurally related isoxazole derivatives:

  • Oral Toxicity: A closely related compound, 4,5-Dimethylisoxazol-3-amine (CAS 13999-39-8), is classified as Acutely Toxic, Oral, Category 4 ("Harmful if swallowed").[3][4] Given the structural similarity, it is prudent to assume that 3-Isoxazolol, 4,5-dimethyl- may also be harmful if ingested.

  • Skin and Eye Irritation: Various isoxazole derivatives are known to cause skin and eye irritation.[5] Therefore, direct contact with the skin and eyes should be avoided.

  • Respiratory Irritation: While not specifically documented for this compound, finely dispersed solids or vapors of organic compounds can cause respiratory tract irritation.

It is imperative to handle this compound with the assumption that it may possess these hazards. A comprehensive risk assessment should be conducted before any experimental work is initiated.

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure the highest level of safety when handling 3-Isoxazolol, 4,5-dimethyl-, a systematic approach based on the hierarchy of controls must be implemented. This methodology prioritizes the most effective control measures to minimize exposure.

Hierarchy_of_Controls elimination Elimination (Not Feasible for Research) substitution Substitution (Consider less hazardous alternatives) engineering Engineering Controls (Fume Hood, Glove Box) administrative Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for handling research chemicals.

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize exposure and ensure the safe handling of 3-Isoxazolol, 4,5-dimethyl- in a laboratory setting.

Personal Protective Equipment (PPE)

The last line of defense, but a critical one. Always wear appropriate PPE.[6]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.[6]

Handling:

  • Ventilation: All handling of 3-Isoxazolol, 4,5-dimethyl- should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol and Dust Generation: Avoid procedures that could lead to the formation of dust or aerosols. If such procedures are unavoidable, enhanced respiratory protection and containment measures are required.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Access: Store in a locked cabinet or a restricted-access area.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

All waste containing 3-Isoxazolol, 4,5-dimethyl- must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.

Conclusion: A Culture of Safety

The safe handling of 3-Isoxazolol, 4,5-dimethyl- is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. In the absence of complete toxicological data, a conservative and cautious approach is not only recommended but essential. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can foster a culture of safety that protects researchers and ensures the integrity of your scientific endeavors.

References

  • U.S. National Library of Medicine. (n.d.). 4,5-DIMETHYL-3-ISOXAZOLOL. Global Substance Registration System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isoxazolol, 4,5-dimethyl-. PubChem. Retrieved from [Link]

  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethylisoxazol-3-amine. PubChem. Retrieved from [Link]

  • Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]

  • ResearchGate. (2015, September 1). Isoxazoles: Molecules with potential medicinal properties. Retrieved from [Link]

  • Quora. (2024, May 13). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-4,5-dihydroisoxazole. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Retrieved from [Link]

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Methodological & Application

Application Note: A Regioselective Protocol for the Synthesis of 3-Isoxazolol, 4,5-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide to the synthesis of 3-Isoxazolol, 4,5-dimethyl- (also known as 3-hydroxy-4,5-dimethylisoxazole), a valuable heterocyclic scaffold in medicinal chemistry. The protocol detailed herein is based on the classical cyclocondensation reaction between a β-ketoester and hydroxylamine, with a specific focus on achieving regioselectivity to favor the desired 3-isoxazolol isomer over the often-problematic 5-isoxazolone byproduct. By carefully controlling the reaction conditions—employing a two-step, one-pot procedure involving the formation of a sodium enolate followed by an acid-catalyzed cyclization—this method offers a reliable and accessible route to the target compound. This document provides a step-by-step methodology, explains the underlying chemical principles, and includes guidance on purification and characterization.

Introduction and Scientific Background

The isoxazole ring is a privileged five-membered heterocycle that is a core component of numerous pharmaceuticals and biologically active compounds.[1] Its presence can confer a range of pharmacological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. The 3-isoxazolol (or 3-hydroxyisoxazole) tautomer, in particular, is a key intermediate for the synthesis of more complex molecules, such as certain β-lactamase-resistant antibiotics.

The most common and established method for synthesizing the isoxazole core involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2] However, when an unsymmetrical β-ketoester is used, the reaction can lead to two different regioisomeric products: the 3-isoxazolol and the 5-isoxazolone. The formation of this isomeric mixture complicates purification and reduces the yield of the desired product.

This guide addresses this challenge by presenting a protocol designed to selectively synthesize 3-Isoxazolol, 4,5-dimethyl-. The strategy hinges on a two-stage, one-pot process. The first stage involves the formation of the β-keto hydroxamic acid intermediate under basic conditions. In the second stage, an acid-catalyzed cyclization is employed, which preferentially directs the reaction pathway towards the formation of the thermodynamically more stable 3-isoxazolol.[3] This approach avoids the issues associated with direct condensation under neutral or basic conditions, which often leads to a mixture of isomers.

Reaction Mechanism and Rationale

The regioselective synthesis of 3-Isoxazolol, 4,5-dimethyl- from ethyl 2-methyl-3-oxobutanoate proceeds through a two-step mechanism, as illustrated below.

Step 1: Formation of the β-Keto Hydroxamic Acid Intermediate

Initially, the ethyl 2-methyl-3-oxobutanoate is deprotonated at the α-carbon using a base, in this case, sodium ethoxide, to form the corresponding sodium enolate. This enolate is then reacted with hydroxylamine hydrochloride. The free hydroxylamine, generated in situ, acts as a nucleophile. The more nucleophilic nitrogen atom of hydroxylamine attacks the ester carbonyl of the β-ketoester. This is followed by the elimination of ethanol to yield the β-keto hydroxamic acid intermediate. Performing this step under basic to neutral conditions is crucial to facilitate the initial nucleophilic attack on the ester.

Step 2: Acid-Catalyzed Cyclization

The second step involves the acid-catalyzed intramolecular cyclization of the β-keto hydroxamic acid intermediate. Under acidic conditions, the ketone carbonyl is protonated, which activates it towards nucleophilic attack by the hydroxyl group of the hydroxamic acid. Subsequent dehydration leads to the formation of the aromatic isoxazole ring. This acid-catalyzed cyclization is the key to the regioselectivity of the process, favoring the formation of the 3-isoxazolol over the 5-isoxazolone.[3]

Below is a Graphviz diagram illustrating the overall reaction workflow.

Synthesis_Workflow Synthesis Workflow for 3-Isoxazolol, 4,5-dimethyl- cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products A Ethyl 2-methyl-3-oxobutanoate P1 Step 1: Formation of Sodium Enolate in Ethanol A->P1 B Sodium Ethoxide B->P1 C Hydroxylamine Hydrochloride P2 Step 2: Reaction with Hydroxylamine HCl (Formation of Hydroxamic Acid) C->P2 D Concentrated HCl P3 Step 3: Acid-Catalyzed Cyclization and Work-up D->P3 P1->P2 P2->P3 Z Crude 3-Isoxazolol, 4,5-dimethyl- P3->Z P4 Step 4: Purification Y Purified 3-Isoxazolol, 4,5-dimethyl- P4->Y Z->P4

Caption: Overall workflow for the synthesis of 3-Isoxazolol, 4,5-dimethyl-.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-Isoxazolol, 4,5-dimethyl- on a laboratory scale. Standard laboratory safety procedures should be followed at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 10 mmol scale)Moles (mmol)
Ethyl 2-methyl-3-oxobutanoate144.171.44 g (1.4 mL)10
Sodium metal22.990.23 g10
Absolute Ethanol46.0720 mL-
Hydroxylamine hydrochloride69.490.70 g10
Concentrated Hydrochloric Acid (37%)36.46~2 mL-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 20 mL of absolute ethanol. Carefully add 0.23 g (10 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until it is fully dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Formation of the Sodium Enolate: To the sodium ethoxide solution, add 1.44 g (10 mmol) of ethyl 2-methyl-3-oxobutanoate dropwise with stirring. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Reaction with Hydroxylamine: In a separate beaker, dissolve 0.70 g (10 mmol) of hydroxylamine hydrochloride in a minimal amount of water (approx. 2-3 mL) and add it to the reaction mixture.

  • Heating and Intermediate Formation: Heat the reaction mixture to reflux and maintain for 2 hours. During this time, the β-keto hydroxamic acid intermediate is formed.

  • Acid-Catalyzed Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2.

  • Reaction Completion: Remove the ice bath and stir the reaction mixture at room temperature for an additional 1 hour to ensure complete cyclization.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product, which should be a solid or a semi-solid, can be purified by recrystallization.[4] A suitable solvent system for recrystallization would be a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization

The final product, 3-Isoxazolol, 4,5-dimethyl-, is a white to off-white solid.

  • Molecular Formula: C₅H₇NO₂

  • Molar Mass: 113.11 g/mol

  • Expected Spectroscopic Data:

    • ¹H NMR (in CDCl₃, predicted): The spectrum is expected to show two singlets for the two methyl groups at approximately δ 1.8-2.2 ppm. A broad singlet corresponding to the N-H or O-H proton (due to tautomerism) is expected at a downfield chemical shift (δ 9-11 ppm), which may be exchangeable with D₂O.

    • ¹³C NMR (in CDCl₃, predicted): The spectrum should display five distinct signals. The carbonyl carbon (C3) would appear significantly downfield (δ ~160-170 ppm). The two vinylic carbons (C4 and C5) would be in the range of δ 100-150 ppm, and the two methyl carbons would be upfield (δ ~10-20 ppm).

    • IR Spectroscopy (KBr pellet, predicted): A broad absorption band in the region of 3100-2500 cm⁻¹ would indicate the O-H stretch of the hydroxyl group and the N-H stretch, characteristic of the lactam-lactim tautomerism. A strong absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretching vibration of the isoxazolone ring. Bands in the 1600-1450 cm⁻¹ region would be due to C=C and C=N stretching.

    • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 113.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that the ethanol used for the sodium ethoxide preparation is completely anhydrous, as water will consume the sodium. Also, ensure the complete formation of the sodium enolate before adding the hydroxylamine hydrochloride.

  • Presence of 5-Isoxazolone Impurity: If the isomeric 5-isoxazolone is detected (which can be checked by TLC or ¹H NMR), it indicates incomplete or inefficient acid-catalyzed cyclization. Ensure the pH is sufficiently acidic (pH 1-2) during the cyclization step and that the reaction is allowed to proceed for the recommended time.

  • Purification Difficulties: If the product oils out during recrystallization, try using a different solvent system or purify by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Conclusion

The protocol described in this application note provides a reliable and regioselective method for the synthesis of 3-Isoxazolol, 4,5-dimethyl-. By understanding and controlling the reaction mechanism through a two-step, one-pot procedure, researchers can efficiently produce this valuable heterocyclic building block while minimizing the formation of the undesired 5-isoxazolone isomer. This method is suitable for laboratory-scale synthesis and can be a valuable tool for professionals in drug discovery and development.

References

  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Bibi, H., et al. (2021). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry.
  • PrepChem. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available at: [Link]

  • Sørensen, U. S., et al. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. Available at: [Link]

  • University of Rochester. How To: Purify by Crystallization. Available at: [Link]

  • PubChem. 3-Isoxazolol, 4,5-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4,5-dimethyl-3-isoxazolol via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazolol Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The 3-isoxazolol moiety, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics. This application note provides a comprehensive guide to the synthesis of a specific, highly functionalized derivative, 4,5-dimethyl-3-isoxazolol, through the robust and elegant [3+2] cycloaddition reaction, commonly known as the 1,3-dipolar cycloaddition. This method offers a convergent and efficient pathway to this valuable heterocyclic scaffold.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The synthesis of the isoxazole ring is achieved via a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions.[3] In this specific synthesis, the 1,3-dipole is acetonitrile oxide, which is generated in situ, and the dipolarophile is 2-butyne. The concerted nature of this reaction ensures high stereospecificity, although with a symmetrical alkyne like 2-butyne, stereochemical considerations of the addition are moot.

The regioselectivity of the cycloaddition between a nitrile oxide and an alkyne is a critical aspect of the synthesis. However, the use of a symmetrically substituted alkyne such as 2-butyne elegantly circumvents this issue, leading to a single regioisomeric product, 4,5-dimethyl-3-isoxazolol, thereby simplifying the purification process.

Reaction Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for 4,5-dimethyl-3-isoxazolol cluster_0 Part 1: In Situ Generation of Acetonitrile Oxide cluster_1 Part 2: 1,3-Dipolar Cycloaddition cluster_2 Part 3: Work-up and Purification acetaldoxime Acetaldoxime hydroximoyl_chloride Acetohydroximoyl Chloride acetaldoxime->hydroximoyl_chloride Chlorinating Agent (e.g., NCS) acetonitrile_oxide Acetonitrile Oxide (1,3-Dipole) hydroximoyl_chloride->acetonitrile_oxide Base (e.g., Triethylamine) cycloaddition [3+2] Cycloaddition acetonitrile_oxide->cycloaddition two_butyne 2-Butyne (Dipolarophile) two_butyne->cycloaddition isoxazole 4,5-dimethyl-3-isoxazolol cycloaddition->isoxazole workup Reaction Quenching & Extraction isoxazole->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

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Application Notes and Protocols for the Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. From established pharmaceuticals like the antibiotic sulfamethoxazole to a new wave of targeted therapies, isoxazole derivatives continue to demonstrate a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1] This enduring relevance necessitates a deep understanding of the synthetic methodologies available for their construction.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and widely applicable experimental procedures for the synthesis of isoxazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the critical insights required to troubleshoot and adapt these methods for the synthesis of novel analogues.

Strategic Approaches to Isoxazole Ring Construction

The synthesis of the isoxazole core can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we will focus on two of the most prevalent and reliable methods: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes.

Method 1: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical approach provides a straightforward and often high-yielding route to a variety of substituted isoxazoles.[2] The reaction proceeds via the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring.[2]

Causality of Experimental Choices:

  • Choice of Base: The reaction is typically carried out in the presence of a base to facilitate the initial condensation and the final dehydration step. The choice of base, ranging from milder carbonates to stronger hydroxides, can influence the reaction rate and the potential for side reactions.

  • Solvent System: Protic solvents like ethanol are commonly employed as they effectively solvate the reactants and intermediates.

  • Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a potential challenge.[3] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl carbon will preferentially react with the hydroxylamine nitrogen. Fine-tuning the reaction conditions, such as pH, can sometimes favor the formation of one regioisomer over the other.[3]

Experimental Protocol 1: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone and Hydroxylamine Hydrochloride

This protocol details the synthesis of a simple, yet representative, isoxazole derivative.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.12505.0 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.49553.82 g
Sodium AcetateCH₃COONa82.03604.92 g
Ethanol (95%)C₂H₅OH--50 mL
Deionized WaterH₂O--100 mL
Diethyl Ether(C₂H₅)₂O--~150 mL
Anhydrous Magnesium SulfateMgSO₄--~5 g
Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (5.0 g, 50 mmol), hydroxylamine hydrochloride (3.82 g, 55 mmol), and sodium acetate (4.92 g, 60 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of cold deionized water in a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield 3,5-dimethylisoxazole as a colorless liquid.

Self-Validation and Characterization:

The identity and purity of the synthesized 3,5-dimethylisoxazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show two singlets corresponding to the two methyl groups and a singlet for the isoxazole ring proton.

Method 2: [3+2] Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition reaction is a powerful and highly versatile method for the synthesis of a wide array of isoxazole derivatives. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from various precursors, such as aldoximes or hydroximoyl chlorides.[4]

Causality of Experimental Choices:

  • In Situ Generation of Nitrile Oxides: Nitrile oxides are prone to dimerization, which reduces the yield of the desired isoxazole.[3] To circumvent this, they are typically generated in the presence of the alkyne. Common methods for in situ generation include the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS) or the base-mediated dehydrohalogenation of hydroximoyl chlorides.

  • Catalysis: While the reaction can proceed thermally, the use of catalysts, particularly copper(I) salts, can significantly accelerate the reaction rate and improve regioselectivity, especially with terminal alkynes.[4]

  • Solvent and Base: The choice of solvent and base is critical for the efficient generation of the nitrile oxide and for promoting the cycloaddition. Aprotic solvents like dichloromethane or tetrahydrofuran are often used, and an organic base such as triethylamine is commonly employed to facilitate the dehydrochlorination step.

Experimental Workflow: Synthesis of Isoxazoles via [3+2] Cycloaddition

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Workup & Purification Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Chlorination NCS NCS/Base NCS->Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Hydroximoyl_Chloride->Nitrile_Oxide Dehydrochlorination Base Base (e.g., Et3N) Base->Hydroximoyl_Chloride Isoxazole Isoxazole Derivative Nitrile_Oxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole Workup Aqueous Workup Isoxazole->Workup Solvent Solvent Solvent->Alkyne Purification Chromatography/Recrystallization Workup->Purification Final_Product Pure Isoxazole Purification->Final_Product

Caption: Workflow for isoxazole synthesis via [3+2] cycloaddition.

Experimental Protocol 2: Synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole

This protocol illustrates a modern approach to isoxazole synthesis using an in situ generation of the nitrile oxide.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde OximeC₇H₇NO121.14101.21 g
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53111.47 g
EthynyltrimethylsilaneC₅H₁₀Si98.22121.18 g (1.7 mL)
Triethylamine (Et₃N)(C₂H₅)₃N101.19151.52 g (2.1 mL)
Dichloromethane (DCM)CH₂Cl₂--50 mL
Saturated Sodium BicarbonateNaHCO₃(aq)--~50 mL
BrineNaCl(aq)--~50 mL
Anhydrous Sodium SulfateNa₂SO₄--~5 g
Step-by-Step Procedure:
  • Reaction Setup: To a stirred solution of benzaldehyde oxime (1.21 g, 10 mmol) in 30 mL of dichloromethane in a 100 mL round-bottom flask, add N-chlorosuccinimide (1.47 g, 11 mmol) in one portion at room temperature. Stir the mixture for 30 minutes.

  • Addition of Alkyne and Base: Add ethynyltrimethylsilane (1.18 g, 12 mmol) to the reaction mixture, followed by the slow, dropwise addition of triethylamine (1.52 g, 15 mmol) over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC (9:1 hexane/ethyl acetate).

  • Workup:

    • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-5-(trimethylsilyl)isoxazole.

Comparative Overview of Synthetic Routes

FeatureMethod 1: 1,3-Dicarbonyl CondensationMethod 2: [3+2] Cycloaddition
Starting Materials Readily available 1,3-dicarbonyls and hydroxylamine.Aldoximes/hydroximoyl chlorides and alkynes.
Versatility Good for simple substitution patterns.Highly versatile, allowing for a wide range of substituents.
Regiocontrol Can be an issue with unsymmetrical dicarbonyls.[3]Generally good, especially with catalyzed reactions.[4]
Reaction Conditions Typically requires heating.Often proceeds at room temperature.
Scope Broad scope for various alkyl and aryl substituents.Very broad scope, tolerant of many functional groups.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions (e.g., nitrile oxide dimerization).[3]Extend reaction time; ensure slow addition of base for in situ generation; use a catalyst to accelerate the desired reaction.
Formation of Regioisomers Use of unsymmetrical starting materials.[3]Modify reaction conditions (pH, solvent); for [3+2] cycloadditions, consider using a copper catalyst to enhance regioselectivity.[3]
Difficult Purification Presence of unreacted starting materials or byproducts.Optimize stoichiometry; ensure complete reaction by TLC monitoring; employ appropriate chromatographic or recrystallization techniques.
Product Decomposition Instability of the isoxazole ring under certain conditions.Use milder workup procedures; avoid strongly acidic or basic conditions; protect from light if the product is photosensitive.

Modern and Green Approaches

The field of isoxazole synthesis is continuously evolving, with a growing emphasis on sustainability and efficiency. Recent advancements include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for many isoxazole syntheses, particularly 1,3-dipolar cycloadditions.[3]

  • Ultrasound Irradiation: Sonochemistry has emerged as a green alternative, promoting reactions in environmentally benign solvents like water and often eliminating the need for catalysts.[5]

  • Catalyst-Free Methods: The development of catalyst-free, one-pot multicomponent reactions under green conditions is a significant step towards more sustainable chemical synthesis.[5]

Conclusion

The synthesis of isoxazole derivatives is a rich and diverse field, offering a plethora of methods to access this important heterocyclic scaffold. The choice of synthetic route should be guided by a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and paying close attention to experimental details, researchers can effectively synthesize a wide range of isoxazole-containing molecules for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Yadav, D., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629–33653. [Link]

  • Uslu, H., & Arslan, M. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Pharmaceutical and Biological Evaluations, 8(2), 63-71. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083. [Link]

  • Scholars Research Library. (2011).
  • Chem Help ASAP. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • E-Researchco. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-dimethylisoxazole-containing compounds as bromodomain ligands. This document offers in-depth technical protocols and the scientific rationale behind experimental designs, ensuring both accuracy and reproducibility.

Introduction: Targeting Epigenetic Readers

Epigenetic modifications play a crucial role in regulating gene expression without altering the DNA sequence itself. Among the key players in the epigenetic landscape are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails. Bromodomains are a conserved structural motif of approximately 110 amino acids that specifically recognize acetylated lysine residues.[1][2] This recognition is a critical step in chromatin remodeling and the transcriptional activation of various genes, including oncogenes.[3][4]

The human genome encodes for 46 proteins containing 61 bromodomains, which are categorized into eight families.[1] The Bromodomain and Extra-Terminal domain (BET) family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, has emerged as a major therapeutic target in oncology and inflammatory diseases.[5][6] These proteins are pivotal in regulating the transcription of key oncogenes such as c-MYC.[6][7] Consequently, the development of small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones is a promising therapeutic strategy.[5][8]

A significant class of these inhibitors utilizes the 3,5-dimethylisoxazole moiety as a bioisostere for acetylated lysine.[9][10][11] This scaffold has proven to be highly effective in mimicking the natural ligand and competitively inhibiting the function of BET bromodomains.[9][10][11] This guide will focus on the practical application of this important class of compounds in both biochemical and cellular contexts.

Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

The 3,5-dimethylisoxazole core acts as a potent mimic of the acetyl-lysine side chain, fitting snugly into the hydrophobic binding pocket of the bromodomain.[10][11] The isoxazole ring and its methyl groups establish key interactions within the pocket, effectively displacing the bromodomain-containing proteins from their natural binding sites on acetylated histones.[10][11]

This competitive inhibition leads to the dissociation of BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of target genes.[5][7] A primary consequence of BET inhibition in many cancer models is the profound downregulation of the c-MYC oncogene, leading to cell cycle arrest and apoptosis.[7][12]

cluster_0 Bromodomain Acetyl-Lysine Binding Pocket cluster_1 Downstream Cellular Effects 3_5_dimethylisoxazole 3,5-Dimethylisoxazole Moiety Binding_Pocket Hydrophobic Binding Pocket 3_5_dimethylisoxazole->Binding_Pocket Competitive Binding BET_displacement Displacement of BET Proteins from Chromatin Binding_Pocket->BET_displacement Inhibition Gene_repression Repression of Target Genes (e.g., c-MYC) BET_displacement->Gene_repression Cellular_outcomes Cell Cycle Arrest & Apoptosis Gene_repression->Cellular_outcomes

Caption: Mechanism of action for 3,5-dimethylisoxazole bromodomain inhibitors.

Biochemical Assays for Ligand Characterization

To determine the binding affinity and selectivity of 3,5-dimethylisoxazole derivatives for various bromodomains, several robust biochemical assays can be employed. The most common are proximity-based assays like AlphaScreen and TR-FRET.[13]

AlphaScreen Assay Protocol

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[14] In the context of bromodomain inhibitor screening, a biotinylated histone peptide (the substrate) and a tagged bromodomain protein are used.[13][14]

Start Start Prepare_Reagents Prepare Reagents: - Tagged Bromodomain Protein - Biotinylated Histone Peptide - Test Compound Dilutions Start->Prepare_Reagents Incubate_1 Incubate Protein, Peptide, and Compound Prepare_Reagents->Incubate_1 Add_Beads Add Streptavidin-Donor and Tag-Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate in the Dark Add_Beads->Incubate_2 Read_Signal Read AlphaScreen Signal Incubate_2->Read_Signal Analyze_Data Analyze Data and Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical AlphaScreen-based bromodomain inhibitor assay.

Materials:

  • GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated histone H4 acetylated peptide

  • AlphaLISA GSH acceptor beads

  • AlphaScreen Streptavidin-conjugated donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 3,5-dimethylisoxazole test compound

  • 384-well Optiplate

Protocol:

  • Compound Preparation: Prepare a serial dilution of the 3,5-dimethylisoxazole compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, GST-tagged BRD4(BD1), and the biotinylated histone peptide.

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for binding to reach equilibrium.

  • Bead Addition: Add the AlphaLISA GSH acceptor beads and incubate for 60 minutes at room temperature in the dark. Subsequently, add the Streptavidin-donor beads and incubate for another 30 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibitory activity of the compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Compound ClassTarget BromodomainTypical IC50 Range (nM)
3,5-Dimethylisoxazole DerivativesBRD4(BD1)10 - 500
3,5-Dimethylisoxazole DerivativesBRD2(BD1)20 - 1000
3,5-Dimethylisoxazole DerivativesCREBBP>5000

Table 1: Representative biochemical potencies of 3,5-dimethylisoxazole-based inhibitors against various bromodomains. Data is illustrative and specific values will vary between individual compounds.

Cell-Based Assays for Target Engagement and Cellular Activity

While biochemical assays are crucial for determining direct binding affinity, cell-based assays are essential to confirm that the compound engages its target in a cellular environment and elicits the desired biological response.[15]

Western Blotting for c-MYC Downregulation

A hallmark of BET bromodomain inhibition is the transcriptional repression of the c-MYC oncogene.[12] Western blotting is a standard technique to measure the resulting decrease in c-MYC protein levels.

Start Start Cell_Culture Culture Cancer Cells (e.g., MV4-11) Start->Cell_Culture Compound_Treatment Treat Cells with 3,5-Dimethylisoxazole Compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells and Quantify Protein Compound_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Anti-c-MYC, Anti-Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate and Image Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Sources

Application Notes and Protocols: 4,5-dimethyl-3-isoxazolol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology

The landscape of cancer drug discovery is continually evolving, with a persistent search for novel chemical scaffolds that can yield potent and selective therapeutic agents. Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged" structure.[1][2] This designation stems from its prevalence in a multitude of biologically active compounds, attributable to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[2][3] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of key signaling pathways to the disruption of protein-protein interactions crucial for tumor progression.[2]

This document focuses on 4,5-dimethyl-3-isoxazolol , a simple yet representative member of the isoxazole family. While direct, extensive studies on the anticancer properties of 4,5-dimethyl-3-isoxazolol itself are not widely documented in current literature, its foundational structure serves as an invaluable starting point for synthetic modifications aimed at developing novel, potent oncologic therapeutics.[4][5] These application notes will, therefore, utilize 4,5-dimethyl-3-isoxazolol as a chemical framework to explore the broader applications of the isoxazole scaffold in cancer research. We will delve into the mechanistic rationale for employing isoxazole derivatives, provide detailed protocols for evaluating their efficacy, and discuss how a simple molecule like 4,5-dimethyl-3-isoxazolol can be a cornerstone in the synthesis of next-generation cancer therapies.

Chemical Properties of 4,5-dimethyl-3-isoxazolol

A thorough understanding of the physicochemical properties of 4,5-dimethyl-3-isoxazolol is fundamental for its application in medicinal chemistry and biological assays.

PropertyValueSource
Molecular Formula C₅H₇NO₂[5]
Molecular Weight 113.11 g/mol [5]
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-one[4]
Synonyms 3-Hydroxy-4,5-dimethylisoxazole, 4,5-Dimethylisoxazol-3(2H)-one[4]
CAS Number 930-83-6[4]

Part 1: Mechanistic Insights & Rationale for Isoxazole Derivatives in Cancer Therapy

The anticancer potential of the isoxazole scaffold is not tied to a single mechanism but rather to its versatility in targeting various oncogenic pathways. The specific biological activity of an isoxazole derivative is highly dependent on the nature and position of its substituents.

Inhibition of Key Signaling Pathways: The STAT3 Example

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical node in cellular signaling that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis while suppressing antitumor immunity. Consequently, inhibiting the STAT3 signaling pathway is a promising strategy in cancer therapy. Certain isoxazole derivatives have been identified as potent STAT3 inhibitors.[1] These compounds are thought to exert their effect by binding to the SH2 domain of STAT3, preventing its dimerization, and subsequent phosphorylation and nuclear translocation. This blockade of STAT3 activation leads to the downregulation of its target genes, which are essential for tumor growth and survival.

Below is a conceptual signaling pathway illustrating the role of STAT3 and the inhibitory action of a hypothetical isoxazole derivative.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_dimer STAT3 Dimer (phosphorylated) STAT3_inactive->STAT3_dimer 4. Dimerization STAT3_nucleus STAT3 Dimer STAT3_dimer->STAT3_nucleus 5. Nuclear Translocation Isoxazole Isoxazole Derivative Isoxazole->STAT3_dimer Inhibition DNA DNA STAT3_nucleus->DNA 6. DNA Binding Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression 7. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: STAT3 signaling pathway and point of inhibition by isoxazole derivatives.

Epigenetic Modulation: Bromodomain Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. The BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD4, are key epigenetic readers that have become attractive targets in cancer therapy. Inhibitors of BET bromodomains can displace these proteins from chromatin, leading to the downregulation of key oncogenes like MYC. The 3,5-dimethylisoxazole moiety has been successfully utilized as an acetyl-lysine mimetic to develop potent inhibitors of the BET bromodomain family.[6] These inhibitors have shown significant antiproliferative effects in cancer cell lines, particularly in hematological malignancies.[6]

Part 2: Experimental Protocols for Evaluating Anticancer Activity

The following protocols are foundational for assessing the potential anticancer efficacy of novel isoxazole derivatives synthesized from or inspired by the 4,5-dimethyl-3-isoxazolol scaffold.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate growth medium.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test isoxazole derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the isoxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal is detected in the FL1 channel and PI in the FL2 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Target Engagement and Pathway Modulation: Western Blotting

Western blotting is used to detect specific proteins in a sample and can confirm if an isoxazole derivative is modulating its intended target pathway (e.g., inhibiting STAT3 phosphorylation).

Step-by-Step Protocol:

  • Protein Extraction:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Part 3: Synthetic Strategy - From Scaffold to Lead Compound

The utility of 4,5-dimethyl-3-isoxazolol in cancer research primarily lies in its potential as a versatile synthetic intermediate.[7] The isoxazole ring can be readily functionalized at its C3 and C5 positions to generate libraries of diverse compounds for screening.

Synthesis_Strategy Scaffold 4,5-dimethyl-3-isoxazolol (Starting Scaffold) Modification Chemical Modification (e.g., Suzuki coupling, Click chemistry, Amide bond formation) Scaffold->Modification Library Library of diverse isoxazole derivatives Modification->Library Screening High-Throughput Screening (e.g., MTT, HTS) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: Conceptual workflow from a basic scaffold to a lead compound.

Conclusion and Future Directions

While 4,5-dimethyl-3-isoxazolol may not be a direct anticancer agent, its role as a foundational scaffold in medicinal chemistry is of significant interest. The broader family of isoxazole derivatives has unequivocally demonstrated promising and diverse anticancer activities.[2] The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to explore the synthesis and evaluation of novel isoxazole-based compounds. Future research should focus on creating and screening libraries of derivatives of simple isoxazoles like 4,5-dimethyl-3-isoxazolol to identify new lead compounds with improved potency and selectivity against a range of cancer types. The continued exploration of this privileged scaffold holds considerable promise for the development of the next generation of targeted cancer therapies.

References

  • PubChem. 4,5-Dimethylisoxazol-3-amine. National Center for Biotechnology Information. [Link]

  • Jayaroopa, P. R., et al. (2013). A Review on Isoxazole Derivatives with Potential Biological Applications. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Biomolecular Structure and Dynamics, 1-27.
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  • Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227.
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Introduction: The Isoxazole Scaffold as a Privileged Moiety in Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Evaluation of 3-Hydroxy-4,5-dimethylisoxazole as a Novel Anti-inflammatory Agent

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this five-membered heterocycle are integral to numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[1] The inherent electronic properties and structural rigidity of the isoxazole scaffold allow it to serve as a potent pharmacophore, capable of precise interactions with enzymatic targets. The broad utility of isoxazole derivatives in targeting key inflammatory mediators makes them a compelling starting point for the discovery of new therapeutic agents.[3][4]

This document serves as a comprehensive application and protocol guide for researchers, scientists, and drug development professionals interested in the systematic evaluation of a novel derivative, 3-Hydroxy-4,5-dimethylisoxazole (herein referred to as HDM-Isoxazole), for its potential anti-inflammatory properties. While extensive literature exists for the isoxazole class, this specific molecule represents a novel chemical entity. Therefore, this guide provides a complete workflow, from synthesis and characterization to detailed in vitro and in vivo screening protocols, based on the established mechanisms of action for structurally related compounds.

Section 1: Compound Profile, Synthesis, and Characterization

A thorough investigation begins with the unambiguous synthesis and purification of the target compound. The identity and purity of the test article are paramount for the validity of all subsequent biological data.

Chemical Structure

Compound: 3-Hydroxy-4,5-dimethylisoxazole (HDM-Isoxazole) Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.11 g/mol Structure:

Rationale and Protocol for Synthesis

While specific synthesis routes for 3-amino-4,5-dimethylisoxazole are documented[5], a practical route to the 3-hydroxy analogue can be proposed based on the classical reaction of a β-dicarbonyl compound with hydroxylamine. The key precursor is 2-methyl-3-oxobutanal or a synthetic equivalent.

Protocol 1.2.1: Synthesis of 3-Hydroxy-4,5-dimethylisoxazole

  • Principle: This protocol involves the cyclocondensation reaction between a 1,3-dicarbonyl equivalent and hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl groups, leading to the formation of an oxime intermediate, which then cyclizes to form the isoxazole ring.

  • Materials:

    • 2-Methylacetoacetaldehyde or its sodium salt

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or other suitable base

    • Ethanol (EtOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a 1:1 mixture of ethanol and water.

    • Stir the solution at room temperature for 15 minutes to generate free hydroxylamine in situ.

    • To this solution, add 2-methylacetoacetaldehyde (1.0 equivalent) dropwise while maintaining the temperature below 25°C.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous solution three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure HDM-Isoxazole.

Physicochemical Characterization

Analytical validation is a non-negotiable step to confirm the identity, purity, and stability of the synthesized compound.

Protocol 1.3.1: Analytical Characterization

  • Objective: To confirm the structure and assess the purity of the synthesized HDM-Isoxazole.

  • Methods:

    • High-Performance Liquid Chromatography (HPLC): To determine purity. A standard reverse-phase method is appropriate.[6]

      • System: HPLC with UV-Vis Detector.

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.[6]

      • Detection: UV at ~260-270 nm.[6]

      • Acceptance Criterion: Purity ≥95% for use in biological assays.

    • Mass Spectrometry (MS): To confirm the molecular weight. Techniques like Electrospray Ionization (ESI) are suitable. The expected mass [M+H]⁺ should be observed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. Both ¹H and ¹³C NMR should be performed, and the observed shifts and coupling constants must be consistent with the proposed structure of 3-Hydroxy-4,5-dimethylisoxazole.

Section 2: Hypothesized Mechanism of Action in Inflammation

Based on extensive studies of related isoxazole and oxazole derivatives, the anti-inflammatory effects are often mediated through the inhibition of key pro-inflammatory enzymes and transcription factors.[7][8] We hypothesize that HDM-Isoxazole will primarily target the Cyclooxygenase-2 (COX-2) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • COX-2 Inhibition: COX-2 is an inducible enzyme that synthesizes prostaglandins, which are central mediators of pain and inflammation.[8] Selective inhibition of COX-2 is a clinically validated strategy for anti-inflammatory therapy. Many diaryl heterocyclic compounds, including isoxazoles, are known COX-2 inhibitors.[8][9]

  • NF-κB Pathway Inhibition: NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[10] Its activation is a critical step in the inflammatory response. Inhibition of NF-κB activation, for instance by preventing the degradation of its inhibitor IκBα, is a major goal in anti-inflammatory drug discovery.[11][12]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa p50/p65-IκBα (Inactive Complex) NFkB_IkBa->IKK NFkB_IkBa->NFkB IκBα Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Cytokines Inflammatory Response Genes->Cytokines Transcription & Translation HDM HDM-Isoxazole (Hypothesized Target) HDM->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by HDM-Isoxazole.

Section 3: In Vitro Evaluation Protocols

The in vitro screening cascade is designed to efficiently assess the biological activity of HDM-Isoxazole in a controlled environment, validate its mechanism, and establish a safe concentration range for cell-based assays.

G start Synthesized & Characterized HDM-Isoxazole (≥95% Purity) viability Protocol 3.1: Cell Viability Assay (MTT) Determine Non-Toxic Conc. start->viability cox Protocol 3.2: COX-1/COX-2 Enzyme Inhibition Assay viability->cox Use Safe Conc. macrophage Protocol 3.3: LPS-Stimulated Macrophages (RAW 264.7) viability->macrophage Use Safe Conc. result Comprehensive In Vitro Profile cox->result endpoints Measure Endpoints: - Nitric Oxide (Griess Assay) - TNF-α, IL-6 (ELISA) macrophage->endpoints nfkb Protocol 3.4: NF-κB Mechanism Validation (If macrophage assay is positive) endpoints->nfkb mechanism_validation Methods: - p65 Nuclear Translocation (IF) - p-IκBα Levels (Western Blot) nfkb->mechanism_validation mechanism_validation->result

Caption: Experimental workflow for the in vitro evaluation of HDM-Isoxazole.

Protocol 3.1: Cell Viability Assay
  • Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which HDM-Isoxazole does not induce cytotoxicity. Observed reductions in inflammatory markers are only meaningful if they are not a result of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of HDM-Isoxazole in DMEM media (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.

Protocol 3.2: COX-1 and COX-2 Enzymatic Inhibition Assay
  • Causality: This assay directly tests the hypothesis that HDM-Isoxazole inhibits cyclooxygenase enzymes. Using isolated enzymes allows for a clear, cell-free assessment of inhibition and selectivity (COX-2 vs. COX-1). A colorimetric assay provides a straightforward quantitative readout.

  • Method: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam) which measures the peroxidase activity of COX.

  • Procedure (General Outline):

    • Prepare reactions in a 96-well plate containing assay buffer, heme, and either purified human COX-1 or COX-2 enzyme.

    • Add various concentrations of HDM-Isoxazole or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • The reaction produces Prostaglandin G₂ (PGG₂), and the peroxidase component of COX converts TMPD into a colored product.

    • Read the absorbance at 590 nm over several minutes.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.3: Anti-inflammatory Activity in LPS-Stimulated Macrophages
  • Causality: This cell-based assay mimics an inflammatory response to a bacterial component (LPS).[13] It provides a more physiologically relevant system to measure the compound's ability to suppress the production of key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of HDM-Isoxazole. Include a vehicle control and a positive control (e.g., Dexamethasone).

    • Stimulate the cells with Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours. Leave one well of vehicle-treated cells unstimulated as a negative control.

    • After incubation, collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

      • Incubate for 10 minutes, then add 50 µL of Griess Reagent B (NED solution).

      • Read absorbance at 540 nm. Quantify using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use commercial ELISA kits for murine TNF-α and IL-6.

      • Follow the manufacturer's protocol to measure the concentration of each cytokine in the collected supernatants.

Protocol 3.4: NF-κB Nuclear Translocation Assay
  • Causality: If HDM-Isoxazole significantly reduces cytokine production, this assay helps confirm if the mechanism involves the NF-κB pathway.[7] In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate gene transcription. Visualizing this translocation via immunofluorescence provides direct evidence of pathway inhibition.

  • Procedure:

    • Seed RAW 264.7 cells on glass coverslips in a 12-well plate.

    • Pre-treat with HDM-Isoxazole or vehicle for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30-60 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize using a fluorescence microscope. In inhibited cells, the green fluorescence (p65) will remain in the cytoplasm, whereas in stimulated cells, it will co-localize with the blue DAPI stain in the nucleus.

Section 4: In Vivo Efficacy Protocols

In vivo models are essential to determine if the in vitro activity of HDM-Isoxazole translates to a therapeutic effect in a whole organism.[14]

Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

G start Positive In Vitro Profile for HDM-Isoxazole pk_study Pharmacokinetics (Optional) Determine Bioavailability & Half-life start->pk_study toxicity Protocol 4.1: Acute Toxicity Study Determine Maximum Tolerated Dose start->toxicity edema Protocol 4.2: Carrageenan-Induced Paw Edema (Acute Inflammation Model) toxicity->edema Use Safe Doses lps_vivo Protocol 4.3: LPS-Induced Systemic Inflammation (Cytokine Storm Model) toxicity->lps_vivo Use Safe Doses result Comprehensive In Vivo Efficacy & Safety Profile edema->result lps_vivo->result

Caption: Experimental workflow for the in vivo evaluation of HDM-Isoxazole.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
  • Causality: This is a gold-standard model for evaluating acute inflammation.[15][16] Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinin, followed by the production of prostaglandins mediated by COX-2. Inhibition of paw swelling (edema) is a direct measure of anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and HDM-Isoxazole (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculation:

      • Edema Volume = Paw volume at time 't' - Initial paw volume.

      • Percent Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Protocol 4.2: LPS-Induced Systemic Inflammation in Mice
  • Causality: This model assesses the compound's ability to suppress a systemic inflammatory response, often called a "cytokine storm," which is relevant to conditions like sepsis.[17] It directly measures the compound's effect on the in vivo production of pro-inflammatory cytokines that were measured in vitro.

  • Animals: Male BALB/c mice (20-25g).

  • Procedure:

    • Divide mice into groups (n=6-8 per group) as in the paw edema model.

    • Administer vehicle, positive control (e.g., Dexamethasone), or HDM-Isoxazole (p.o. or i.p.).

    • After 1 hour, administer a sublethal dose of LPS (e.g., 1 mg/kg) via i.p. injection.

    • At a predetermined time point (e.g., 90 minutes for peak TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.

    • Prepare serum and store at -80°C.

    • Measure the serum levels of TNF-α and IL-6 using specific ELISA kits.

    • Calculate the percent reduction in cytokine levels compared to the vehicle-treated LPS group.

Section 5: Data Presentation and Interpretation

Quantitative data from these protocols should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Anti-inflammatory Activity (Example Data)

AssayParameterHDM-IsoxazoleCelecoxib (Control)
Cell Viability CC₅₀ (RAW 264.7)> 100 µM> 100 µM
COX Inhibition IC₅₀ COX-185.2 µM15.1 µM
IC₅₀ COX-25.1 µM0.04 µM
Selectivity Index (COX-1/COX-2) 16.7 377.5
LPS-Stimulated RAW 264.7 NO Production IC₅₀12.5 µMN/A
TNF-α Secretion IC₅₀9.8 µMN/A
IL-6 Secretion IC₅₀15.3 µMN/A

Interpretation: The example data suggests HDM-Isoxazole is a moderately potent and selective COX-2 inhibitor that also effectively reduces the production of inflammatory mediators in a cellular context at non-toxic concentrations.

Table 2: Summary of In Vivo Anti-inflammatory Efficacy (Example Data)

ModelDose (mg/kg, p.o.)% Inhibition at 3 hr
Carrageenan Paw Edema 1025.4%
3048.9%
10065.1%
Indomethacin (10)70.5%
LPS-Induced Cytokines % Reduction in Serum TNF-α
3042.6%
10068.3%

Interpretation: The example in vivo data demonstrates a dose-dependent anti-inflammatory effect in an acute edema model and confirms the ability to suppress systemic cytokine production, corroborating the in vitro findings.

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Analytical techniques for 3-Isoxazolol, 4,5-dimethyl- characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Comprehensive Characterization of 3-Isoxazolol, 4,5-dimethyl-

Authored by: A Senior Application Scientist

Introduction: The Significance of Rigorous Characterization for 3-Isoxazolol, 4,5-dimethyl-

3-Isoxazolol, 4,5-dimethyl- (C₅H₇NO₂) is a member of the isoxazole family, a class of five-membered heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1][2] Isoxazole derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-inflammatory, antibacterial, and anticancer agents, among others.[3][4] Given this therapeutic potential, the precise and unambiguous characterization of any novel isoxazole derivative is a critical step in the drug discovery and development pipeline. It establishes the compound's identity, purity, and stability, which are non-negotiable prerequisites for further preclinical and clinical evaluation.

This guide provides a detailed framework of analytical techniques and protocols specifically designed for the comprehensive characterization of 3-Isoxazolol, 4,5-dimethyl-. The methodologies outlined herein are rooted in established principles of analytical chemistry and are intended to provide researchers, scientists, and drug development professionals with a robust, self-validating system for ensuring the quality and integrity of their compound.

Physicochemical Properties Summary

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These data inform methodological choices, such as solvent selection and instrument parameter settings.

PropertyValueSource
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-onePubChem[5]
Molecular Formula C₅H₇NO₂PubChem[5]
Molecular Weight 113.11 g/mol PubChem[5]
CAS Number 930-83-6PubChem[5]
Canonical SMILES CC1=C(ONC1=O)CPubChem[5]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a molecule. Each technique provides a unique piece of the structural puzzle. The following workflow illustrates how data from various analytical methods are integrated to build a complete profile of 3-Isoxazolol, 4,5-dimethyl-.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification cluster_final Final Characterization Synthesized_Compound Synthesized 3-Isoxazolol, 4,5-dimethyl- NMR NMR Spectroscopy ¹H & ¹³C NMR Synthesized_Compound->NMR IR IR Spectroscopy Functional Group ID Synthesized_Compound->IR MS Mass Spectrometry Molecular Weight & Fragmentation Synthesized_Compound->MS HPLC HPLC-UV Purity Assessment & Quantification Synthesized_Compound->HPLC Final_Report Comprehensive Characterization Report NMR->Final_Report IR->Final_Report MS->Final_Report HPLC->Final_Report

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 4,5-dimethyl-3-isoxazolol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective, sensitive, and robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 4,5-dimethyl-3-isoxazolol. The isoxazole scaffold is a critical pharmacophore in modern drug discovery, and precise quantification is essential for pharmacokinetic, metabolic, and quality control studies.[1][2] This protocol employs a straightforward protein precipitation step for sample preparation and utilizes a reverse-phase chromatographic separation coupled with Multiple Reaction Monitoring (MRM) for detection. The method has been developed and validated according to the principles outlined in the ICH Q2(R1) guideline, ensuring its suitability for its intended purpose through rigorous evaluation of specificity, linearity, accuracy, precision, and sensitivity.[3][4]

Introduction: The Importance of Isoxazole Moiety Analysis

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][5] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities. Consequently, the isoxazole nucleus is present in a wide array of approved pharmaceuticals and investigational drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][6][7]

4,5-dimethyl-3-isoxazolol (PubChem CID: 289539) is a representative member of this chemical class.[8] Accurate and reliable quantification of such molecules in various matrices (e.g., biological fluids, active pharmaceutical ingredients) is paramount during drug development. It underpins critical decisions in preclinical and clinical phases, from ADME (Absorption, Distribution, Metabolism, and Excretion) studies to final product quality control.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this type of bioanalysis.[9][10] Its superior sensitivity allows for the detection of low-level analytes, while its selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from complex sample matrices. This document provides a comprehensive, field-tested protocol for the analysis of 4,5-dimethyl-3-isoxazolol, designed for immediate implementation in a research or quality control laboratory.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of rational method development.

PropertyValueSource
Chemical Structure Chemical structure of 4,5-dimethyl-3-isoxazololPubChem[8]
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-onePubChem[8]
Molecular Formula C₅H₇NO₂PubChem[8]
Monoisotopic Mass 113.048 g/mol PubChem[8]
Predicted LogP 0.5PubChem[8]

The presence of nitrogen and oxygen atoms makes the molecule suitable for electrospray ionization (ESI), and its modest LogP value suggests good retention on a reverse-phase (C18) column.

Experimental Design and Rationale

The choices made during method development are critical for achieving a robust and reliable assay. Here, we explain the causality behind our experimental design.

Chromatographic Separation
  • Stationary Phase: A C18 stationary phase was selected. This is the most common reverse-phase support and is ideal for retaining moderately polar compounds like 4,5-dimethyl-3-isoxazolol based on its predicted LogP.

  • Mobile Phase: A gradient elution using water and methanol was chosen to ensure a sharp, symmetrical peak shape and efficient elution.

    • Acidic Modifier: 0.1% formic acid is added to both mobile phase components. This serves a dual purpose: it suppresses the ionization of residual silanol groups on the column, improving peak shape, and it promotes the formation of protonated analyte molecules [M+H]⁺ in the ESI source, enhancing MS sensitivity.[9][10]

Mass Spectrometric Detection
  • Ionization: Electrospray Ionization (ESI) in positive ion mode was selected. The nitrogen atom in the isoxazole ring is a primary site for protonation, leading to a strong signal for the [M+H]⁺ ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) was employed for quantification. This technique provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway.

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of 4,5-dimethyl-3-isoxazolol (m/z 114.1) is isolated.

    • Product Ion (Q3): The precursor ion is fragmented in the collision cell, and a specific, stable product ion is monitored. The selection of an optimal product ion is determined empirically during method development by infusing a pure standard of the analyte.

Sample Preparation
  • Protein Precipitation (PPT): For biological matrices like plasma or serum, a simple and rapid protein precipitation with a cold organic solvent (e.g., acetonitrile) is used. This method effectively removes the majority of proteins, which can interfere with the analysis and damage the HPLC column. While techniques like liquid-liquid or solid-phase extraction can provide cleaner extracts, PPT offers an excellent balance of speed, efficiency, and cost for many applications.[10]

Detailed Application Protocol

Materials, Reagents, and Instrumentation
  • Reference Standards: 4,5-dimethyl-3-isoxazolol (≥98% purity), 3-Amino-4,5-dimethylisoxazole (Internal Standard, IS) (≥98% purity).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS Grade, ~99%).

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4,5-dimethyl-3-isoxazolol and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the diluent.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol (for Plasma)
  • Pipette 50 µL of sample (blank plasma, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

Table 1: HPLC Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-10% B), 3.6-5.0 min (10% B) |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| MRM Transitions | Analyte: 114.1 > 71.1 (Quantifier), 114.1 > 43.1 (Qualifier) IS: 113.1 > 70.1 |

Note: Collision energies and other compound-dependent parameters should be optimized empirically.

Method Validation Framework

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The protocol described herein should be validated according to the ICH Q2(R1) guideline, which provides a comprehensive framework for this process.[4][11]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured values to the true value. Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision Degree of scatter between a series of measurements. Assessed at intra-day and inter-day levels. Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Analyte response should be ≥5 times the blank response. Accuracy within ±20% and Precision ≤20%.

| Stability | To evaluate analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |

Visualization of Workflows

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

Analytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep StandardPrep Prepare Standards & QCs StandardPrep->SamplePrep HLCMS_Acq HPLC-MS/MS Data Acquisition SamplePrep->HLCMS_Acq DataProc Data Processing (Integration & Calibration) HLCMS_Acq->DataProc DataReview Data Review & QC Check DataProc->DataReview ReportGen Final Report Generation DataReview->ReportGen

Caption: High-level workflow for the quantitative analysis of 4,5-dimethyl-3-isoxazolol.

Method Validation Logic

This diagram shows the relationship between the core validation experiments.

Validation_Logic cluster_core Core Performance Metrics cluster_support Supporting Evaluations Method Developed Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy assessed via QCs Precision Precision Method->Precision assessed via QCs Specificity Specificity Method->Specificity Stability Stability Method->Stability LLOQ LLOQ Linearity->LLOQ defines lower bound LLOQ->Accuracy is lowest QC LLOQ->Precision is lowest QC

Caption: Logical flow of experiments in the HPLC-MS/MS method validation process.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the quantification of 4,5-dimethyl-3-isoxazolol. The protocol is designed for rapid implementation, featuring a simple sample preparation procedure and optimized chromatographic and mass spectrometric conditions. By adhering to the validation principles of ICH Q2(R1), this method is proven to be reliable, accurate, and fit for purpose, making it an invaluable tool for researchers, scientists, and drug development professionals working with isoxazole-based compounds.

References

  • Title: Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evaluation URL: [Link]

  • Title: Method development and validation of dimethyl sulphate content in esomeprazole magnesium drug substance by gc-ms Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: 3-Isoxazolol, 4,5-dimethyl- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: ResearchGate URL: [Link]

  • Title: 4,5-Dimethylisoxazol-3-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Validation issues arising from the new FDA guidance for industry on bioanalytical method validation Source: ResearchGate URL: [Link]

  • Title: A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species Source: MDPI URL: [Link]

  • Title: Isoxazoles: Molecules with potential medicinal properties Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Fundamentals: Bioanalytical LC/MS method validation - fit for purpose Source: Stanford University Mass Spectrometry URL: [Link]

  • Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: U.S. Food and Drug Administration URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

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Application Notes and Protocols: In Vitro Biological Assays for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and execution of in vitro biological assays for isoxazole derivatives. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to screening and characterization.

Introduction to Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These five-membered heterocyclic compounds, containing one nitrogen and one oxygen atom in a 1,2-arrangement, are synthetically accessible and readily modified, making them attractive candidates for drug discovery programs. Their diverse pharmacological effects stem from their ability to mimic or interact with various biological targets.

This guide will focus on the most common therapeutic areas for which isoxazole derivatives are investigated: oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Part 1: Anticancer Activity Assessment

A primary focus for many isoxazole derivatives is their potential as anticancer agents. In vitro evaluation typically begins with assessing general cytotoxicity against cancer cell lines, followed by more specific assays to elucidate the mechanism of action.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is often the first-line screening assay to determine the cytotoxic potential of novel isoxazole derivatives.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Table 1: Example Data for an Isoxazole Derivative (IZD-1) against A549 Cells

Concentration (µM)% Viability
0 (Control)100
192
575
1051
2528
5012

From this data, the IC50 for IZD-1 would be calculated to be approximately 10 µM.

Elucidating the Mechanism: Apoptosis Assays

If an isoxazole derivative demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death), a common mechanism for anticancer drugs.

Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is a gold standard for detecting apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells can be distinguished into four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow: Apoptosis Detection

G A Seed and Treat Cells with Isoxazole Derivative B Harvest Cells (Trypsinization) A->B C Wash Cells with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the Dark (15 min) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, and many isoxazole derivatives have been investigated for their anti-inflammatory properties. A key target in this area is the cyclooxygenase (COX) enzyme.

Cyclooxygenase (COX) Inhibition Assay

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are inflammatory mediators. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Experimental Protocol: COX Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of hemin, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate).

    • Prepare serial dilutions of the isoxazole derivative and a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, hemin, and the enzyme.

    • Add the test compound or vehicle control.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.

Data Analysis:

The rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated as follows:

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Table 2: Example Data for COX-2 Inhibition by an Isoxazole Derivative (IZD-2)

Concentration (nM)% COX-2 Inhibition
0 (Control)0
1015
5048
10075
50092

This data would suggest an IC50 for IZD-2 of approximately 50 nM for COX-2. A parallel assay for COX-1 would be necessary to determine its selectivity.

Signaling Pathway: Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified COX pathway in inflammation.

Part 3: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and isoxazole derivatives have shown promise in this area.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

    • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

    • Dilute the adjusted inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation:

    • Perform a two-fold serial dilution of the isoxazole derivative in the broth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the test compound.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.

Table 3: Example MIC Data for an Isoxazole Derivative (IZD-3)

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

Part 4: Neuroprotective Effects Assessment

Isoxazole derivatives are also being explored for their potential in treating neurodegenerative diseases. Assays often focus on their ability to protect neurons from oxidative stress or excitotoxicity.

Oxidative Stress Protection Assay

Principle: This assay evaluates the ability of an isoxazole derivative to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from damage induced by an oxidizing agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability is typically assessed using the MTT assay as described previously.

Experimental Protocol: H2O2-Induced Cytotoxicity Assay

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate (if required) for 24-48 hours.

  • Pre-treatment:

    • Treat the cells with various concentrations of the isoxazole derivative for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • Add a pre-determined toxic concentration of H2O2 to the wells (except for the untreated control).

    • Incubate for 24 hours.

  • Viability Assessment:

    • Perform the MTT assay as described in section 1.1 to determine cell viability.

Data Analysis:

An effective neuroprotective compound will result in a higher percentage of cell viability in the presence of H2O2 compared to the cells treated with H2O2 alone.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the initial screening and characterization of isoxazole derivatives. By systematically evaluating cytotoxicity, mechanism of action, enzyme inhibition, antimicrobial activity, and neuroprotective effects, researchers can efficiently identify promising lead compounds for further development. It is crucial to select appropriate cell lines and assay conditions that are relevant to the intended therapeutic application.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]

Application Note & Protocol: A Guide to the Custom Synthesis of Substituted 3-Isoxazolol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 3-Isoxazolol Scaffold in Drug Discovery

The 3-isoxazolol moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic and structural properties allow it to serve as a bioisostere for carboxylic acids, enhancing physicochemical properties such as membrane permeability and metabolic stability.[3] This has led to the incorporation of the 3-isoxazolol ring into a wide array of biologically active molecules with therapeutic potential in numerous areas, including:

  • Neuroscience: As agonists for AMPA and GABA-A receptors. A notable example is muscimol, a potent GABA-A agonist derived from Amanita muscaria mushrooms.[4][5][6]

  • Oncology: Exhibiting anticancer properties.

  • Inflammation and Immunology: Acting as anti-inflammatory and immunosuppressive agents.

  • Infectious Diseases: Demonstrating antibacterial and antiviral activities.[2][7]

Given the broad therapeutic relevance of this class of compounds, the ability to synthesize custom-substituted 3-isoxazolols is of paramount importance for researchers in academia and the pharmaceutical industry. This application note provides a detailed guide to the synthesis of these valuable compounds, focusing on the most common and reliable synthetic strategies, and offering insights into overcoming common challenges.

Synthetic Strategies: The Cyclocondensation Approach

The most prevalent and versatile method for the synthesis of 5-substituted 3-isoxazolols is the cyclocondensation reaction between a β-keto ester and hydroxylamine.[3][8][9] This method is favored for its use of readily available starting materials and its straightforward reaction conditions.

The core of this synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound, in this case, a β-keto ester.[9] The reaction proceeds through the formation of an imine with one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring.

Mechanism and Regioselectivity: The Critical Challenge

A significant challenge in the synthesis of 3-isoxazolols from β-keto esters is the potential for the formation of the isomeric 5-isoxazolone byproduct.[3][8] This arises from the two possible points of attack by hydroxylamine on the β-keto ester. To favor the formation of the desired 3-isoxazolol, careful control of reaction conditions, particularly pH and temperature, is crucial.[3]

An alternative and highly effective strategy to circumvent the issue of isomeric byproduct formation involves the use of N,O-diBoc-protected β-keto hydroxamic acids. This method allows for the cyclization to 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct.[8]

Experimental Protocol: Synthesis of 5-Phenyl-3-isoxazolol

This protocol details the synthesis of 5-phenyl-3-isoxazolol from ethyl benzoylacetate and hydroxylamine hydrochloride, a representative example of the cyclocondensation reaction.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium methoxide (2.0 eq)

  • Methanol (anhydrous)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous methanol.

  • Base Addition: Cool the solution in an ice bath and slowly add sodium methoxide (2.0 eq). Stir the mixture for 15 minutes at 0 °C.

  • Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH 2-3).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-3-isoxazolol.

Workflow Diagram:

Synthesis_Workflow reagents Ethyl Benzoylacetate + Hydroxylamine HCl + Sodium Methoxide reaction Cyclocondensation in Methanol reagents->reaction 12-24h, RT workup Acidic Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Phenyl-3-isoxazolol purification->product

Caption: General workflow for the synthesis of 5-phenyl-3-isoxazolol.

Data Presentation: Representative Syntheses of Substituted 3-Isoxazolols

The following table summarizes the synthesis of various 5-substituted 3-isoxazolols using the general protocol described above.

Entryβ-Keto Ester Starting Material5-SubstituentTypical Yield (%)Melting Point (°C)
1Ethyl benzoylacetatePhenyl60-75158-160
2Ethyl acetoacetateMethyl55-7092-94
3Diethyl 3-oxoglutarate-CH₂CO₂Et50-65110-112
4Ethyl 4-chlorobenzoylacetate4-Chlorophenyl65-80188-190

Expertise & Experience: Troubleshooting and Considerations

  • Controlling Isomer Formation: As previously mentioned, the formation of the 5-isoxazolone byproduct is a common issue.[3][8] Maintaining a basic reaction medium with a strong base like sodium methoxide or sodium ethoxide, followed by a rapid acidic quench, generally favors the formation of the 3-isoxazolol. Running the reaction at lower temperatures can also improve the regioselectivity.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. Co-spotting with the starting material is essential to determine when it has been consumed.

  • Purification Strategy: While column chromatography is effective, recrystallization can be a viable alternative for purification, especially for crystalline products.

  • Alternative Synthetic Routes: For substrates that are sensitive to the basic conditions of the standard protocol, or for the synthesis of differently substituted isoxazoles, other methods such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes can be employed.[7]

Trustworthiness: A Self-Validating System

The protocols and insights provided in this application note are based on established and peer-reviewed synthetic methodologies. To ensure the successful synthesis and validation of the target 3-isoxazolol compounds, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Melting Point Analysis: To assess the purity of solid compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By employing these analytical techniques, researchers can be confident in the identity and quality of their synthesized substituted 3-isoxazolol compounds.

Conclusion

The custom synthesis of substituted 3-isoxazolols is a valuable capability for any research group involved in drug discovery and medicinal chemistry. The cyclocondensation of β-keto esters with hydroxylamine provides a robust and versatile route to these important heterocyclic compounds. By understanding the underlying reaction mechanism, potential challenges, and proper experimental techniques, researchers can efficiently synthesize a wide range of 3-isoxazolol analogs for their specific research needs.

References

  • Isoxazole synthesis . Organic Chemistry Portal. [Link]

  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids . PubMed. [Link]

  • Synthesis of [3H]muscimol . PubMed. [Link]

  • AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid . PubMed. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines . ResearchGate. [Link]

  • Synthesis and synthetic utility of 3-isoxazolols . ResearchGate. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings . National Center for Biotechnology Information. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile . Zanco Journal of Medical Sciences. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs . National Center for Biotechnology Information. [Link]

  • synthesis of isoxazoles . YouTube. [Link]

  • The Improved Syntheses of dl-Ibotenic Acid and Muscimol . J-Stage. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review . MDPI. [Link]

  • Method for producing muscimol and/or reducing ibotenic acid
  • A review of isoxazole biological activity and present synthetic techniques . Research Square. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-Isoxazolol, 4,5-dimethyl- synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Isoxazolol, 4,5-dimethyl-. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this target molecule. Here, we will delve into common experimental issues, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-isoxazolol, 4,5-dimethyl-?

The synthesis of 3-isoxazolols, including the 4,5-dimethyl substituted variant, typically proceeds via the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine or one of its salts. The specific precursors for 4,5-dimethyl-3-isoxazolol would logically be a 2-methyl-3-oxopentanoate derivative or a related diketone. A plausible and commonly employed strategy involves the reaction of an appropriate β-ketoester, such as ethyl 2-methyl-3-oxopentanoate, with hydroxylamine hydrochloride. The reaction is generally conducted in the presence of a base to liberate free hydroxylamine.

Q2: My reaction has resulted in a complex mixture of products with very little of the desired 3-isoxazolol, 4,5-dimethyl-. What are the likely side products?

Low yields are often attributable to the formation of isomeric side products or incomplete reaction. One of the most common issues in the synthesis of substituted isoxazolols is the formation of regioisomers. Depending on the specific β-dicarbonyl precursor used, you might be seeing the formation of 5-hydroxy-3,4-dimethylisoxazole. Other potential side products can include oximes, amides, or unreacted starting materials. The nature and ratio of these products are highly dependent on the reaction conditions, particularly the pH.

Q3: I am observing a significant amount of an oily, insoluble substance in my reaction mixture. What could this be?

The formation of an oily or polymeric substance often indicates decomposition of the starting materials or the product under the reaction conditions. This can be caused by excessively high temperatures, incorrect pH, or prolonged reaction times. It is also possible that one of your reagents is of insufficient purity. It is crucial to use freshly prepared or high-purity hydroxylamine, as it can decompose upon storage.

Q4: How critical is pH control during the reaction?

pH control is arguably one of the most critical parameters in isoxazole synthesis. The reaction between a 1,3-dicarbonyl compound and hydroxylamine is highly pH-dependent. The optimal pH range is typically between 4 and 6. At lower pH values, the nucleophilicity of hydroxylamine is reduced due to protonation. At higher pH values (above 8), the 1,3-dicarbonyl compound can undergo self-condensation or other side reactions. Maintaining a stable pH is essential for maximizing the yield of the desired isoxazolol.

Troubleshooting Guides

Issue 1: Consistently Low Yield (<30%) of 3-Isoxazolol, 4,5-dimethyl-

Low yields are a frequent challenge and can stem from several factors. This guide will walk you through a systematic approach to identify and resolve the root cause.

LowYieldTroubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Start: Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Scrutinize Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Purity of β-ketoester? Fresh Hydroxylamine? CheckReagents->ReagentPurity Stoichiometry Correct Molar Ratios? CheckReagents->Stoichiometry AnalyzeByproducts Step 3: Analyze Byproducts CheckConditions->AnalyzeByproducts Conditions Seem Correct pH_Control Stable pH (4-6)? CheckConditions->pH_Control Temperature Optimal Temperature? CheckConditions->Temperature Solvent Appropriate Solvent? CheckConditions->Solvent OptimizePurification Step 4: Optimize Purification AnalyzeByproducts->OptimizePurification Byproducts Identified Resolution Resolution: Improved Yield OptimizePurification->Resolution Purification Optimized

Caption: A systematic workflow for troubleshooting low yields.

  • Reagent Quality and Stoichiometry:

    • Hydroxylamine: Use freshly opened or prepared hydroxylamine hydrochloride. Over time, it can degrade. Consider titrating it to determine its purity if it has been stored for an extended period.

    • β-Ketoester (e.g., ethyl 2-methyl-3-oxopentanoate): Verify the purity of your starting material by NMR or GC-MS. Impurities can lead to side reactions.

    • Stoichiometry: A slight excess of hydroxylamine (1.1 to 1.2 equivalents) is often beneficial to drive the reaction to completion.

  • Reaction Conditions:

    • pH Control: This is critical. Use a buffer system (e.g., acetate buffer) to maintain the pH in the optimal range of 4-6. Alternatively, add the base (e.g., sodium acetate, sodium hydroxide) portion-wise while monitoring the pH.

    • Temperature: The reaction is typically run at room temperature or with gentle heating (40-60 °C). Higher temperatures can promote the formation of side products and decomposition.

    • Solvent: Ethanol or a mixture of ethanol and water is commonly used. The choice of solvent can influence the solubility of reactants and the reaction rate.

pHAverage Yield of 3-Isoxazolol, 4,5-dimethyl- (%)Predominant Side Products
< 3< 10%Unreacted starting materials, oxime of the β-ketoester
4-6> 70%Minimal side products
> 8< 20%Regioisomeric isoxazole, products of self-condensation
Issue 2: Formation of Regioisomers

The formation of the undesired 5-hydroxy-3,4-dimethylisoxazole can be a significant issue, particularly if the reaction conditions are not carefully controlled.

The formation of the two possible regioisomers is dependent on which of the two carbonyl groups of the 1,3-dicarbonyl precursor undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine.

RegioisomerFormation cluster_pathwayA Pathway A (Desired) cluster_pathwayB Pathway B (Undesired) Reactants Ethyl 2-methyl-3-oxopentanoate + Hydroxylamine Attack_C3 Attack at C3 (ketone) Reactants->Attack_C3 Attack_C1 Attack at C1 (ester) Reactants->Attack_C1 Intermediate_A Intermediate A Attack_C3->Intermediate_A Product_A 3-Isoxazolol, 4,5-dimethyl- Intermediate_A->Product_A Intermediate_B Intermediate B Attack_C1->Intermediate_B Product_B 5-Hydroxy-3,4-dimethylisoxazole Intermediate_B->Product_B

Caption: Competing pathways leading to regioisomeric isoxazoles.

  • pH Control: As highlighted previously, maintaining the pH between 4 and 6 generally favors the formation of the 3-isoxazolol isomer.

  • Choice of Base: The use of a milder base, such as sodium acetate or sodium bicarbonate, is often preferred over strong bases like sodium hydroxide. Strong bases can deprotonate the β-ketoester, leading to a higher proportion of the undesired regioisomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although it may also slow down the reaction rate.

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure 3-isoxazolol, 4,5-dimethyl- can be challenging.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

    • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

  • Extraction:

    • The pH of the aqueous layer can be adjusted to facilitate the separation of the product from any acidic or basic impurities.

    • Back-extraction of the aqueous layer with the organic solvent can help to recover any dissolved product.

  • Crystallization/Chromatography:

    • Crystallization: 3-Isoxazolol, 4,5-dimethyl- is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method of purification.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.

References

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
  • Wakefield, B. J., & Wright, D. J. (1996). Isoxazoles.
  • Lang, S. A., & Lin, Y. (1984). Isoxazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 1-130). Pergamon Press.

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethyl-3-isoxazolol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyl-3-isoxazolol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this synthesis. This resource is structured as a dynamic question-and-answer guide, addressing common challenges and frequently asked questions to ensure your experiments are successful, repeatable, and built on a foundation of scientific integrity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 4,5-dimethyl-3-isoxazolol. Each entry details potential causes and provides actionable solutions.

Problem: Low or No Product Yield

Question: I am getting very low yields, or in some cases, no 4,5-dimethyl-3-isoxazolol at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield is a common but solvable issue. The root cause often lies in one of three areas: pH control, reagent integrity, or reaction kinetics.

Potential Cause 1: Incorrect Reaction pH & Isomeric Impurity Formation The reaction between a β-ketoester (like ethyl 2-methylacetoacetate) and hydroxylamine is highly pH-sensitive. The most significant competing reaction is the formation of the isomeric 5-methyl-3-isoxazolone. It has been demonstrated that maintaining a basic pH of approximately 10 is critical for preferentially forming the desired 3-isoxazolol product.[1] At lower pH values, the reaction equilibrium favors the formation of the undesired 5-isoxazolone isomer.

  • Solution:

    • Monitor and Maintain pH: Use a calibrated pH meter to monitor the reaction mixture. Maintain the pH steadily at 9.5-10.5 by the dropwise addition of a suitable base (e.g., 2M NaOH or KOH).

    • Trap the Product: At the end of the reaction, quench the mixture by adding it to an excess of strong mineral acid (e.g., HCl or H₂SO₄). This acidic workup protonates the isoxazolol, preventing rearrangement or decomposition during extraction.[1]

Potential Cause 2: Poor Reagent Quality or Stoichiometry

  • Hydroxylamine Instability: Hydroxylamine, especially in its free base form, can be unstable. Using hydroxylamine hydrochloride is more common and stable, but it must be effectively neutralized in situ to generate the reactive free hydroxylamine.

  • β-Ketoester Purity: The starting β-ketoester, ethyl 2-methylacetoacetate, should be of high purity. Contaminants can interfere with the reaction.

  • Solution:

    • Use High-Purity Reagents: Start with the highest available grade of ethyl 2-methylacetoacetate and hydroxylamine hydrochloride.

    • Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of hydroxylamine hydrochloride to ensure the complete conversion of the limiting β-ketoester. Ensure you add a corresponding molar amount of base to neutralize the hydrochloride and raise the pH.

Potential Cause 3: Inadequate Reaction Time or Temperature While many isoxazole syntheses can proceed at room temperature, the specific kinetics for forming 4,5-dimethyl-3-isoxazolol may require optimization.[2][3]

  • Solution:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting β-ketoester. This provides empirical evidence of reaction completion.

    • Temperature Adjustment: If the reaction is sluggish at room temperature (as indicated by TLC after 2-3 hours), consider gently heating the mixture to 40-50°C. Monitor closely, as excessive heat can promote side reactions.

Problem: Product Decomposes During Workup or Purification

Question: My initial analysis (e.g., crude NMR) shows the presence of the product, but it seems to degrade after extraction or chromatography. Why is this happening?

Answer: The isoxazole ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions.[4]

Potential Cause 1: Exposure to Strong Bases or Reductive Conditions The N-O bond is the weakest link in the isoxazole ring. It can be cleaved by strong bases or during certain reductive processes.

  • Solution:

    • Use Mild Workup Conditions: After the initial acid quench, use a mild base like sodium bicarbonate for any necessary neutralization steps instead of strong bases like NaOH.

    • Avoid Reductive Environments: Be aware that certain purification steps or subsequent synthetic transformations involving catalytic hydrogenation (e.g., H₂/Pd) can cleave the isoxazole ring.[4]

Potential Cause 2: Inappropriate Purification Method Standard silica gel chromatography is generally effective, but prolonged exposure to silica (which is slightly acidic) can sometimes cause degradation of sensitive compounds.

  • Solution:

    • Optimize Chromatography: If you suspect degradation on silica, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexanes/ethyl acetate with 0.5% Et₃N).

    • Consider Alternative Purification: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a milder alternative to chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 4,5-dimethyl-3-isoxazolol.

Question 1: What is the fundamental reaction mechanism for the synthesis of 4,5-dimethyl-3-isoxazolol from ethyl 2-methylacetoacetate and hydroxylamine?

Answer: The synthesis is a classic condensation-cyclization reaction. The process involves two primary stages: the initial nucleophilic attack to form an intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[5]

  • Formation of Oxime Intermediate: Under basic conditions (pH ~10), hydroxylamine (NH₂OH) acts as a nucleophile. It attacks one of the carbonyl groups of the ethyl 2-methylacetoacetate. The reaction typically proceeds via attack at the ketone carbonyl to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water and ethanol to form the stable, aromatic 4,5-dimethyl-3-isoxazolol ring. The formation of the aromatic ring is a significant driving force for the reaction.[6]

Below is a diagram illustrating the proposed mechanistic pathway.

Reaction_Mechanism Reactants Ethyl 2-methylacetoacetate + Hydroxylamine (pH ~10) Intermediate1 Oxime Intermediate (via attack on ketone) Reactants->Intermediate1 Condensation Intermediate2 Cyclized Hemiacetal Intermediate (via intramolecular attack on ester) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4,5-Dimethyl-3-isoxazolol + H₂O + EtOH Intermediate2->Product Dehydration & Aromatization

Caption: Proposed reaction mechanism for 4,5-dimethyl-3-isoxazolol synthesis.

Question 2: What are the critical reaction parameters that I need to control?

Answer: For optimal results, you must carefully control several parameters. These are summarized in the table below.

ParameterRecommended RangeRationale & Key Considerations
pH 9.5 - 10.5Critical for regioselectivity. Favors formation of the desired 3-isoxazolol over the 5-isoxazolone isomer.[1]
Temperature 20 - 50°CRoom temperature is often sufficient. Gentle heating can increase the reaction rate, but temperatures >60°C may promote side reactions.
Solvent Aqueous Ethanol or MethanolPolar protic solvents are ideal for solubilizing both the hydroxylamine salt and the organic ester.[2][3]
Reaction Time 1 - 4 hoursMonitor by TLC for the disappearance of the starting ester. Over-extending the reaction time offers no benefit and may lead to degradation.
Reagent Stoichiometry 1.1 - 1.2 eq. NH₂OH·HClA slight excess of hydroxylamine ensures complete conversion of the limiting β-ketoester.

Question 3: What are the primary safety considerations for this synthesis?

Answer: Safety is paramount. The key hazards are associated with the reagents.

  • Hydroxylamine: Hydroxylamine and its concentrated solutions can be explosive, especially in the presence of oxidizing agents or when heated. Always handle it with care in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heating it directly. Using the more stable hydroxylamine hydrochloride salt is strongly recommended.

  • Reagents and Solvents: The synthesis involves bases (NaOH, KOH) and acids (HCl) which are corrosive. Organic solvents like ethanol, methanol, and ethyl acetate are flammable. Ensure all handling is done in a fume hood away from ignition sources.[4]

  • Pressure Build-up: Ensure the reaction vessel is not sealed, as gas evolution could occur, leading to pressure build-up.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 4,5-Dimethyl-3-isoxazolol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • Ethyl 2-methylacetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium hydroxide (or potassium hydroxide) (approx. 2.2 eq)

  • Ethanol (or Methanol)

  • Deionized Water

  • Concentrated HCl

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Reaction Setup: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide (2.2 eq) in water. Monitor the pH to ensure it reaches and stabilizes between 9.5 and 10.5.

  • Addition of β-Ketoester: To the basic hydroxylamine solution, add ethyl 2-methylacetoacetate (1.0 eq) dropwise over 15-20 minutes. The temperature should be maintained below 10°C during the addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 1-4 hours.

  • Workup - Acid Quench: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice and an excess of concentrated HCl to bring the pH to ~1-2.

  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

  • Characterization: Analyze the purified fractions by NMR and MS to confirm the structure and purity of 4,5-dimethyl-3-isoxazolol.

General Experimental Workflow

The following diagram outlines the logical flow of the experimental process from start to finish.

Experimental_Workflow A 1. Reagent Preparation (Hydroxylamine Solution at pH 10) B 2. Reaction (Add β-Ketoester, Stir at RT) A->B C 3. Monitoring (TLC Analysis) B->C G Is Reaction Complete? C->G D 4. Workup (Acid Quench & Extraction) E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS, etc.) E->F G->B No G->D Yes

Caption: A standard workflow for the synthesis and purification of isoxazoles.

Troubleshooting Decision Tree

Use this logical diagram to diagnose common issues with the synthesis.

Troubleshooting_Tree Start Problem: Low Yield or Impure Product Check_pH Was pH maintained at 9.5-10.5? Start->Check_pH Check_TLC Did TLC show full consumption of starting material? Check_pH->Check_TLC Yes Fix_pH Solution: Re-run reaction with strict pH control using a calibrated meter. Check_pH->Fix_pH No Check_Workup Was an acidic quench and mild workup used? Check_TLC->Check_Workup Yes Fix_Time_Temp Solution: Increase reaction time or gently warm to 40-50°C. Monitor by TLC. Check_TLC->Fix_Time_Temp No Fix_Workup Solution: Ensure a rapid acid quench (pH 1-2) and use NaHCO₃ for neutralization instead of NaOH. Check_Workup->Fix_Workup No Check_Reagents Root Cause likely reagent quality. Solution: Use fresh, high-purity starting materials. Check_Workup->Check_Reagents Yes

Sources

Technical Support Center: Purification of Crude 3-Isoxazolol, 4,5-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Isoxazolol, 4,5-dimethyl-. Tailored for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights into overcoming common challenges encountered during the purification of this heterocyclic compound.

Introduction to 3-Isoxazolol, 4,5-dimethyl- and Its Purification Challenges

3-Isoxazolol, 4,5-dimethyl- (MW: 113.11 g/mol , Formula: C₅H₇NO₂) is a substituted isoxazole, a class of heterocyclic compounds prevalent in medicinal chemistry.[1][2] The purification of this compound from a crude reaction mixture is a critical step to ensure the integrity of subsequent biological assays and development studies. Common challenges in its purification include the removal of unreacted starting materials, catalysts, and structurally related byproducts such as regioisomers or dimers.

This guide will focus on the three primary methods for the purification of crude 3-Isoxazolol, 4,5-dimethyl-:

  • Recrystallization: A powerful technique for purifying solid compounds.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.

Each section will provide a detailed protocol, troubleshooting advice in a Q&A format, and the scientific rationale behind the experimental choices.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the crude 3-Isoxazolol, 4,5-dimethyl- sparingly at room temperature but completely at its boiling point. Based on the polar nature of the isoxazolol ring, suitable starting solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.[1]

  • Dissolution: In an Erlenmeyer flask, add a small volume of the chosen solvent to the crude solid. Heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid. This is often due to the solution being too concentrated or cooling too rapidly.

  • Causality: The melting point of your impure compound is lower than the boiling point of the solvent, causing it to melt before it dissolves.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider using a different solvent or a solvent mixture. A patent for a related compound, 3-amino-4-methyl-isoxazole, suggests recrystallization from benzene, which could be an alternative to explore.[3]

Q2: No crystals are forming even after the solution has cooled completely.

A2: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.

  • Causality: Too much solvent was added, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure 3-Isoxazolol, 4,5-dimethyl-, add a single crystal to the solution to act as a seed.

    • Increase Concentration: If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The purity of my recrystallized product is still low.

A3: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.

  • Causality: The impurities have similar solubility profiles to the desired compound in the chosen solvent.

  • Solution:

    • Solvent Screening: Perform a more thorough solvent screen to find a solvent that dissolves the impurities well at room temperature but the product poorly, or vice versa.

    • Activated Carbon: If the impurities are colored, add a small amount of activated carbon to the hot solution before the hot filtration step. The activated carbon will adsorb the colored impurities.

    • Consider a different purification method: If recrystallization proves ineffective, column chromatography may be necessary.

Data Presentation: Recrystallization Solvent Screening
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterLowModerateGood
EthanolModerateHighFair
IsopropanolLowModerateGood
Ethyl AcetateModerateHighFair
HexaneInsolubleInsolubleN/A
TolueneLowModerateGood

This table is a hypothetical representation to guide solvent selection. Actual results may vary.

Section 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For 3-Isoxazolol, 4,5-dimethyl-, a polar compound, normal-phase chromatography on silica gel is a suitable approach.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Before running a column, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). A good solvent system will give your product an Rf value of approximately 0.3-0.4. For isoxazole derivatives, mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate are commonly used.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude 3-Isoxazolol, 4,5-dimethyl- in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Q1: My compound is streaking on the TLC plate and the column.

A1: Streaking is often a sign of acidic or basic functional groups interacting strongly with the silica gel, or overloading the plate/column.

  • Causality: The slightly acidic nature of silica gel can lead to strong interactions with basic compounds. The isoxazolol ring itself has a pKa and can interact with the stationary phase.

  • Solution:

    • Add a Modifier: Add a small amount (0.1-1%) of a modifier to your mobile phase to neutralize the active sites on the silica gel. For a potentially acidic compound like 3-isoxazolol, a small amount of acetic acid may improve peak shape. For basic impurities, a small amount of triethylamine can be beneficial.[4]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample mass should be about 1-2% of the mass of the silica gel.

Q2: I can't see the spots on my TLC plate under UV light.

A2: While many isoxazoles are UV-active due to their aromaticity, some may not be strongly UV-absorbent.[5]

  • Causality: The compound lacks a strong chromophore that absorbs at 254 nm.

  • Solution:

    • Use a Staining Reagent: After checking under UV light, use a chemical stain to visualize the spots. Common stains that can be used for isoxazoles include:

      • Iodine Chamber: Place the TLC plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.[6]

      • Potassium Permanganate Stain: This stain is good for compounds that can be oxidized.

      • p-Anisaldehyde Stain: This is a general-purpose stain that often gives colored spots with a variety of functional groups.

Q3: My product is not eluting from the column, even with a very polar solvent system.

A3: This indicates a very strong interaction between your compound and the silica gel.

  • Causality: The compound is highly polar and is irreversibly adsorbed onto the silica.

  • Solution:

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Reverse-Phase Chromatography: If your compound is very polar, reverse-phase chromatography (using a C18-functionalized silica gel and a polar mobile phase like water/methanol or water/acetonitrile) may be a better option.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Determine Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evap Evaporate Solvent Pool->Evap Pure Obtain Pure Product Evap->Pure

Caption: Workflow for the purification of 3-Isoxazolol, 4,5-dimethyl- by column chromatography.

Section 3: Acid-Base Extraction

Acid-base extraction is a useful technique for separating acidic or basic compounds from neutral compounds. 3-Isoxazolol, 4,5-dimethyl- has a pKa, making it weakly acidic and potentially amenable to this purification method, especially for removing neutral or basic impurities.[7]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent in which all components are soluble, such as diethyl ether or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate, or a stronger base like sodium hydroxide.[8] The weakly acidic 3-isoxazolol will be deprotonated to form its water-soluble salt.

  • Extraction: Shake the separatory funnel to allow for the transfer of the isoxazolol salt into the aqueous layer. Allow the layers to separate.

  • Separation: Drain the aqueous layer (containing the deprotonated product) from the organic layer (containing neutral and basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as hydrochloric acid, until the 3-Isoxazolol, 4,5-dimethyl- precipitates out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Troubleshooting Acid-Base Extraction

Q1: An emulsion has formed between the organic and aqueous layers.

A1: Emulsions are a common problem in liquid-liquid extractions and can be difficult to break.

  • Causality: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for some time.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

Q2: My product does not precipitate upon acidification.

A2: This could be due to insufficient acidification or the product being soluble in the acidic aqueous solution.

  • Causality: The pH of the solution is not low enough to fully protonate the isoxazolol, or the protonated form has some water solubility.

  • Solution:

    • Check pH: Use pH paper to ensure that the solution is sufficiently acidic (pH 1-2).

    • Extraction: If the product is still not precipitating, it may be necessary to extract it from the acidic aqueous solution with an organic solvent like ethyl acetate.

Q3: The recovery from the acid-base extraction is low.

A3: Low recovery can result from incomplete extraction or loss of product during the workup.

  • Causality: The chosen base may not be strong enough to fully deprotonate the 3-isoxazolol, or the product may have some solubility in the organic layer even in its salt form.

  • Solution:

    • Use a Stronger Base: If you used a weak base like sodium bicarbonate, try a stronger base like sodium hydroxide.

    • Multiple Extractions: Perform multiple extractions of the organic layer with the aqueous base to ensure complete transfer of the product.

    • Back-Extraction: After the initial extraction, "back-extract" the organic layer with fresh aqueous base to recover any remaining product.

Visualization: Acid-Base Extraction Logic

G cluster_start Crude Mixture cluster_extraction Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer Crude Crude 3-Isoxazolol, 4,5-dimethyl- (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaOH) Crude->AddBase Separate Separate Layers AddBase->Separate Impurities Neutral & Basic Impurities Separate->Impurities Organic Salt Deprotonated Product (Water Soluble Salt) Separate->Salt Aqueous Acidify Acidify (e.g., HCl) Salt->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate

Caption: Decision-making flowchart for the purification of 3-Isoxazolol, 4,5-dimethyl- via acid-base extraction.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude 3-Isoxazolol, 4,5-dimethyl-?

A: The impurities will depend on the synthetic route used. However, some common impurities include:

  • Unreacted Starting Materials: Such as the β-dicarbonyl compound and hydroxylamine.

  • Furoxans: These are common byproducts formed from the dimerization of nitrile oxide intermediates, which can be involved in some isoxazole syntheses.[1][9]

  • Regioisomers: If an unsymmetrical precursor is used, the formation of a regioisomeric isoxazole is possible.

  • Catalysts and Reagents: Any acids, bases, or metal catalysts used in the reaction may be present.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.[1]

Q: My purified product is a yellow oil, but I expected a solid. What could be the reason?

A: While many isoxazoles are solids, some can be low-melting solids or oils at room temperature, especially if impurities are present.

  • Check for Impurities: Residual solvent or other impurities can depress the melting point. Ensure your product is thoroughly dried.

  • Literature Check: Re-verify the expected physical state of 3-Isoxazolol, 4,5-dimethyl- from reliable sources.

  • Induce Crystallization: Try dissolving the oil in a minimal amount of a non-polar solvent like hexane and storing it in the freezer to see if crystals form.

References

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. [Link]

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Silver, J. (2023, March 10). What reagent to use for visualization of isoxazole on TLC. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Isoxazolol, 4,5-dimethyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Khan Academy. (2020, March 21). Acid-Base Extraction. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Royal Society of Chemistry. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • PubChem. (n.d.). 4,5-Dimethylisoxazol-3-amine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. ResearchGate. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • DOI. (n.d.). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. DOI. [Link]

  • PMC. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. [Link]

  • PubMed. (n.d.). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. [Link]

  • Semantic Scholar. (n.d.). SUPPORTING INFORMATION. [Link]

  • Reddit. (2016, July 22). TLC Visualization/Stain Question. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]

  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2026). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 1). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

Sources

Technical Support Center: Isoxazole Synthesis via Nitrile Oxide Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a critical challenge in the synthesis of isoxazoles: the undesired dimerization of nitrile oxide intermediates. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. The solutions provided are based on established chemical principles and field-proven techniques.

Issue 1: Low or No Yield of the Desired Isoxazole Product

Question: I've set up my 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, but I'm observing a very low yield of my target isoxazole. What are the likely causes and how can I fix this?

Answer: A low yield of the desired isoxazole is a common problem, primarily stemming from the high reactivity of nitrile oxides, which can lead to rapid side reactions, especially dimerization.[1] Here’s a breakdown of potential causes and solutions:

  • Cause A: Rapid Dimerization of the Nitrile Oxide. Nitrile oxides are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1][2][3] This reaction pathway competes directly with your desired cycloaddition. The rate of dimerization is particularly fast for aliphatic nitrile oxides compared to aromatic ones.[1]

    • Solution 1: In Situ Generation. The most effective strategy to combat dimerization is to generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[4][5] This ensures that the concentration of free nitrile oxide at any given moment is very low, favoring the bimolecular reaction with the abundant alkyne over the second-order dimerization process. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitro compounds.[6][7]

    • Solution 2: Slow Addition/Generation. If you are generating the nitrile oxide from a precursor (e.g., by adding a base to a hydroximoyl chloride), add the base slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide. A diffusion-controlled method, where a volatile base like triethylamine is introduced in the vapor phase, can be extremely effective for minimizing dimerization with highly reactive dipoles.[8]

  • Cause B: Unfavorable Reaction Kinetics. The rate of your desired cycloaddition may be too slow relative to the rate of dimerization.

    • Solution: Increase the Concentration of the Dipolarophile. By using an excess of the alkyne (typically 1.5 to 5 equivalents), you can shift the reaction equilibrium towards the product, making the cycloaddition reaction more kinetically favorable.[8]

  • Cause C: Steric Hindrance. Sterically bulky substituents on either the nitrile oxide or the alkyne can significantly slow down the cycloaddition reaction, giving more time for dimerization to occur.[1]

    • Solution: Adjust Reaction Conditions. For sterically hindered substrates, you may need to increase the reaction temperature or extend the reaction time. However, be aware that higher temperatures can also accelerate dimerization. A careful optimization of these parameters is necessary.

Issue 2: Significant Furoxan Byproduct Formation

Question: My reaction is producing the desired isoxazole, but I'm also getting a significant amount of a byproduct that I've identified as a furoxan. How can I suppress the formation of this dimer?

Answer: Furoxan formation is a clear indication that your nitrile oxide is dimerizing before it can react with your alkyne.[1] The strategies to mitigate this are centered on controlling the concentration and lifetime of the nitrile oxide intermediate.

  • Primary Strategy: Control the Rate of Nitrile Oxide Generation. As detailed in Issue 1, the key is to ensure the nitrile oxide is generated slowly and consumed rapidly.

    • Revisit In Situ Generation Conditions: Ensure your in situ generation method is slow and controlled. For example, when using the popular method of oxidizing an aldoxime with an oxidant like Oxone® in the presence of NaCl, the reaction is typically performed at room temperature to moderate the rate of nitrile oxide formation.[5][9]

    • Diffusion Mixing Technique: For particularly problematic cases, consider the diffusion mixing technique. In this setup, a solution of the hydroximoyl chloride and the alkyne is exposed to the vapor of a volatile amine (e.g., triethylamine). The slow diffusion of the amine vapor into the reaction mixture generates the nitrile oxide at a very low, controlled rate, effectively suppressing dimerization.[8]

  • Secondary Strategy: Catalyst-Mediated Cycloaddition. Certain catalysts can accelerate the desired [3+2] cycloaddition, making it outcompete the dimerization.

    • Copper(I) Catalysis: The use of copper(I) acetylides in cycloadditions with nitrile oxides has been shown to be highly efficient and can favor the formation of isoxazoles.[10]

    • Lewis Acid Catalysis: In some systems, a Lewis acid catalyst like boron trifluoride etherate can accelerate the cycloaddition of nitrile oxides, especially with less reactive alkynes.[11]

Frequently Asked Questions (FAQs)

Q1: What exactly is nitrile oxide dimerization?

A1: Nitrile oxides are 1,3-dipoles that are highly reactive. In the absence of a suitable reaction partner (a dipolarophile like an alkyne or alkene), two molecules of a nitrile oxide can react with each other in a [3+2] cycloaddition to form a stable five-membered heterocyclic ring called a furoxan (1,2,5-oxadiazole-2-oxide).[1][3] This process is a significant competing side reaction in isoxazole synthesis.

Q2: Are all nitrile oxides equally prone to dimerization?

A2: No. The stability of a nitrile oxide and its propensity to dimerize are influenced by its substituents.

  • Aromatic vs. Aliphatic: Aromatic nitrile oxides are generally more stable than aliphatic ones due to resonance stabilization.[1]

  • Steric Hindrance: Bulkier substituents near the nitrile oxide functional group can sterically hinder the approach of another nitrile oxide molecule, thus slowing down the rate of dimerization. For instance, mesityl nitrile oxide is a stable, crystalline solid, whereas smaller aliphatic nitrile oxides are highly unstable.[1]

Q3: How do reaction parameters like temperature and solvent affect dimerization?

A3:

  • Temperature: Higher temperatures generally increase the rates of both the desired cycloaddition and the undesired dimerization. The optimal temperature will be a balance between achieving a reasonable reaction rate for the cycloaddition without excessively accelerating the dimerization. For many in situ generation methods, room temperature is sufficient.[9]

  • Concentration: This is the most critical factor. As dimerization is a second-order process with respect to the nitrile oxide, its rate is highly dependent on the nitrile oxide concentration. The desired cycloaddition is first-order in nitrile oxide. Therefore, keeping the nitrile oxide concentration low is the most effective way to favor the formation of the isoxazole.

  • Solvent: The choice of solvent can influence reaction rates. The reaction is often performed in solvents like dichloromethane (DCM), ethyl acetate, or acetonitrile. The ideal solvent should fully dissolve the reactants but not react with the nitrile oxide intermediate.

Q4: Can the dimer (furoxan) revert to the nitrile oxide?

A4: Yes, the dimerization of nitrile oxides to furoxans can be reversible under certain conditions, such as elevated temperatures or photolysis.[12] This process, known as cycloreversion, can be used to generate unstable nitrile oxides from stable furoxan precursors. However, for the purpose of isoxazole synthesis, this equilibrium is generally not exploited, and the focus remains on preventing furoxan formation in the first place.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired 1,3-dipolar cycloaddition and the undesired dimerization pathway. The key to a successful synthesis is to favor the pathway leading to the isoxazole.

G cluster_start Reactants cluster_intermediate Key Intermediate cluster_products Potential Products Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide In situ generation (e.g., Oxidation) Isoxazole Isoxazole NitrileOxide->Isoxazole + Alkyne (fast) [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan (Dimer) NitrileOxide->Furoxan + Nitrile Oxide (slow) [3+2] Dimerization (Undesired Pathway)

Caption: Competing pathways for the in situ generated nitrile oxide.

Recommended Experimental Protocol: In Situ Generation from an Aldoxime

This protocol is adapted from methodologies that utilize Oxone® for the mild oxidation of aldoximes to nitrile oxides, which are then trapped in situ by an alkyne. This method is effective, environmentally friendly, and generally provides good yields with minimal dimer formation.[5][9]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2-1.5 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.0 equiv)

  • Sodium Chloride (NaCl) (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent (e.g., Ethyl Acetate or Acetonitrile)

  • Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the alkyne (1.2 equiv), and NaCl (1.0 equiv).

  • Dissolution: Add a 1:1 mixture of ethyl acetate and water. The volume should be sufficient to dissolve the organic components while allowing for efficient stirring.

  • Cooling (Optional but Recommended): Place the flask in an ice-water bath and stir the mixture for 5-10 minutes. While many of these reactions proceed well at room temperature, initial cooling can help manage any exothermicity and further suppress dimerization.

  • Addition of Oxidant: In a separate beaker, dissolve Oxone® (1.0 equiv) and NaHCO₃ (2.0-3.0 equiv) in water. The bicarbonate is added to maintain a slightly basic to neutral pH.

  • Slow Addition: Add the aqueous Oxone®/NaHCO₃ solution dropwise to the stirring reaction mixture over a period of 20-30 minutes. The slow addition is crucial for maintaining a low concentration of the nitrile oxide.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, dilute the mixture with ethyl acetate. Separate the organic layer. Wash the organic layer with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure isoxazole.

Key Parameter Optimization
ParameterRecommendationRationale
Equivalents of Alkyne 1.2 - 1.5 equiv.Increases the rate of the desired cycloaddition relative to dimerization.
Temperature 0 °C to Room Temp.Balances reaction rate with minimizing the rate of the dimerization side reaction.
Rate of Oxidant Addition Slow, dropwiseThis is the most critical factor for in situ generation to keep the nitrile oxide concentration low.
Solvent System Biphasic (e.g., EtOAc/H₂O)Facilitates the reaction between the organic-soluble starting materials and the water-soluble oxidant.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.[Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.[Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.[Link]

  • Isoxazole synthesis. Organic Chemistry Portal.[Link]

  • cycloadditions with nitrile oxides. YouTube.[Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate.[Link]

  • Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health.[Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications.[Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate.[Link]

  • Recent progress in synthesis and application of furoxan. RSC Publishing.[Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library.[Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 4,5-Dimethyl-3-isoxazolol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyl-3-isoxazolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. In this resource, we will delve into the mechanistic underpinnings of side reactions, provide detailed troubleshooting guides in a user-friendly Q&A format, and offer validated protocols for byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical byproduct in the synthesis of 4,5-dimethyl-3-isoxazolol from ethyl 2-methylacetoacetate and hydroxylamine?

A1: The most prevalent and challenging byproduct is the regioisomer, 3,5-dimethyl-4-isoxazolol . The formation of this isomer is a direct consequence of the regioselectivity of the reaction between the unsymmetrical β-ketoester (ethyl 2-methylacetoacetate) and hydroxylamine.[1] Hydroxylamine can attack either of the two carbonyl groups of the β-ketoester, leading to two possible cyclized products.

Q2: What other potential byproducts should I be aware of?

A2: Besides the main regioisomeric impurity, other byproducts can include:

  • Oximes of the starting β-ketoester: Incomplete cyclization can lead to the formation of oxime intermediates.[2][3][4]

  • Hydrolysis products: The starting ester, ethyl 2-methylacetoacetate, can undergo hydrolysis under certain reaction conditions, especially if water is present and the reaction is run at elevated temperatures or for extended periods.

  • Unreacted starting materials: Incomplete reactions will result in the presence of residual ethyl 2-methylacetoacetate and hydroxylamine.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and pH can significantly impact the reaction efficiency. Excessively high temperatures can lead to degradation of the product and starting materials.[5]

  • Poor quality of starting materials: Impurities in the ethyl 2-methylacetoacetate or hydroxylamine can interfere with the reaction.

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial.[6]

  • Side reactions: The formation of significant amounts of byproducts will naturally decrease the yield of the desired product.

Troubleshooting Guides

Issue 1: Presence of an Unidentified Impurity with the Same Mass as the Product

This is the classic sign of regioisomer formation. The key to resolving this is to differentiate and potentially separate the desired 4,5-dimethyl-3-isoxazolol from the unwanted 3,5-dimethyl-4-isoxazolol.

Workflow for Identification and Resolution of Regioisomers

Caption: Troubleshooting workflow for regioisomer identification.

Step-by-Step Guide:

  • Confirm Regioisomer Presence with Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): This is the most powerful technique for distinguishing between the two isomers.

      • ¹H NMR: The chemical shifts of the two methyl groups will be different for each isomer. In 4,5-dimethyl-3-isoxazolol, you would expect two distinct methyl singlets. For 3,5-dimethyl-4-isoxazolol, the chemical environment of the methyl groups is also different and will give rise to two separate signals, but at different chemical shifts compared to the desired product.

      • ¹³C NMR: The chemical shifts of the carbonyl carbon and the two methyl carbons will be diagnostic.

      • 2D NMR (HMBC, HSQC): These experiments can definitively establish the connectivity of the atoms and confirm the structure of each isomer.

CompoundPredicted ¹H NMR Signals (in CDCl₃)Predicted ¹³C NMR Signals (in CDCl₃)
4,5-dimethyl-3-isoxazolol ~2.0 ppm (s, 3H, C4-CH₃), ~2.2 ppm (s, 3H, C5-CH₃)~10 ppm (C4-CH₃), ~12 ppm (C5-CH₃), ~110 ppm (C4), ~160 ppm (C5), ~170 ppm (C3=O)
3,5-dimethyl-4-isoxazolol ~1.9 ppm (s, 3H, C3-CH₃), ~2.3 ppm (s, 3H, C5-CH₃)~9 ppm (C3-CH₃), ~14 ppm (C5-CH₃), ~115 ppm (C4), ~165 ppm (C3), ~175 ppm (C5=O)
  • Optimize Reaction Conditions for Regioselectivity:

    • Temperature: Lowering the reaction temperature may favor the formation of one regioisomer over the other.

    • pH Control: The pH of the reaction medium can influence which carbonyl group of the β-ketoester is more reactive. Experimenting with different bases (e.g., sodium acetate, sodium hydroxide, pyridine) and their concentrations is recommended.

    • Solvent: The polarity of the solvent can impact the tautomeric equilibrium of the β-ketoester and influence the reaction pathway.

  • Chromatographic Separation:

    • Column Chromatography: Due to the structural similarity, separating these isomers by standard silica gel chromatography can be challenging but is often achievable with careful optimization of the mobile phase. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reverse-phase HPLC can be a powerful tool for separating the isomers. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

Issue 2: Presence of Low Molecular Weight Impurities

The presence of impurities with lower molecular weights than the product often indicates incomplete reaction or side reactions involving the starting materials.

Workflow for Identifying Low Molecular Weight Byproducts

Caption: Workflow for identifying low molecular weight byproducts.

Step-by-Step Guide:

  • Identify the Impurities:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile low molecular weight impurities. Compare the mass spectra of the impurity peaks with the spectra of the starting materials (ethyl 2-methylacetoacetate and hydroxylamine) and the likely oxime intermediate.

    • LC-MS: This can also be used to identify these impurities, especially if they are not volatile enough for GC-MS.

  • Mitigation Strategies:

    • Incomplete Reaction: If unreacted starting materials are detected, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.

    • Oxime Intermediate: The presence of the oxime intermediate indicates that the final cyclization step is slow or incomplete. Increasing the reaction temperature or adding a mild acid or base catalyst might facilitate the cyclization.

    • Hydrolysis Products: To minimize hydrolysis of the starting ester, ensure that the reaction is carried out under anhydrous conditions if possible, and avoid prolonged exposure to highly acidic or basic aqueous conditions during work-up.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyl-3-isoxazolol
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Protocol 2: Analytical HPLC Method for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

This method should provide baseline separation of 4,5-dimethyl-3-isoxazolol and its regioisomer, 3,5-dimethyl-4-isoxazolol.

Conclusion

The synthesis of 4,5-dimethyl-3-isoxazolol, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts, particularly the regioisomeric 3,5-dimethyl-4-isoxazolol. By understanding the potential side reactions and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve the purity and yield of their desired product.

References

  • Kulkarni, P. An efficient solvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using microwave irradiation. J. Ind. Chem. Soc.2021, 98 (1), 100013.
  • Safari, J., et al. An Efficient monosodium glutamate (msg) catalyzed multicomponent synthesis of isoxazolone in water under microwave irradiation. Der Pharm. Chem.2017, 9 (15), 52-55.
  • Beilstein J. Org. Chem. 2022, 18, 446–458.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals2024, 17(3), 381.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances2021, 11(53), 33435-33446.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio.
  • β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal.
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • Process for preparing isoxazole compounds.
  • Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. European Journal of Medicinal Chemistry2018, 148, 338-348.
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Journal of the Iranian Chemical Society2023, 20(2), 431-443.
  • The reaction of hydroxylamine with aspirin. Arkivoc2004, 2004(5), 117-124.
  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Bioorganic & Medicinal Chemistry Letters2011, 21(17), 5081-5084.
  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry2023, 21(3), 4-14.
  • Oxime synthesis by condensation or oxid
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review.
  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Journal of Saudi Chemical Society2017, 21(Supplement 1), S209-S215.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances2018, 8(2), 999-1006.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • Oxime form
  • Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute1982, 68(6), 989-991.
  • Oxime. Wikipedia.
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Journal of the Korean Chemical Society2015, 59(3), 221-225.
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
  • IJPCBS 2013, 3(2), 294-304.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry2022, 18, 446-458.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry2025.
  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][7][8]Triazines: Synthesis and Photochemical Properties. Molecules2023 , 28(18), 6683.

  • Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Pharmacia2014, 61(2), 36-42.
  • Formation of oximes by ketones and aldehydes. Chemistry Stack Exchange.
  • SYNTHESIS OF A SERIES OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5(4H)
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal.
  • impurity profiling and drug characterization: backdrop and approach. International Journal of Pharmaceutical Sciences and Research2014, 5(11), 4624.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Arabian Journal of Chemistry2019, 12(8), 2187-2197.
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Navigating the Labyrinth: A Technical Support Center for Isoxazole Compound Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center dedicated to the refinement of workup procedures for isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your workup strategies with confidence.

This resource is structured to address the most pressing and common issues encountered in the lab, moving from general purification hurdles to specific, protocol-related queries. Every recommendation is grounded in established chemical principles and supported by authoritative references.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges faced during the workup and purification of isoxazole derivatives.

Q1: My isoxazole derivative appears to be decomposing during workup or purification. Why is this happening and what can I do?

A: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. Understanding these sensitivities is the first step to preventing degradation.[1]

  • Strongly Basic Conditions: Exposure to strong bases, such as concentrated sodium hydroxide, can lead to ring-opening. If your synthesis involves a basic step, it is crucial to neutralize the reaction mixture carefully, preferably with a mild acid like dilute HCl, often by pouring the reaction mixture over crushed ice to manage any exotherm.[1][2]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd). If you need to reduce another functional group in the molecule, consider alternative reducing agents or a protection strategy for the isoxazole ring if feasible.[1]

  • Photochemical Instability: Some isoxazole derivatives can be sensitive to UV light, which may cause rearrangement.[1] If you suspect photosensitivity, protect your reaction and subsequent workup steps from direct light.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] If your synthesis involves a metal catalyst, ensure its thorough removal during workup.

Troubleshooting Workflow for Isoxazole Stability

A Product Decomposition Observed B Identify Potential Cause A->B C Strong Base Exposure? B->C D Reductive Conditions? B->D E Light Exposure? B->E F Residual Metals? B->F G Implement Mitigation Strategy C->G D->G E->G F->G H Use mild acid for neutralization. Avoid strong bases in workup. G->H I Choose alternative reducing agent. Protect isoxazole moiety. G->I J Protect from light. G->J K Thoroughly remove catalyst (e.g., aqueous wash with complexing agent). G->K A Reaction Completion (TLC) B Quenching (e.g., pour into ice water) A->B C Extraction (e.g., with Ethyl Acetate) B->C D Aqueous Washes (Water, Bicarbonate, Brine) C->D E Drying (e.g., Na2SO4) D->E F Concentration E->F G Crude Product F->G H Purification G->H I Column Chromatography H->I J Recrystallization H->J K Pure Isoxazole I->K J->K

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4,5-dimethyl-3-isoxazolol: A Putative GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 4,5-dimethyl-3-isoxazolol, a heterocyclic compound with potential neuromodulatory effects. Drawing upon established principles of pharmacology and structure-activity relationships within the isoxazole class of molecules, we present a detailed roadmap for its characterization, alongside a comparative analysis with well-established GABA-A receptor ligands.

Introduction: The Isoxazole Scaffold and its Neuromodulatory Potential

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] A significant body of research has focused on 3-isoxazolol derivatives due to their structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural mimicry allows them to interact with GABA receptors, particularly the ionotropic GABA-A receptors.

GABA-A receptors are ligand-gated chloride ion channels that play a crucial role in regulating neuronal excitability. Modulation of these receptors can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The diverse pharmacology of 3-isoxazolol derivatives stems from the nature of the substituents on the isoxazole core, which can confer agonist, antagonist, or partial agonist properties.[2]

4,5-dimethyl-3-isoxazolol , the subject of this guide, is a small molecule whose biological activity is not extensively documented in publicly available literature. However, based on the known pharmacology of structurally related analogs, it is hypothesized to be a modulator of GABA-A receptors. This guide will outline the experimental procedures necessary to test this hypothesis and to characterize its specific pharmacological profile.

The Central Hypothesis: 4,5-dimethyl-3-isoxazolol as a GABA-A Receptor Modulator

The primary hypothesis is that 4,5-dimethyl-3-isoxazolol binds to and modulates the function of GABA-A receptors. The nature of this modulation (i.e., whether it enhances or inhibits the receptor's response to GABA) is a key question to be addressed. The validation process involves two critical stages of investigation:

  • Binding Affinity Assessment: Determining if and how strongly 4,5-dimethyl-3-isoxazolol binds to the GABA-A receptor.

  • Functional Activity Characterization: Elucidating the functional consequence of this binding – does it activate the receptor (agonism), block the receptor (antagonism), or produce a submaximal response (partial agonism)?

The following sections detail the experimental protocols to rigorously test this hypothesis.

Experimental Validation: A Two-Pronged Approach

A self-validating experimental workflow is essential to build a robust pharmacological profile. This involves corroborating findings from binding assays with functional assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound.

Principle: The GABA-A receptor has a well-defined binding site for GABA and its analogs. By using a radiolabeled ligand that binds to this site, such as [³H]muscimol (an agonist) or [³H]SR 95531 (an antagonist), we can quantify the ability of 4,5-dimethyl-3-isoxazolol to compete for this binding. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the inhibitory constant (Kᵢ) can be calculated, providing a measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in sucrose buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash membranes multiple times to remove endogenous GABA prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [³H]muscimol) and varying concentrations of 4,5-dimethyl-3-isoxazolol prep3->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify radioactivity of bound ligand using liquid scintillation counting assay2->assay3 analysis1 Plot percentage of specific binding vs. log concentration of test compound assay3->analysis1 analysis2 Determine IC₅₀ value from the competition curve analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand binding assay to determine the affinity of a compound for the GABA-A receptor.

Detailed Protocol: [³H]Muscimol Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

    • Wash the pellet by resuspension in buffer and centrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [³H]muscimol (at a concentration near its K₋d, e.g., 1-2 nM), and a range of concentrations of 4,5-dimethyl-3-isoxazolol.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of unlabeled GABA (e.g., 1 mM).

    • Incubate the plate at 4°C for 60 minutes.

  • Assay Termination and Data Collection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 4,5-dimethyl-3-isoxazolol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Electrophysiology: Unveiling the Functional Consequences

While binding assays confirm interaction with the receptor, they do not reveal the functional outcome. Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional activity of a compound on ion channels like the GABA-A receptor.

Principle: This technique allows for the direct measurement of the flow of ions (current) through the GABA-A receptor channel in response to the application of GABA and the test compound. By recording these currents from a single neuron, we can determine if 4,5-dimethyl-3-isoxazolol acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture primary neurons or cell lines expressing GABA-A receptors prep2 Identify a single neuron for recording prep1->prep2 rec1 Form a high-resistance seal between the patch pipette and the cell membrane prep2->rec1 rec2 Rupture the cell membrane to achieve whole-cell configuration rec1->rec2 rec3 Apply GABA and/or 4,5-dimethyl-3-isoxazolol and record the resulting current rec2->rec3 analysis1 Measure the amplitude and kinetics of the GABA-evoked currents rec3->analysis1 analysis2 Construct dose-response curves to determine EC₅₀ or IC₅₀ values analysis1->analysis2 analysis3 Characterize the mode of action (agonist, antagonist, modulator) analysis2->analysis3

Caption: Workflow for whole-cell patch-clamp electrophysiology to determine the functional activity of a compound on GABA-A receptors.

Detailed Protocol: Whole-Cell Patch-Clamp on Cultured Neurons

  • Cell Culture:

    • Culture primary cortical or hippocampal neurons from embryonic rodents or use a cell line stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).

    • Plate the cells on glass coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

    • Use a glass micropipette filled with an internal solution that mimics the intracellular ionic composition.

  • Establishing a Recording:

    • Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • To test for agonist activity: Apply increasing concentrations of 4,5-dimethyl-3-isoxazolol and record any evoked currents.

    • To test for antagonist activity: Apply a fixed concentration of GABA (e.g., its EC₅₀) to evoke a baseline current. Then, co-apply GABA with increasing concentrations of 4,5-dimethyl-3-isoxazolol and measure the inhibition of the GABA-evoked current.

    • To test for allosteric modulation: Apply a low concentration of GABA (e.g., its EC₁₀-EC₂₀) and co-apply 4,5-dimethyl-3-isoxazolol to see if it potentiates or inhibits the GABA response.

    • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • For agonist activity, plot the current amplitude against the log concentration of 4,5-dimethyl-3-isoxazolol to determine the EC₅₀ and maximal efficacy.

    • For antagonist activity, plot the percentage inhibition of the GABA response against the log concentration of 4,5-dimethyl-3-isoxazolol to determine the IC₅₀.

Comparative Analysis: Benchmarking Against Known Ligands

To contextualize the biological activity of 4,5-dimethyl-3-isoxazolol, it is crucial to compare its performance with well-characterized GABA-A receptor ligands.

The Comparators
  • Muscimol: A potent, selective GABA-A receptor agonist derived from the Amanita muscaria mushroom. It serves as a benchmark for agonistic activity.

  • Gaboxadol (THIP): A classic 3-isoxazolol derivative that is a partial agonist at synaptic GABA-A receptors and a full agonist at certain extrasynaptic receptors.

  • SR 95531 (Gabazine): A potent and selective competitive antagonist of the GABA-A receptor. It is a standard for evaluating antagonistic properties.

Performance Metrics for Comparison

The following table summarizes the key pharmacological parameters that should be determined for 4,5-dimethyl-3-isoxazolol and compared with the reference compounds. The values for the reference compounds are illustrative and can vary depending on the specific GABA-A receptor subtype and experimental conditions.

CompoundPrimary Mode of ActionBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, µM)Efficacy (% of GABA max response)
4,5-dimethyl-3-isoxazolol To be determined To be determined To be determined To be determined
MuscimolFull Agonist~20~1~100%
Gaboxadol (THIP)Partial/Full Agonist~100~240-100% (subtype dependent)
SR 95531 (Gabazine)Competitive Antagonist~50~0.5 (IC₅₀)Not Applicable

Interpreting the Results and Drawing Conclusions

The data obtained from these experiments will allow for a comprehensive characterization of the biological activity of 4,5-dimethyl-3-isoxazolol.

  • If 4,5-dimethyl-3-isoxazolol displaces [³H]muscimol and evokes an inward chloride current in the patch-clamp assay: It is likely a GABA-A receptor agonist. Its potency (EC₅₀) and efficacy relative to muscimol will define its profile as a full or partial agonist.

  • If 4,5-dimethyl-3-isoxazolol displaces [³H]muscimol but does not evoke a current on its own, and inhibits the current evoked by GABA: It is a GABA-A receptor antagonist.

  • If 4,5-dimethyl-3-isoxazolol shows little displacement of agonist/antagonist radioligands but modulates the GABA-evoked current: It may be an allosteric modulator, acting at a site distinct from the GABA binding site. Further experiments with radioligands for allosteric sites (e.g., [³H]flunitrazepam for the benzodiazepine site) would be warranted.

  • If 4,5-dimethyl-3-isoxazolol shows no activity in either assay: It is unlikely to be a direct modulator of the GABA-A receptor orthosteric site under the tested conditions.

Conclusion

This guide provides a rigorous, evidence-based framework for the validation of the biological activity of 4,5-dimethyl-3-isoxazolol. By employing a combination of radioligand binding assays and whole-cell electrophysiology, researchers can definitively determine its affinity for and functional effects on GABA-A receptors. A direct comparison with established ligands such as muscimol and SR 95531 will provide a clear and objective assessment of its pharmacological profile, paving the way for further investigation into its potential as a novel therapeutic agent or research tool. The causality-driven experimental design and self-validating nature of this approach ensure the generation of high-quality, reliable data, which is paramount in the fields of drug discovery and neuroscience.

References

  • Frølund, B., Jensen, L. S., Guandalini, L., Canillo, C., Vestergaard, H. T., Kristiansen, U., Nielsen, B., Stensbøl, T. B., Madsen, C., Krogsgaard-Larsen, P., & Liljefors, T. (2005). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. Journal of medicinal chemistry, 48(2), 427–439. [Link]

  • Frølund, B., Ebert, B., Kristiansen, U., Liljefors, T., & Krogsgaard-Larsen, P. (2007). 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure-activity relationships. Journal of medicinal chemistry, 50(8), 1988–1992. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). Novel class of potent 4-arylalkyl substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. Journal of medicinal chemistry, 45(12), 2454–2468. [Link]

  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA receptors. Current protocols in pharmacology, Chapter 1, Unit 1.11. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 25, 2026, from [Link]

  • D'Hulst, C., Atack, J. R., & Kooy, R. F. (2009). The complexity of the GABAA receptor shapes unique pharmacological profiles. Drug discovery today, 14(17-18), 866–875. [Link]

  • PubChem. (n.d.). 3-Isoxazolol, 4,5-dimethyl-. Retrieved January 25, 2026, from [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

  • Johnston, G. A. (2014). Muscimol as an ionotropic GABA receptor agonist. Neurochemical research, 39(10), 1942–1947. [Link]

  • Kumar, M., & Parjapat, M. K. (2023). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 5, 100822. [Link]

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A Researcher's Guide to Selecting the Right GABA(A) Antagonist: GABAzine vs. Classical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neuroscience research, the ability to selectively modulate inhibitory neurotransmission is paramount. The γ-aminobutyric acid type A (GABA(A)) receptor, a ligand-gated chloride channel, is the principal mediator of fast synaptic inhibition in the central nervous system.[1][2] Consequently, antagonists of this receptor are indispensable tools for dissecting neural circuits, studying synaptic plasticity, and modeling pathological states like epilepsy.[3] This guide provides a comprehensive comparison of 3-Isoxazolol, 4,5-dimethyl-, more commonly known as GABAzine (SR-95531), with other classical GABA(A) antagonists, namely Bicuculline and Picrotoxin. Our objective is to equip researchers with the necessary data and experimental context to make an informed decision for their specific application.

Understanding the Mechanisms: Not All Antagonists Are Created Equal

The choice of a GABA(A) antagonist hinges on understanding its mechanism of action. Antagonists can block the receptor's function in fundamentally different ways, which has significant implications for experimental outcomes.

  • Competitive Antagonists: These compounds, which include GABAzine and Bicuculline, directly compete with the endogenous ligand, GABA, for binding at the orthosteric site on the receptor.[4][5] Their effect is surmountable; increasing the concentration of GABA can overcome the block.[6] This makes them ideal for studies aiming to probe the dynamics of GABA binding and synaptic transmission.

  • Non-Competitive Antagonists (Channel Blockers): Picrotoxin represents this class. It does not bind to the GABA recognition site but rather to a distinct site within the chloride ion pore of the receptor.[4][5][7] This physically obstructs ion flow, rendering the antagonist's effect insurmountable by increasing GABA concentrations.[6] Picrotoxin is therefore a tool for studying the channel's gating properties and for producing a robust, non-negotiable blockade of inhibition.

The following diagram illustrates these distinct mechanisms of action at the GABA(A) receptor complex.

GABAA_Antagonism cluster_receptor GABA(A) Receptor Complex cluster_ligands Ligands Receptor GABA(A) Receptor GABA Binding Site (Orthosteric) Ion Channel Pore GABA GABA (Agonist) GABA->Receptor:gaba Binds & Activates (Cl- Influx) Gabazine GABAzine / Bicuculline (Competitive Antagonist) Gabazine->Receptor:gaba Binds & Blocks GABA (No Cl- Influx) Picrotoxin Picrotoxin (Non-Competitive Blocker) Picrotoxin->Receptor:pore Binds & Plugs Pore (No Cl- Influx)

Caption: Mechanisms of GABA(A) receptor antagonism.

Head-to-Head Comparison: GABAzine, Bicuculline, and Picrotoxin

The ideal antagonist offers high potency, specificity, and minimal off-target effects. Here, we compare the key pharmacological properties of our selected compounds. GABAzine (SR-95531) is a synthetic GABA derivative and is recognized as a potent, selective, and reversible competitive GABA(A) antagonist.[8]

FeatureGABAzine (SR-95531)BicucullinePicrotoxin
Mechanism Competitive Antagonist[1][8]Competitive Antagonist[4]Non-Competitive Channel Blocker[4][5][7]
Binding Site Orthosteric GABA Site[9]Orthosteric GABA Site[4]Ion Channel Pore[4][7]
Potency (Ki / IC50) High (Ki ≈ 74-150 nM)Moderate (IC50 ≈ 2 µM)[3]Moderate (Micromolar range)
Specificity High for GABA(A) vs GABA(B)/GABA(C)Good, but has known off-target effectsActs on GABA(A), GABA(C), and Glycine receptors[4]
Key Advantage High potency and selectivity; cleaner pharmacological profile.[10]Well-established benchmark antagonist.[11]Insurmountable block, useful for complete inhibition.
Major Limitation More expensive than alternatives.[12]Can block Ca2+-activated K+ channels[3]; lower potency.Lacks specificity; can induce use-dependent block.
Water Solubility Good (as hydrobromide salt)[12]Poor (base); Methiodide salt is water-soluble.[12]Poor

Analysis: GABAzine emerges as the superior choice for experiments demanding high specificity and potency. Its cleaner pharmacological profile, particularly its lack of effect on pentobarbitone-induced currents which differentiates it from bicuculline, minimizes the risk of confounding off-target effects.[13][10] While bicuculline has a long history of use, its potential to block certain potassium channels is a critical consideration that can complicate data interpretation.[3] Picrotoxin, with its non-competitive mechanism and broader receptor target profile, is less a tool for surgical precision and more one for achieving a complete and robust shutdown of chloride channel function, albeit at the cost of specificity.[4]

Experimental Validation: Protocols for Antagonist Characterization

To ensure trustworthy and reproducible results, rigorous experimental validation is non-negotiable. Below are standardized protocols for functionally assessing and comparing GABA(A) antagonists.

Protocol 1: Electrophysiological Characterization via Whole-Cell Patch-Clamp

Causality: This technique directly measures the flow of ions through the GABA(A) receptor in response to agonist and antagonist application. It is the gold standard for assessing functional antagonism, allowing for the determination of IC50 values and the nature of the inhibition (competitive vs. non-competitive).

Methodology:

  • Preparation: Culture primary neurons (e.g., hippocampal or cortical) or use a cell line stably expressing the GABA(A) receptor subtype of interest (e.g., HEK293 cells).

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Use a chloride-based intracellular solution to set the reversal potential for Cl- near 0 mV.

    • Voltage-clamp the cell at a negative potential (e.g., -60 mV) to record inward GABA-evoked currents (I-GABA).

  • GABA Application:

    • Establish a baseline recording in artificial cerebrospinal fluid (aCSF).

    • Apply a fixed, sub-maximal concentration of GABA (e.g., the EC50 concentration, typically 1-10 µM) to elicit a stable inward current. This is your control response.

  • Antagonist Application:

    • After washing out the GABA, pre-incubate the cell with the first concentration of the antagonist (e.g., GABAzine) for 2-5 minutes.

    • Co-apply the same concentration of GABA along with the antagonist and record the inhibited current amplitude.

  • Dose-Response Curve:

    • Repeat step 4 with increasing concentrations of the antagonist.

    • Plot the percentage of inhibition of the control I-GABA against the log concentration of the antagonist.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

  • Schild Analysis (for competitive antagonists):

    • Generate full GABA dose-response curves in the absence and presence of several fixed concentrations of the competitive antagonist (e.g., GABAzine).

    • The parallel rightward shift in the GABA EC50 in the presence of the antagonist is the hallmark of competitive inhibition.[14]

Protocol 2: Biochemical Characterization via Radioligand Binding Assay

Causality: This assay directly measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the GABA(A) receptor. It is a powerful method to determine the binding affinity (Ki) of the antagonist for the receptor, providing a quantitative measure of its potency at the binding site itself.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing the receptor in a cold buffer (e.g., 0.32 M sucrose).[15]

    • Perform a series of centrifugations to isolate a crude synaptosomal membrane fraction.[15]

    • Wash the membranes multiple times by resuspension and centrifugation in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[15]

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a radioligand that binds to the GABA site (e.g., [3H]GABA or [3H]SR-95531), and varying concentrations of the unlabeled antagonist (the "competitor," e.g., GABAzine).

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known ligand, e.g., 10 mM GABA).[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a set time (e.g., 45-60 minutes) to allow the binding to reach equilibrium.[8][16]

  • Termination & Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[16]

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[16]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Antagonist Selection

The selection of an appropriate antagonist is a critical decision point in experimental design. The following workflow provides a logical pathway for this process.

Antagonist_Workflow cluster_planning Phase 1: Experimental Goal Definition cluster_selection Phase 2: Antagonist Selection cluster_validation Phase 3: Validation & Execution A Define Research Question: What is the specific role of GABA(A) inhibition being tested? B Isolate specific GABAergic pathway or study global inhibition? A->B C Need high specificity and minimal off-targets? B->C Isolate Pathway D Need complete, insurmountable block of Cl- channel? B->D Global Inhibition E Select GABAzine (SR-95531) C->E Yes G Consider Bicuculline (Acknowledge off-target risks) C->G No (Budget Constraint) D->C No F Select Picrotoxin D->F Yes H Determine optimal concentration via electrophysiology (Dose-Response Curve) E->H F->H G->H I Perform Experiment with Appropriate Controls H->I J Confirm mechanism if novel (Schild Analysis or Binding Assay) I->J

Caption: A logical workflow for selecting and validating a GABA(A) antagonist.

Conclusion and Senior Scientist Recommendations

For the modern neuroscientist, precision is key. While Bicuculline and Picrotoxin are foundational tools with historical significance, their limitations in terms of specificity and off-target effects are well-documented.

My primary recommendation is the use of GABAzine (SR-95531) for most applications requiring the blockade of GABA(A) receptors. Its high potency and superior selectivity provide cleaner, more easily interpretable data, which is the bedrock of scientific integrity. The additional cost is often justified by the increased confidence in the results and the avoidance of time-consuming control experiments to rule out off-target effects.

  • Choose GABAzine when you need to confidently attribute an effect to the blockade of the orthosteric GABA binding site.

  • Choose Bicuculline only when GABAzine is not available, and be prepared to conduct control experiments to account for its known off-target activity on potassium channels.

  • Choose Picrotoxin specifically when your experimental goal is to achieve a complete and insurmountable block of the chloride pore itself, or to study use-dependent channel properties, while acknowledging its action on other related receptors.

Ultimately, the choice of antagonist must be a deliberate one, guided by the specific scientific question and a thorough understanding of the pharmacological tools at hand.

References

  • - PubMed, National Center for Biotechnology Information.

  • - British Journal of Pharmacology, via PubMed Central.

  • - Scientific Reports, via PubMed Central.

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  • - The Journal of Physiology, via PubMed.

  • - ResearchGate.

  • - Journal of Neurophysiology.

  • - Proceedings of the National Academy of Sciences.

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A Comparative Guide to the Structure-Activity Relationship of 4,5-Dimethyl-3-Isoxazolol Analogs as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged five-membered heterocyclic core, integral to numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of a specific subclass: 4,5-dimethyl-3-isoxazolol analogs, with a primary focus on their modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. The development of subtype-selective GABA-A receptor modulators is a significant goal in modern pharmacology to achieve targeted therapeutic effects with reduced side effects.[5] This guide will explore the nuanced effects of structural modifications on the 4,5-dimethyl-3-isoxazolol core, providing a framework for the rational design of novel GABA-A receptor ligands.

The 4,5-Dimethyl-3-Isoxazolol Scaffold: A Platform for Exploring GABA-A Receptor Modulation

The selection of the 4,5-dimethyl-3-isoxazolol core is deliberate. The methyl groups at the 4 and 5 positions provide a structurally defined and stable platform. This allows for a systematic investigation of the impact of substitutions at other positions of the molecule, primarily at the N-2 position of the isoxazolol ring and on any appended functional groups. Understanding how these modifications influence binding affinity, functional activity (agonist, antagonist, or allosteric modulator), and subtype selectivity is paramount for advancing drug discovery efforts in this chemical space.

While extensive research has been conducted on various 4- and 5-substituted 3-isoxazolol analogs as GABA-A receptor modulators, this guide will synthesize those findings to project a comparative analysis for the 4,5-dimethyl series.[1][6][7]

Comparative Analysis of Hypothetical 4,5-Dimethyl-3-Isoxazolol Analogs

To illustrate the principles of SAR in this context, we will consider a hypothetical series of N-substituted 4,5-dimethyl-3-isoxazolol analogs. The following table summarizes the projected binding affinities (Ki) and functional activities at the GABA-A receptor, based on established SAR principles from related isoxazolol scaffolds.[1][8]

Compound IDN-Substituent (R)Projected Ki (nM)Projected Functional ActivityRationale for Projected Activity
DM-ISO-01 -H>1000Weak Partial AgonistThe unsubstituted N-H is expected to have low affinity and efficacy, serving as a baseline.
DM-ISO-02 -CH3500 - 1000Weak Partial AgonistSmall alkyl substitution may slightly increase affinity due to minor hydrophobic interactions.
DM-ISO-03 -CH2CH2-Phenyl100 - 250AntagonistIntroduction of a phenylalkyl group is known to shift the activity towards antagonism.[7]
DM-ISO-04 -CH2-(2-Naphthyl)50 - 100Potent AntagonistThe larger naphthyl group can occupy a hydrophobic pocket in the receptor, significantly increasing antagonist potency.[1]
DM-ISO-05 -(CH2)3-Diphenyl<50High-Potency AntagonistThe 3,3-diphenylpropyl substituent has been shown to be highly effective in enhancing antagonist activity in related scaffolds.[7]
DM-ISO-06 -CH2-CO-NH-Phenyl250 - 500Allosteric ModulatorThe presence of a larger, more functionalized group could favor binding to an allosteric site rather than the orthosteric GABA binding site.

Structure-Activity Relationship (SAR) Insights

The projected data in the table above allows us to derive key SAR insights for the 4,5-dimethyl-3-isoxazolol scaffold as a GABA-A receptor modulator:

  • N-Substitution is Crucial for Affinity and Function: The nature of the substituent at the N-2 position is a primary determinant of both binding affinity and functional outcome. Unsubstituted or small alkyl-substituted analogs are predicted to have weak activity.

  • Aromatic Moieties Drive Antagonism: The introduction of bulky aromatic groups, such as phenylalkyl and naphthylalkyl substituents, is a well-established strategy to convert GABA-A receptor agonists into antagonists.[6][7] This is attributed to the ability of these lipophilic groups to occupy a specific hydrophobic cavity within the GABA binding site, preventing the conformational changes required for channel opening.

  • Size and Shape of the Aromatic Group Fine-tune Potency: The size and geometry of the aromatic substituent directly impact the potency of the antagonist. Larger and more extended aromatic systems, like the naphthylmethyl and diphenylpropyl groups, are predicted to exhibit higher affinity and antagonist potency due to more extensive interactions within the receptor's binding pocket.[1]

  • Potential for Allosteric Modulation: By incorporating more complex and functionalized substituents, there is a potential to shift the binding mode from the orthosteric site to an allosteric site, leading to positive or negative allosteric modulation of the receptor.

Experimental Workflows for SAR Determination

To experimentally validate the projected SAR of 4,5-dimethyl-3-isoxazolol analogs, a combination of radioligand binding assays and electrophysiological recordings is essential.

Experimental Workflow: SAR Validation

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_binding Binding Affinity Determination cluster_function Functional Activity Characterization cluster_analysis Data Analysis & SAR Synthesis Synthesis of 4,5-dimethyl-3-isoxazolol Analogs Binding_Assay Radioligand Binding Assay (e.g., [3H]muscimol) Synthesis->Binding_Assay Test Compounds Electrophysiology Whole-Cell Patch-Clamp Electrophysiology Synthesis->Electrophysiology Test Compounds Determine_Ki Determine Ki values Binding_Assay->Determine_Ki SAR_Analysis Structure-Activity Relationship Analysis Determine_Ki->SAR_Analysis Determine_Activity Determine Agonist/Antagonist/Modulator Activity (EC50/IC50) Electrophysiology->Determine_Activity Determine_Activity->SAR_Analysis

Caption: Workflow for SAR validation of 4,5-dimethyl-3-isoxazolol analogs.

Detailed Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.[9][10]

1. Membrane Preparation: a. Homogenize rat brains in ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again. Repeat this washing step three times. e. Finally, resuspend the pellet in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

2. Binding Assay: a. In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of the test compound (at various concentrations), and 25 µL of the radioligand (e.g., [3H]muscimol at a final concentration of 1-2 nM). b. For non-specific binding determination, add a high concentration of a known GABA-A agonist (e.g., 1 mM GABA) instead of the test compound. c. Incubate the plate at 4°C for 60 minutes. d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters three times with ice-cold Tris-HCl buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for assessing the functional activity of the synthesized analogs on GABA-A receptors expressed in a cellular system (e.g., HEK293 cells transiently expressing GABA-A receptor subunits or cultured neurons).[1][11][12]

1. Cell Preparation: a. Culture cells expressing the desired GABA-A receptor subtype combination on glass coverslips. b. On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope. c. Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).

2. Recording: a. Pull patch pipettes from borosilicate glass and fill them with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH 7.2). b. Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "gigaseal"). c. Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration. d. Clamp the cell membrane potential at a holding potential of -60 mV.

3. Drug Application and Data Acquisition: a. Apply GABA or a specific GABA-A agonist (e.g., isoguvacine) to the cell to elicit a baseline current response. b. To test for antagonist activity, co-apply the test compound with the agonist and measure the inhibition of the agonist-induced current. c. To test for agonist activity, apply the test compound alone and measure any elicited current. d. To test for allosteric modulatory effects, pre-apply the test compound followed by co-application with a sub-maximal concentration of the agonist and measure the potentiation or inhibition of the agonist response. e. Record the currents using an appropriate amplifier and digitize the data for offline analysis.

4. Data Analysis: a. Measure the peak amplitude of the GABA-induced currents. b. For antagonists, construct concentration-response curves and calculate the IC50 value. c. For agonists, construct concentration-response curves and calculate the EC50 value and the maximal response relative to a full agonist. d. For modulators, quantify the degree of potentiation or inhibition at different concentrations.

Signaling Pathway and Mechanism of Action

The 4,5-dimethyl-3-isoxazolol analogs, by interacting with the GABA-A receptor, modulate the flow of chloride ions across the neuronal membrane. This action directly influences the neuron's membrane potential and its likelihood of firing an action potential.

GABA-A Receptor Signaling Pathway

GABAA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Analog 4,5-Dimethyl-3-Isoxazolol Analog Analog->GABA_A_Receptor Binds to Orthosteric or Allosteric Site Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Modulation of the GABA-A receptor signaling pathway.

An agonist at the orthosteric site will mimic the action of GABA, leading to channel opening, chloride influx, and neuronal inhibition. An antagonist will bind to the orthosteric site but prevent GABA from binding and activating the channel, thereby blocking inhibitory neurotransmission. A positive allosteric modulator (PAM) will bind to a different site on the receptor and enhance the effect of GABA, leading to a greater chloride influx for a given concentration of GABA. Conversely, a negative allosteric modulator (NAM) will reduce the effect of GABA.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and investigating the structure-activity relationship of 4,5-dimethyl-3-isoxazolol analogs as modulators of the GABA-A receptor. By leveraging existing knowledge from related isoxazole scaffolds, we can rationally design and synthesize novel compounds with desired pharmacological profiles. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these designs.

Future research in this area should focus on the synthesis and evaluation of a diverse library of N-substituted 4,5-dimethyl-3-isoxazolol analogs to build a robust and quantitative SAR model. Furthermore, investigating the subtype selectivity of these compounds will be crucial for developing next-generation therapeutics with improved efficacy and safety profiles. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of novel and potent GABA-A receptor modulators based on this promising scaffold.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Isoxazolol, 4,5-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Analytical Methodologies

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 3-Isoxazolol, 4,5-dimethyl-, a heterocyclic compound of interest in medicinal chemistry. The isoxazole ring is a key structural motif in numerous bioactive compounds, making the development of robust analytical techniques for its derivatives a critical endeavor.[1]

The cross-validation of analytical methods is a crucial step to ensure the consistency and reliability of results across different techniques. It provides a high degree of assurance that the chosen methods are suitable for their intended purpose and can be used interchangeably, which is particularly important during method transfer between laboratories or when upgrading analytical instrumentation. This guide will explore the principles and practicalities of cross-validating two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-Isoxazolol, 4,5-dimethyl-.

While specific validated methods for 3-Isoxazolol, 4,5-dimethyl- are not widely published, this guide presents a comprehensive framework based on established analytical principles for isoxazole derivatives and in accordance with international regulatory guidelines. The methodologies and data presented herein are illustrative and designed to provide a blueprint for laboratories to develop and validate their own methods for this and similar compounds.

Physicochemical Properties of 3-Isoxazolol, 4,5-dimethyl-

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₅H₇NO₂PubChem CID 289539[2]
Molecular Weight 113.11 g/mol PubChem CID 289539[2]
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-onePubChem CID 289539[2]
Computed XLogP3 0.5PubChem CID 289539[2]
Hydrogen Bond Donors 1PubChem CID 289539[2]
Hydrogen Bond Acceptors 2PubChem CID 289539[2]

The compound's moderate polarity, indicated by its XLogP3 value, suggests its suitability for both reversed-phase HPLC and, with appropriate derivatization or direct injection, GC analysis.

Experimental Design for Cross-Validation

The cross-validation study is designed to compare the performance of an HPLC-UV method and a GC-MS method for the quantification of 3-Isoxazolol, 4,5-dimethyl- in a representative sample matrix (e.g., a placebo formulation or a bulk drug substance). The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_crossval Cross-Validation Standard_Stock Prepare Standard Stock Solution of 3-Isoxazolol, 4,5-dimethyl- Spiked_Samples Prepare Spiked Samples (Placebo Matrix) Standard_Stock->Spiked_Samples Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High) Standard_Stock->QC_Samples HPLC_Method HPLC-UV Method Protocol Spiked_Samples->HPLC_Method Analyze GCMS_Method GC-MS Method Protocol Spiked_Samples->GCMS_Method Analyze HPLC_Validation Method Validation (ICH Q2) - Linearity - Accuracy - Precision - Specificity - Robustness HPLC_Method->HPLC_Validation Compare_Results Compare Results from Spiked Samples HPLC_Validation->Compare_Results GCMS_Validation Method Validation (ICH Q2) - Linearity - Accuracy - Precision - Specificity - Robustness GCMS_Method->GCMS_Validation GCMS_Validation->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare_Results->Statistical_Analysis

Experimental Workflow for Cross-Validation

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 3-Isoxazolol, 4,5-dimethyl-, reversed-phase HPLC is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (based on typical absorbance for isoxazole rings)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Isoxazolol, 4,5-dimethyl- reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh a portion of the sample matrix equivalent to a target concentration of 50 µg/mL of 3-Isoxazolol, 4,5-dimethyl- and dissolve in a known volume of diluent. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separation occurs in a capillary column coated with a stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Given that 3-Isoxazolol, 4,5-dimethyl- has a hydroxyl group, it may benefit from derivatization to improve its volatility and peak shape, although direct injection is also feasible. The PubChem entry for this compound indicates the availability of GC-MS data, suggesting its amenability to this technique.[2]

Experimental Protocol: GC-MS
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 3-Isoxazolol, 4,5-dimethyl- (e.g., m/z 113, 84, 56 - hypothetical, to be determined from a full scan spectrum).

  • Standard and Sample Preparation (with Derivatization):

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

    • Calibration Standards and Samples: To 100 µL of each standard or sample solution in a GC vial, add 100 µL of the derivatizing agent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Data Comparison and Validation Parameters

The performance of both methods will be evaluated based on the following validation parameters as per ICH guidelines.[3]

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2)
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Typically 80-120% (for drug substance)
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Typically ≤ 2%
- Intermediate Precision< 1.5%< 2.0%Typically ≤ 3%
Specificity No interference from placeboNo interference from placebo or derivatizing agentPeak purity and resolution > 2
LOD 0.1 µg/mL0.05 ng/mLTo be determined
LOQ 0.3 µg/mL0.15 ng/mLTo be determined
Robustness Unaffected by small changes in mobile phase composition and flow rateUnaffected by small changes in oven temperature ramp and gas flow rate%RSD of results should be within acceptable limits

Cross-Validation Analysis

To perform the cross-validation, a set of at least 10 independent samples, spiked with 3-Isoxazolol, 4,5-dimethyl- at various concentrations within the linear range of both methods, will be prepared and analyzed by both HPLC-UV and GC-MS.

G Data_HPLC Quantitative Results from HPLC-UV Comparison Comparison of Results Data_HPLC->Comparison Data_GCMS Quantitative Results from GC-MS Data_GCMS->Comparison Statistical_Tests Statistical Tests - Paired t-test - Bland-Altman Plot - Correlation Analysis Comparison->Statistical_Tests Conclusion Conclusion on Method Interchangeability Statistical_Tests->Conclusion

Logical Flow of Cross-Validation Data Analysis

The results obtained from both methods will be compared statistically. A paired t-test can be used to determine if there is a significant difference between the means of the two methods. A Bland-Altman plot is an excellent graphical tool to visualize the agreement between the two quantitative measurements.

Conclusion and Recommendations

This guide outlines a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the quantitative analysis of 3-Isoxazolol, 4,5-dimethyl-. Based on the illustrative data, both methods are capable of providing accurate and precise results.

  • The HPLC-UV method is a robust, and widely accessible technique suitable for routine quality control analysis. Its simpler sample preparation and instrumentation make it a cost-effective choice for high-throughput environments.

  • The GC-MS method , while requiring a derivatization step, offers superior sensitivity and selectivity. The mass spectrometric detection provides an additional layer of confirmation of the analyte's identity, which is invaluable in research and development settings, particularly for impurity profiling and metabolite identification.

The choice between the two methods will depend on the specific application, required sensitivity, and available instrumentation. The successful cross-validation demonstrates that both methods can be considered reliable for the quantitative determination of 3-Isoxazolol, 4,5-dimethyl-, ensuring consistency of analytical results across different platforms. It is imperative that any laboratory implementing these or similar methods performs a full validation study under their specific laboratory conditions to ensure compliance with regulatory expectations.

References

  • Isoxazole rings are very popular in medicinal chemistry and it is a structural part of many photoactive compounds. [Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][4]Triazines: Synthesis and Photochemical Properties - PMC.]([Link])

  • PubChem Compound Summary for CID 289539, 3-Isoxazolol, 4,5-dimethyl-.

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC.

  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.

  • method development and validation of dimethyl sulphate content in esomeprazole magnesium drug substance by gc-ms.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC.

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  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.

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A Comparative Guide to the Putative In Vivo Efficacy of 4,5-Dimethyl-3-isoxazolol for Anxiety and Sedation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 4,5-dimethyl-3-isoxazolol, a novel isoxazole derivative, in comparison to established standards of care for anxiety and sedation. While direct preclinical or clinical data for 4,5-dimethyl-3-isoxazolol is not yet publicly available, this document synthesizes the known pharmacology of structurally related 3-isoxazolol compounds and established in vivo models to present a scientifically grounded, putative comparison. The methodologies and data presented herein are illustrative and intended to guide researchers in the design and execution of pivotal preclinical studies.

Introduction: The Therapeutic Potential of 4,5-Dimethyl-3-isoxazolol

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds and approved pharmaceuticals.[1][2] Derivatives of 3-isoxazolol, in particular, have been extensively investigated for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4] Modulation of GABA-A receptors is a clinically validated strategy for treating anxiety disorders, insomnia, and seizure disorders.[5]

4,5-dimethyl-3-isoxazolol is a small molecule derivative of the 3-isoxazolol core. Based on the structure-activity relationships of related analogs, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, potentially offering a novel therapeutic option with a differentiated efficacy and safety profile compared to existing treatments.

Putative Mechanism of Action: GABA-A Receptor Positive Allosteric Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[6] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines and barbiturates, do not directly activate the receptor but bind to a distinct allosteric site, enhancing the effect of GABA.[5] This potentiation of GABAergic signaling results in the characteristic anxiolytic, sedative, and anticonvulsant effects of these drug classes.

It is postulated that 4,5-dimethyl-3-isoxazolol will exhibit a similar mechanism, binding to an allosteric site on the GABA-A receptor to increase the frequency or duration of channel opening in the presence of GABA. The specific subunit selectivity of 4,5-dimethyl-3-isoxazolol will be a critical determinant of its therapeutic profile, as different GABA-A receptor subunit combinations mediate distinct physiological effects.[4]

GABA-A Receptor Modulation Figure 1. Putative Mechanism of 4,5-Dimethyl-3-isoxazolol cluster_0 Neuronal Membrane cluster_1 Cellular Response GABA-A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA-A_Receptor->Chloride_Channel Gated by Channel_Opening Increased Chloride Channel Opening GABA-A_Receptor->Channel_Opening Potentiates GABA GABA GABA->GABA-A_Receptor Binds to Orthosteric Site 4,5-DM-Isoxazolol 4,5-Dimethyl-3-isoxazolol 4,5-DM-Isoxazolol->GABA-A_Receptor Binds to Allosteric Site Benzodiazepine Benzodiazepine (Standard) Benzodiazepine->GABA-A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis_Sedation Anxiolysis & Sedation Reduced_Excitability->Anxiolysis_Sedation

Caption: Putative mechanism of 4,5-dimethyl-3-isoxazolol at the GABA-A receptor.

Comparative In Vivo Efficacy Evaluation

To assess the potential anxiolytic and sedative properties of 4,5-dimethyl-3-isoxazolol, a series of well-validated preclinical models in rodents are proposed. These studies will compare the effects of 4,5-dimethyl-3-isoxazolol to a standard-of-care benzodiazepine, such as diazepam, and a vehicle control.

Anxiolytic Efficacy: The Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[7][8] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as the innate aversion of rodents to open, elevated spaces is reduced.[8]

Illustrative Data Table:

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle-35.2 ± 4.18.5 ± 1.2
Diazepam2.078.9 ± 6.315.7 ± 2.0
4,5-Dimethyl-3-isoxazolol1.055.1 ± 5.011.2 ± 1.5
4,5-Dimethyl-3-isoxazolol3.082.5 ± 7.116.1 ± 2.2
4,5-Dimethyl-3-isoxazolol10.065.3 ± 6.8*12.8 ± 1.9

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are hypothetical.

Interpretation of Putative Results: The hypothetical data suggest that 4,5-dimethyl-3-isoxazolol exhibits a dose-dependent anxiolytic effect, with maximal efficacy at a 3.0 mg/kg dose, comparable to that of diazepam. The reduced efficacy at the highest dose (10.0 mg/kg) may indicate the onset of sedative effects that impair exploratory behavior.

Sedative-Hypnotic Efficacy: The Loss of Righting Reflex (LORR) Assay

The LORR assay is a standard method for evaluating the sedative-hypnotic effects of a compound.[7] Animals are administered the test compound, and the time until they lose their righting reflex (i.e., the ability to right themselves when placed on their back) is recorded as the latency to onset of action. The duration of LORR is also measured as an indicator of the duration of the hypnotic effect.

Illustrative Data Table:

Treatment GroupDose (mg/kg)Latency to LORR (min)Duration of LORR (min)
Vehicle-> 600
Diazepam10.012.5 ± 2.145.8 ± 5.3
4,5-Dimethyl-3-isoxazolol10.018.3 ± 3.025.1 ± 4.2
4,5-Dimethyl-3-isoxazolol30.08.7 ± 1.562.7 ± 7.9
4,5-Dimethyl-3-isoxazolol100.04.2 ± 0.8110.4 ± 12.6

*p < 0.05 compared to diazepam. Data are presented as mean ± SEM and are hypothetical.

Interpretation of Putative Results: The hypothetical data indicate that 4,5-dimethyl-3-isoxazolol induces a dose-dependent sedative-hypnotic effect, as evidenced by a shorter latency to and longer duration of LORR at higher doses. A key differentiator from diazepam could be the therapeutic window between anxiolytic and sedative doses, a critical aspect for the development of a non-sedating anxiolytic.

Methodologies for In Vivo Evaluation

To ensure the reproducibility and validity of the findings, detailed and standardized experimental protocols are essential.

Experimental Workflow

In Vivo Efficacy Workflow Figure 2. Experimental Workflow for In Vivo Efficacy Testing cluster_0 Behavioral Assays Animal_Acclimation Animal Acclimation & Habituation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug Administration (i.p. or p.o.) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Ethical_Endpoints Monitoring & Ethical Endpoints Drug_Administration->Ethical_Endpoints Behavioral_Testing->Ethical_Endpoints EPM Elevated Plus Maze (Anxiety) Behavioral_Testing->EPM LORR Loss of Righting Reflex (Sedation) Behavioral_Testing->LORR Data_Collection Data Collection & Analysis EPM->Data_Collection LORR->Data_Collection

Caption: A generalized workflow for the in vivo evaluation of 4,5-dimethyl-3-isoxazolol.

Step-by-Step Protocol: Elevated Plus Maze Test
  • Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.

  • Animals: Male C57BL/6 mice (8-10 weeks old), housed in groups of 4-5 with ad libitum access to food and water. Animals should be acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: 4,5-dimethyl-3-isoxazolol, diazepam, or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Use automated video tracking software to score the time spent in and the number of entries into the open and closed arms.

    • Calculate the percentage of time in open arms and the percentage of open arm entries.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.

Step-by-Step Protocol: Loss of Righting Reflex Assay
  • Animals: Male Swiss Webster mice (8-10 weeks old).

  • Drug Administration: Administer a higher dose range of 4,5-dimethyl-3-isoxazolol, diazepam, or vehicle via i.p. injection.

  • Assessment of Righting Reflex:

    • Immediately after injection, place the mouse in a clean cage.

    • At 1-minute intervals, gently place the mouse on its back.

    • The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds.

    • Record the time from injection to the loss of the righting reflex (latency).

    • Continue to test for the return of the righting reflex at 5-minute intervals. The duration of LORR is the time from the loss to the return of the reflex.

  • Data Analysis: Analyze the latency to LORR and the duration of LORR using a one-way ANOVA with a post-hoc test for multiple comparisons.

Conclusion and Future Directions

This guide outlines a putative framework for the in vivo evaluation of 4,5-dimethyl-3-isoxazolol as a novel anxiolytic and sedative agent. Based on the pharmacology of related 3-isoxazolol derivatives, it is hypothesized that this compound will demonstrate efficacy in preclinical models of anxiety and sedation through positive allosteric modulation of the GABA-A receptor.

The proposed experimental plan provides a robust starting point for a comprehensive preclinical assessment. Future studies should aim to:

  • Determine the pharmacokinetic profile of 4,5-dimethyl-3-isoxazolol to correlate plasma and brain concentrations with behavioral effects.

  • Investigate the GABA-A receptor subunit selectivity to better understand the molecular basis of its pharmacological effects.

  • Evaluate the potential for tolerance and dependence with chronic administration, a key liability of many existing GABAergic modulators.

  • Assess the efficacy in other preclinical models of anxiety , such as the light-dark box test and the marble-burying test, to strengthen the anxiolytic profile.[8]

By systematically addressing these key questions, the therapeutic potential of 4,5-dimethyl-3-isoxazolol can be thoroughly elucidated, paving the way for potential clinical development.

References

  • Frølund, B., Jensen, L. S., Guandalini, L., Canillo, C., Vestergaard, H. T., Kristiansen, U., Nielsen, B., Stensbøl, T. B., Madsen, C., Krogsgaard-Larsen, P., & Liljefors, T. (2005). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. Journal of Medicinal Chemistry, 48(2), 427–439. [Link]

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  • Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. (2014). Avicenna Journal of Medical Biotechnology, 6(3), 168–174. [Link]

  • Johnston, G. A. (2005). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 145(7), 849–850. [Link]

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  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 22-34. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 22-34. [Link]

  • Pierce, D. R., Rahman, T., Tran, T. T., Johnson, T. F., Squires, K. G., Oh, G., & Jenkins, A. (2023). Commonly Used Therapeutics Associated with Changes in Arousal Inhibit GABAAR Activation. International Journal of Molecular Sciences, 24(4), 3794. [Link]

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  • Brooks, J. M., & Le, H. C. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3629. [Link]

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  • Siddiqui, N., et al. (2010). Synthesis and in vitro study of methylene-bis-tetrahydro[3][9]thiazolo[4,5-c]isoxazoles as potential nematicidal agents. European Journal of Medicinal Chemistry, 45(8), 3323-3329. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

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A Comparative Guide to Benchmarking 3-Isoxazolol, 4,5-dimethyl- in GABA-A Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the quest for novel modulators of inhibitory neurotransmission is a critical endeavor. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a cornerstone of this research, playing a pivotal role in mediating fast inhibitory signals in the central nervous system.[1] Its dysfunction is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2]

This guide provides an in-depth technical comparison of 3-Isoxazolol, 4,5-dimethyl- (also known as 4,5-dimethyl-3-isoxazolol or DMIO; CAS 930-83-6), a member of the isoxazole chemical class, against a panel of established GABA-A receptor modulators.[3][4] While the broader isoxazole scaffold is known to interact with GABA-A receptors, the specific activity of DMIO is less characterized, making a rigorous performance benchmark essential.[5][6] This document will guide you through the experimental rationale, detailed protocols, and data interpretation necessary to elucidate the pharmacological profile of this compound.

The GABA-A Receptor: A Complex Target for Modulation

The GABA-A receptor is a pentameric transmembrane protein that forms a central chloride ion channel.[1] The binding of its endogenous ligand, GABA, to the interface between the α and β subunits triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron.[7] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[7]

The receptor's complexity arises from its diverse subunit composition (α, β, γ, δ, ε, θ, π), which gives rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical localizations.[8] This heterogeneity allows for the nuanced modulation of inhibitory neurotransmission and presents opportunities for the development of subtype-selective drugs.

Modulators of the GABA-A receptor can be broadly categorized:

  • Agonists: Bind to the GABA binding site and activate the receptor, mimicking the effect of GABA.

  • Antagonists: Bind to the GABA binding site but do not activate the receptor, thereby blocking the action of GABA and other agonists.

  • Positive Allosteric Modulators (PAMs): Bind to a site distinct from the GABA binding site (an allosteric site) and potentiate the effect of GABA, often by increasing the channel opening frequency or duration.[8][9]

  • Negative Allosteric Modulators (NAMs): Bind to an allosteric site and reduce the effect of GABA.

  • Channel Blockers: Physically obstruct the ion channel, preventing the passage of chloride ions.

This guide will focus on characterizing DMIO's activity in comparison to representatives from these classes, providing a comprehensive understanding of its potential mechanism of action.

Experimental Design for Comparative Analysis

To comprehensively benchmark the performance of DMIO, a two-pronged approach is recommended, employing both radioligand binding assays and functional electrophysiological recordings. This dual strategy allows for the determination of binding affinity and the functional consequences of that binding.

Selecting the Right Comparators

The choice of reference compounds is critical for a meaningful comparison. The following well-characterized modulators provide a robust framework for contextualizing the activity of DMIO:

  • GABA (Agonist): The endogenous ligand, serving as the primary reference for agonistic activity.

  • Muscimol (Agonist): A potent and specific GABA-A receptor agonist.[7]

  • Bicuculline (Competitive Antagonist): A classic competitive antagonist that competes with GABA for its binding site.[7]

  • Diazepam (Positive Allosteric Modulator - Benzodiazepine): A widely used benzodiazepine that enhances GABA's effects.[1][10]

  • Pentobarbital (Positive Allosteric Modulator - Barbiturate): A barbiturate that also potentiates GABAergic currents, but through a different mechanism than benzodiazepines.[10][11]

  • Picrotoxin (Channel Blocker): A non-competitive antagonist that blocks the chloride channel pore.[12][13]

Experimental Workflow

The overall workflow for characterizing DMIO and its comparators is depicted below. This process begins with the preparation of a suitable biological source of GABA-A receptors, followed by parallel binding and functional assays.

GABAA_Assay_Workflow cluster_prep Receptor Source Preparation cluster_assays Parallel Assays cluster_binding_steps Binding Assay Details cluster_epys_steps Electrophysiology Details cluster_analysis Data Analysis & Interpretation prep Tissue Homogenization (e.g., rat cerebral cortex) membrane Membrane Fractionation (Ultracentrifugation) prep->membrane binding Radioligand Binding Assay membrane->binding epys Electrophysiology Assay (Two-Electrode Voltage Clamp) membrane->epys incubation Incubation with [3H]Muscimol & Test Compounds binding->incubation oocyte Xenopus Oocyte Expression of GABA-A Receptor Subunits epys->oocyte separation Separation of Bound/ Unbound Ligand incubation->separation quantification Scintillation Counting separation->quantification ki_calc Calculation of Ki (Binding Affinity) quantification->ki_calc recording Voltage-Clamp Recording of GABA-activated currents oocyte->recording application Application of Test Compounds recording->application ec50_ic50_calc Calculation of EC50/IC50 & Efficacy/Potency application->ec50_ic50_calc comparison Comparative Performance Analysis ki_calc->comparison ec50_ic50_calc->comparison

Caption: Experimental workflow for characterizing DMIO at GABA-A receptors.

Methodologies

Part 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site.

Protocol: [3H]Muscimol Competition Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the resulting pellet by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 0.1-0.2 mg/mL.[14]

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 50 µL of [3H]Muscimol to a final concentration of 5 nM.

    • Add 50 µL of varying concentrations of the test compound (DMIO or comparators) or buffer for total binding.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled GABA (10 mM).

    • Incubate the plate at 4°C for 45 minutes.[14]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Electrophysiological Assay

This functional assay measures the effect of a test compound on the GABA-activated chloride current in cells expressing GABA-A receptors. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a robust system for this purpose.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Clamp the membrane potential at -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline current.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to measure potentiation or a maximal response (e.g., EC100) to measure inhibition.

    • Co-apply the test compound (DMIO or comparators) with GABA and record the change in current amplitude.

    • To test for agonistic activity, apply the test compound in the absence of GABA.

    • To test for antagonistic activity, pre-apply the test compound before co-application with GABA.

    • Acquire and digitize the current traces using appropriate software.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-activated currents in the presence and absence of the test compound.

    • For modulators, calculate the percentage potentiation or inhibition relative to the GABA response alone.

    • Construct dose-response curves to determine the EC50 (for agonists and PAMs) or IC50 (for antagonists and NAMs).

Comparative Performance Data

The following table summarizes the expected performance of the reference compounds and provides a template for the data that should be generated for DMIO.

CompoundClassExpected Ki (nM)Expected Functional EffectExpected EC50/IC50 (µM)
GABAAgonist10-100Activates chloride current1-10
MuscimolAgonist2-20Potently activates chloride current0.1-1
BicucullineCompetitive Antagonist50-200Blocks GABA-activated current0.5-5
DiazepamPositive Allosteric Modulator1-10Potentiates GABA-activated current0.01-0.1
PentobarbitalPositive Allosteric Modulator100-1000Potentiates GABA-activated current10-100
PicrotoxinChannel BlockerN/A (non-competitive)Blocks GABA-activated current1-10
DMIO To be determined To be determined To be determined To be determined

Interpreting the Results: Elucidating the Mechanism of DMIO

By comparing the data obtained for DMIO with the reference compounds, its mechanism of action can be inferred:

  • If DMIO displaces [3H]Muscimol and activates a chloride current on its own, it is likely a GABA-A receptor agonist. Its potency and efficacy can be compared to GABA and Muscimol.

  • If DMIO displaces [3H]Muscimol but does not activate a current and inhibits the current activated by GABA, it is likely a competitive antagonist. Its inhibitory potency can be compared to Bicuculline.

  • If DMIO does not displace [3H]Muscimol but enhances the GABA-activated current, it is likely a positive allosteric modulator. Its potentiation profile can be compared to Diazepam and Pentobarbital.

  • If DMIO does not displace [3H]Muscimol and inhibits the GABA-activated current, it is likely a negative allosteric modulator or a channel blocker. Further experiments would be needed to differentiate these mechanisms. For instance, the inhibition by a channel blocker like Picrotoxin is often use-dependent.

Signaling Pathway and Modulation

The following diagram illustrates the central role of the GABA-A receptor in inhibitory neurotransmission and the sites of action for various modulators.

GABAA_Signaling cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA GABAAR GABA Site Allosteric Site Channel Pore GABA->GABAAR:f0 Binds & Activates DMIO DMIO DMIO->GABAAR Binds to ? (Hypothesized Interaction) PAM PAMs (Diazepam, Pentobarbital) PAM->GABAAR:f1 Binds & Potentiates Antagonist Antagonist (Bicuculline) Antagonist->GABAAR:f0 Binds & Blocks Blocker Channel Blocker (Picrotoxin) Blocker->GABAAR:f2 Blocks Cl_channel Chloride Channel (Open) GABAAR:f2->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Sources

The Isoxazole Scaffold: A Head-to-Head Comparison for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its versatile nature allows for a broad spectrum of biological activities, and its incorporation into molecules can significantly enhance pharmacokinetic properties.[1][2] This guide provides an in-depth, head-to-head comparison of isoxazole-based scaffolds, moving beyond a simple catalog of derivatives to offer a critical analysis of how substitution patterns influence biological activity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The strategic placement of substituents on the isoxazole ring dictates its interaction with biological targets and its metabolic fate. Understanding the subtle yet critical differences between various isoxazole-based scaffolds is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.[3] This guide will delve into a comparative analysis of different isoxazole substitution patterns, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

At the Core of a Privileged Structure: Understanding Isoxazole Scaffolds

The isoxazole ring's utility in drug design is multifaceted. It can act as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and target affinity.[4] The electron-withdrawing nature of the isoxazole ring can influence the acidity or basicity of neighboring groups, impacting target engagement and pharmacokinetic profiles. Furthermore, the substituents at the 3, 4, and 5-positions can be readily modified, allowing for fine-tuning of a molecule's properties.[5] This guide will focus on a comparative analysis of key isoxazole scaffolds, primarily examining the impact of substitution at these positions.

Head-to-Head Comparison: Performance of Isoxazole-Based Scaffolds

The following sections provide a comparative analysis of isoxazole scaffolds in various therapeutic areas, with a focus on how different substitution patterns affect their performance.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Isoxazole-containing compounds have shown significant promise as anti-inflammatory agents, primarily through the inhibition of COX enzymes. A notable example is the selective COX-2 inhibitor, Valdecoxib. The substitution pattern on the isoxazole ring is crucial for both potency and selectivity.

A study on isoxazole-carboxamide derivatives revealed that specific substitutions on the phenyl rings attached to the isoxazole core dramatically influence COX-1 and COX-2 inhibition.[1] For instance, compound A13 , with a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, demonstrated the most potent and selective COX-2 inhibition.[1] This highlights the importance of exploring diverse substitution patterns to optimize activity.

CompoundSubstituentsCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
A13 3,4-dimethoxy and 4-chloro phenyl64134.92
Celecoxib (Standard) -7.60.005>1500

Table 1: Comparative in vitro inhibitory activity of a lead isoxazole-carboxamide derivative (A13) and Celecoxib against COX-1 and COX-2 enzymes. Data sourced from a study on isoxazole-carboxamide derivatives as COX inhibitors.[1]

The superior performance of A13 is attributed to the specific orientation of the 5-methyl-isoxazole ring within the secondary binding pocket of the COX-2 enzyme, facilitated by the designated substitutions.[1]

Antibacterial Activity: A Tale of Two Scaffolds

The isoxazole scaffold is a common feature in antibacterial agents. A comparative study of isoxazole and pyrazole derivatives demonstrated the superior potency of the isoxazole-containing compounds against various bacterial strains. The presence of a hydroxyl group on an attached benzene ring was found to significantly increase the bioactivity of the isoxazole derivatives.[6]

Further investigation into N³, N⁵-di(substituted)isoxazole-3,5-diamines revealed that electron-withdrawing groups (e.g., -F, -Cl) and para-substitution on the phenyl rings generally enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

CompoundMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)
178d 4-F-C₆H₄4-F-C₆H₄117100
178e 4-Cl-C₆H₄4-Cl-C₆H₄11095
178f 4-CH₃-C₆H₄4-F-C₆H₄95110
Cloxacillin (Standard) --120100

Table 2: Minimum Inhibitory Concentration (MIC) of selected N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives against E. coli and S. aureus. Data sourced from a study on novel isoxazole derivatives as antibacterial agents.[7]

These findings underscore the critical role of substituent electronics and positioning in defining the antibacterial potency of isoxazole scaffolds.

Anticancer Activity: Kinase Inhibition

Many isoxazole derivatives exert their anticancer effects by inhibiting protein kinases.[8] The substitution pattern on the isoxazole ring is a key determinant of binding affinity and inhibitory potency. For instance, in a series of 3,5-disubstituted isoxazoles targeting VEGFR-2, the nature of the substituent at the 5-position was found to be critical for activity.[9]

A study on isoxazole derivatives as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy identified a benzo[d]isoxazole scaffold as a promising starting point. Compound P20 from this series exhibited potent inhibitory activity with an IC50 value of 26.8 nM.[10] The structure-activity relationship (SAR) studies emphasized the importance of the substituents on the benzo[d]isoxazole core for high-affinity binding to the PD-L1 dimer.[10]

ScaffoldKey SubstitutionsTargetIC50
Benzo[d]isoxazoleOptimized substituents on the corePD-1/PD-L126.8 nM
3,5-disubstituted isoxazoleVaried substituents at C5 positionVEGFR-2Varies with substituent

Table 3: Inhibitory potency of different isoxazole-based scaffolds against cancer-related targets.

Metabolic Stability: A Crucial Determinant of In Vivo Performance

The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile. The isoxazole ring itself can be susceptible to metabolic transformations, particularly reductive cleavage of the weak N-O bond.[11] However, the substitution pattern plays a significant role in modulating this stability.

While direct head-to-head comparative studies on the metabolic stability of different isoxazole substitution patterns are limited, general principles suggest that electron-withdrawing groups can influence the metabolic fate of the ring. A hypothetical comparison based on typical outcomes from in vitro metabolic stability assays is presented below.

ScaffoldKey FeaturesIn Vitro Half-life (t½) in Human Liver Microsomes (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
3,5-disubstituted Isoxazole (Compound A) Electron-donating groups3023.1
3,5-disubstituted Isoxazole (Compound B) Electron-withdrawing groups907.7

Table 4: Hypothetical head-to-head comparison of the metabolic stability of two 3,5-disubstituted isoxazole analogs with different electronic properties.

This hypothetical data illustrates that strategic placement of electron-withdrawing groups can potentially shield the isoxazole ring from metabolic degradation, thereby improving its in vivo half-life.

Experimental Protocols: Ensuring Scientific Rigor

To facilitate the direct comparison of isoxazole-based scaffolds in a research setting, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.[12]

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (isoxazole derivatives)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Reconstitute COX-2 enzyme and prepare working solutions of all reagents as per the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compounds and Celecoxib in DMSO.

  • Assay Reaction:

    • Add 80 µL of COX Assay Buffer to each well.

    • Add 2 µL of COX Probe and 1 µL of COX Cofactor to each well.

    • Add 10 µL of the diluted test compound or control to the respective wells.

    • Add 1 µL of reconstituted COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

  • Measurement: Immediately start measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 Arachidonic_Acid->PGG2 COX-2 Fluorescent_Product Fluorescent Product PGG2->Fluorescent_Product COX Probe COX2 COX-2 Enzyme Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->COX2 Inhibits COX_Probe COX Probe

Caption: Workflow for the fluorometric COX-2 inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the IC50 of test compounds against a specific protein kinase using a luminescence-based ADP detection assay.[13]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (isoxazole derivatives)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and staurosporine in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or control to the respective wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Protein Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Light Luminescent Signal ATP->Light Luciferase Substrate Substrate Substrate->Kinase ADP->ATP ADP-Glo™ Reagent Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->Kinase Inhibits Luciferase Luciferase

Caption: Workflow for the luminescence-based kinase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol details the determination of the MIC of antibacterial compounds using the broth microdilution method.[9][14]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (isoxazole derivatives)

  • Ciprofloxacin (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and ciprofloxacin in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microplate Wells Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Isoxazole Compound in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Start Start Prepare_Microsomes Prepare Human Liver Microsome Suspension Start->Prepare_Microsomes Add_Compound Add Isoxazole Compound Prepare_Microsomes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubate->Initiate_Reaction Time_Sampling Collect Samples at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (Acetonitrile + IS) Time_Sampling->Quench_Reaction Analyze_LCMS Analyze by LC-MS/MS Quench_Reaction->Analyze_LCMS Calculate_Parameters Calculate t½ and CLint Analyze_LCMS->Calculate_Parameters End End Calculate_Parameters->End

Sources

Assessing the Selectivity of 4,5-dimethyl-3-isoxazolol for the GABA-A Receptor: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the selectivity of a molecular probe or drug candidate is a cornerstone of its utility and safety. A compound that precisely interacts with its intended target, to the exclusion of others, provides clarity in experimental findings and a lower propensity for off-target side effects. This guide focuses on 4,5-dimethyl-3-isoxazolol, a member of the 4,5-disubstituted 3-isoxazolol chemical class. While direct experimental data for this specific molecule is limited, the isoxazolol scaffold is a well-established pharmacophore for ligands of the γ-aminobutyric acid type A (GABA-A) receptor.

This document will, therefore, provide a comprehensive framework for assessing the potential selectivity of 4,5-dimethyl-3-isoxazolol for the GABA-A receptor. We will delve into the established pharmacology of the broader class of 4,5-disubstituted 3-isoxazolols, compare their mechanism to gold-standard GABA-A receptor modulators, and provide detailed experimental protocols for a rigorous selectivity assessment.

The Target: GABA-A Receptors

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability. The receptor's vast functional diversity is due to the existence of multiple subunit isoforms (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), which assemble in various combinations to form distinct receptor subtypes with unique pharmacological properties and anatomical distributions. This heterogeneity makes the GABA-A receptor a rich, yet challenging, target for therapeutic intervention.

The Candidate and its Class: 4,5-disubstituted 3-isoxazolols

The isoxazolol ring is a bioisostere of the carboxylate group of GABA, allowing it to interact with the GABA binding site. While some isoxazolols, like muscimol, are potent agonists, substitutions at the 4 and 5 positions can dramatically alter the pharmacological profile. Indeed, a significant body of literature demonstrates that various 4,5-disubstituted 3-isoxazolols act as competitive antagonists at the GABA-A receptor[1][2][3]. These compounds bind to the orthosteric GABA binding site but do not activate the channel; instead, they block GABA from binding and eliciting its inhibitory effect.

For the purpose of this guide, we will hypothesize that 4,5-dimethyl-3-isoxazolol also acts as a competitive antagonist at the GABA-A receptor, a supposition grounded in the structure-activity relationships of this chemical series.

Comparative Analysis with Standard GABA-A Receptor Antagonists

To properly assess the selectivity and overall pharmacological profile of a novel compound, it is essential to compare it against well-characterized alternatives.

CompoundClassMechanism of ActionKnown Selectivity
4,5-dimethyl-3-isoxazolol (Hypothesized) 4,5-disubstituted 3-isoxazololCompetitive AntagonistUnknown
Bicuculline Phthalide isoquinoline alkaloidCompetitive AntagonistPrimarily GABA-A vs. other receptors, but can have off-target effects on K+ channels at higher concentrations.
Gabazine (SR-95531) Pyridazinyl-GABA derivativeCompetitive AntagonistHighly selective for GABA-A receptors over GABA-B and GABA-C receptors. Often considered a gold-standard competitive antagonist.
Picrotoxin Plant-derived convulsantNon-competitive Antagonist (Channel Blocker)Blocks the chloride channel pore of GABA-A and glycine receptors.

This comparison highlights the different classes of antagonists and the importance of a clean selectivity profile. While both bicuculline and gabazine are competitive antagonists, gabazine is generally considered more selective. Picrotoxin, acting via a different mechanism, serves as a useful tool to differentiate between binding site and channel pore effects.

Experimental Workflow for Selectivity Profiling

A thorough assessment of selectivity is a multi-step process, moving from initial binding studies to functional assays and broader off-target screening.

Primary Target Engagement: Radioligand Binding Assay

Objective: To determine the affinity of 4,5-dimethyl-3-isoxazolol for the GABA-A receptor.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing specific GABA-A receptor subtypes in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled competitive antagonist (e.g., [³H]-Gabazine), and a range of concentrations of the test compound (4,5-dimethyl-3-isoxazolol).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Radioligand binding assay workflow.

Functional Characterization: Electrophysiology

Objective: To confirm the mechanism of action (antagonism) and determine the potency of 4,5-dimethyl-3-isoxazolol on functional GABA-A receptors.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a set value (e.g., -70 mV).

  • GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀) and record the resulting inward chloride current.

  • Antagonist Application: Co-apply the same concentration of GABA with increasing concentrations of 4,5-dimethyl-3-isoxazolol and record the inhibition of the GABA-evoked current.

  • Data Analysis: Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC₅₀ for functional antagonism.

G A Inject Oocytes with GABA-A Subunit cRNAs B Incubate for Receptor Expression A->B C Two-Electrode Voltage Clamp B->C D Apply GABA (EC₂₀) Record Current C->D E Co-apply GABA and Test Compound D->E F Measure Inhibition of Current E->F G Calculate Functional IC₅₀ F->G

Caption: Electrophysiology workflow for functional antagonism.

Selectivity Profiling: Subtype Specificity and Off-Target Screening

Objective: To determine if 4,5-dimethyl-3-isoxazolol preferentially interacts with certain GABA-A receptor subtypes and to identify any potential off-target interactions.

Methodology:

  • Subtype Selectivity: Repeat the radioligand binding and/or electrophysiology assays using cells that express different combinations of GABA-A receptor subunits (e.g., α2β3γ2, α5β3γ2, etc.). A significantly lower Ki or IC₅₀ for one subtype over others indicates selectivity.

  • Broad Off-Target Screening: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen 4,5-dimethyl-3-isoxazolol at a fixed concentration (typically 1-10 µM) against a large panel of other receptors, ion channels, enzymes, and transporters. This provides a broad overview of the compound's selectivity profile and flags potential liabilities.

Data Presentation and Interpretation

The results from these experiments should be compiled into clear, comparative tables.

Table 1: Comparative Affinity and Potency at the α1β2γ2 GABA-A Receptor

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC₅₀, nM)
4,5-dimethyl-3-isoxazolol Experimental ValueExperimental Value
Bicuculline ~300~250
Gabazine (SR-95531) ~15~20

Table 2: GABA-A Receptor Subtype Selectivity Profile of 4,5-dimethyl-3-isoxazolol

Receptor SubtypeBinding Affinity (Ki, nM)
α1β2γ2 Experimental Value
α2β3γ2 Experimental Value
α3β3γ2 Experimental Value
α5β3γ2 Experimental Value

A compound is generally considered selective if it displays at least a 10-fold difference in affinity or potency between targets or subtypes.

Conclusion

Assessing the selectivity of a compound like 4,5-dimethyl-3-isoxazolol is a critical exercise for any researcher considering its use. Based on its chemical class, the GABA-A receptor is its most probable target, and its likely mechanism is competitive antagonism. The experimental framework provided here outlines a rigorous, multi-faceted approach to confirm this hypothesis and, more importantly, to quantify its selectivity. By comparing its affinity and functional potency against established standards like gabazine and screening for off-target interactions, a comprehensive and reliable selectivity profile can be established. This data is indispensable for the confident interpretation of in vitro and in vivo studies and for the potential future development of this and related compounds.

References

  • Ozoe, Y., et al. (2019). 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies. Bioorganic & Medicinal Chemistry, 27(5), 845-853. [Link]

  • Otsu, K., et al. (2016). 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. Journal of Agricultural and Food Chemistry, 64(49), 9445-9453. [Link]

  • PubChem Compound Summary for CID 289539, 3-Isoxazolol, 4,5-dimethyl-. National Center for Biotechnology Information. [Link]

  • Frølund, B., et al. (2002). Novel Class of Potent 4-arylalkyl Substituted 3-isoxazolol GABA(A) Antagonists: Synthesis, Pharmacology, and Molecular Modeling. Journal of Medicinal Chemistry, 45(12), 2454-2468. [Link]

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A Comparative Guide to the Computational Validation of 4,5-dimethyl-3-isoxazolol Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the rigorous validation of a small molecule's binding mode to its protein target is a cornerstone of structure-based drug design. This guide provides an in-depth, technical comparison of computational methods to predict and validate the binding orientation of 4,5-dimethyl-3-isoxazolol, a versatile isoxazole scaffold. In the absence of direct experimental structures for this specific molecule, we will present a hypothetical validation workflow targeting the first bromodomain of BRD4 (BRD4-BD1), a well-established target for isoxazole-containing inhibitors. This guide will use a known, co-crystallized 3,5-dimethylisoxazole-based inhibitor as a benchmark to assess the predictive power of our computational pipeline.

The Rationale for Computational Scrutiny

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of bioactive compounds targeting diverse protein families, including BET bromodomains, GABA-A receptors, and AMPA receptors[1][2][3]. The specific substitution pattern on this heterocyclic core dramatically influences binding affinity and selectivity. Therefore, accurately predicting the binding hypothesis of a novel or uncharacterized derivative like 4,5-dimethyl-3-isoxazolol is paramount for guiding synthetic efforts and understanding its potential biological activity.

This guide will navigate through a multi-step computational protocol, beginning with molecular docking to generate initial binding poses, followed by molecular dynamics (MD) simulations to assess the stability of these poses in a dynamic, solvated environment, and culminating in binding free energy calculations to quantify the strength of the interaction.

The Chosen Battlefield: BRD4-BD1

The first bromodomain of BRD4 (BRD4-BD1) has been selected as our model system due to the availability of high-resolution crystal structures in complex with ligands bearing the closely related 3,5-dimethylisoxazole moiety[4][5]. This provides an invaluable experimental reference to validate our computational approach. The core interaction for this class of inhibitors involves the isoxazole ring mimicking the acetylated lysine recognition motif of the bromodomain[6].

Our Comparative Ligands:

Ligand NameStructureRationale
4,5-dimethyl-3-isoxazolol (Structure of 4,5-dimethyl-3-isoxazolol)The focus of our computational validation.
Reference Inhibitor (from PDB: 4J0S) (Structure of the ligand from PDB ID 4J0S)A known BRD4-BD1 inhibitor with a co-crystallized structure, serving as our experimental benchmark.

The Computational Workflow: A Step-by-Step Validation Protocol

Our validation workflow is designed to be a self-validating system, where each subsequent step refines and scrutinizes the results of the previous one.

G cluster_0 Setup & Preparation cluster_1 Pose Prediction cluster_2 Stability Assessment cluster_3 Binding Affinity Estimation cluster_4 Analysis & Comparison PDB Protein Structure (PDB: 4J0S) Prep System Preparation (Protonation, Parameterization) PDB->Prep Ligand_Target Target Ligand (4,5-dimethyl-3-isoxazolol) Ligand_Target->Prep Ligand_Ref Reference Ligand (from 4J0S) Ligand_Ref->Prep Docking Molecular Docking (AutoDock Vina) Prep->Docking Prepared Structures MD Molecular Dynamics (GROMACS) Docking->MD Top Scoring Poses Analysis Comparative Analysis (Binding Modes, Energies) Docking->Analysis MMPBSA MM/PBSA Calculations (g_mmpbsa) MD->MMPBSA MD Trajectories MD->Analysis MMPBSA->Analysis Binding Free Energies

Caption: Computational workflow for validating ligand binding modes.

Experimental Protocol 1: Molecular Docking with AutoDock Vina

Objective: To generate a set of plausible binding poses for 4,5-dimethyl-3-isoxazolol within the BRD4-BD1 active site and to re-dock the reference ligand to validate the docking protocol.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of BRD4-BD1 in complex with the reference inhibitor (PDB ID: 4J0S) from the RCSB PDB[4].

    • Remove water molecules and any co-solvents from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of 4,5-dimethyl-3-isoxazolol from a database like PubChem (CID 289539)[7].

    • Extract the reference inhibitor from the 4J0S PDB file.

    • Use a molecular editor to add hydrogens and generate a clean 3D conformation.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligands in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box centered on the co-crystallized reference ligand.

    • Ensure the grid box dimensions (e.g., 20x20x20 Å) are sufficient to encompass the entire binding site and allow for ligand flexibility.

  • Docking Execution:

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Run AutoDock Vina to perform the docking calculations[8]. The exhaustiveness parameter can be increased for a more thorough search.

  • Pose Analysis:

    • Visualize the resulting docked poses in a molecular viewer.

    • For the reference ligand, calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. An RMSD of < 2.0 Å is generally considered a successful docking.

    • For 4,5-dimethyl-3-isoxazolol, analyze the top-ranked poses for key interactions with the binding site residues.

Experimental Protocol 2: Molecular Dynamics (MD) Simulations with GROMACS

Objective: To evaluate the stability of the predicted binding poses from docking in a simulated physiological environment.

Methodology:

  • System Setup:

    • Select the top-ranked docked pose of 4,5-dimethyl-3-isoxazolol in complex with BRD4-BD1.

    • Use the GROMACS simulation package for all MD simulations[9].

    • Choose a suitable force field, such as CHARMM36, for both the protein and the ligand[10]. Ligand parameters can be generated using a tool like the CGenFF server[11].

    • Place the protein-ligand complex in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

    • Solvate the system with a water model like TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue the simulation at the target temperature and pressure (e.g., 1 bar) with the position restraints still applied. This ensures the correct solvent density.

  • Production MD:

    • Remove the position restraints and run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics include:

      • RMSD: Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable RMSD indicates that the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

      • Hydrogen Bonds: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

Experimental Protocol 3: Binding Free Energy Calculations with MM/PBSA

Objective: To estimate the binding free energy of 4,5-dimethyl-3-isoxazolol to BRD4-BD1 and compare it with the reference inhibitor.

Methodology:

  • Trajectory Extraction:

    • Extract snapshots from the stable portion of the production MD trajectory.

  • MM/PBSA Calculation:

    • Use a tool like g_mmpbsa to perform the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations[12][13].

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each free energy term is composed of: G = E_MM + G_solvation - TΔS

      • E_MM: Molecular mechanics energy (van der Waals and electrostatic interactions).

      • G_solvation: Solvation free energy (polar and non-polar contributions).

      • TΔS: Conformational entropy (often omitted due to high computational cost and potential for large errors).

  • Per-Residue Decomposition:

    • Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues involved in the interaction.

Comparative Analysis of Binding Modes

The following table presents a hypothetical comparison of the docking and MD simulation results for 4,5-dimethyl-3-isoxazolol and the reference inhibitor.

Parameter4,5-dimethyl-3-isoxazolol (Predicted)Reference Inhibitor (Experimental & Re-docked)
Docking Score (kcal/mol) -6.5-7.2 (Re-docked)
Key H-Bond Interactions Asn140Asn140, Tyr97
Key Hydrophobic Interactions Pro82, Val87, Leu92, Leu94, Cys136Pro82, Val87, Leu92, Leu94, Cys136
MD Simulation Stability (RMSD) Stable after ~10 nsStable throughout the simulation
MM/PBSA ΔG_bind (kcal/mol) -25.8 ± 3.2-30.5 ± 2.8

Interpretation of Results:

The docking results suggest that 4,5-dimethyl-3-isoxazolol can adopt a similar binding pose to the reference inhibitor, engaging with the key conserved asparagine (Asn140) in the BRD4-BD1 active site through a hydrogen bond. The re-docking of the reference inhibitor with a low RMSD to its crystal pose would validate the docking protocol's ability to reproduce the experimental binding mode.

The MD simulations would further probe the stability of these interactions. A stable RMSD for the 4,5-dimethyl-3-isoxazolol complex would indicate that the predicted binding mode is maintained over time. The MM/PBSA calculations provide a quantitative estimate of the binding affinity. In our hypothetical data, the lower (more negative) binding free energy for the reference inhibitor is consistent with its known potent activity. The per-residue decomposition analysis would highlight the specific residues contributing most favorably to the binding of each ligand.

Visualizing the Interactions

G cluster_0 4,5-dimethyl-3-isoxazolol cluster_1 BRD4-BD1 Residues Ligand_Target 4,5-dimethyl- 3-isoxazolol Asn140 Asn140 Ligand_Target->Asn140 H-Bond Pro82 Pro82 Ligand_Target->Pro82 Hydrophobic Leu92 Leu92 Ligand_Target->Leu92 Hydrophobic Val87 Val87 Ligand_Target->Val87 Hydrophobic

Caption: Key interactions of 4,5-dimethyl-3-isoxazolol with BRD4-BD1.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational workflow for validating the binding mode of 4,5-dimethyl-3-isoxazolol. By leveraging molecular docking, molecular dynamics simulations, and binding free energy calculations, and comparing the results to a known, experimentally validated inhibitor, we can build a strong, data-driven hypothesis for its molecular interactions. This approach not only provides insights into the potential efficacy of the target molecule but also serves as a powerful tool to guide further lead optimization.

The logical next step would be the experimental validation of these computational predictions through techniques such as X-ray crystallography or cryo-electron microscopy to obtain a definitive structure of the 4,5-dimethyl-3-isoxazolol-BRD4-BD1 complex. Furthermore, in vitro binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would provide quantitative binding affinity data to directly compare with the MM/PBSA calculations.

References

  • PubChem. 3-Isoxazolol, 4,5-dimethyl-. National Center for Biotechnology Information. [Link][7]

  • RCSB PDB. 4J0S: Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand. [Link][4]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules. [Link][1]

  • GROMACS Tutorial. Protein-Ligand Complex. [Link][11]

  • RCSB PDB. 3GD2: isoxazole ligand bound to farnesoid X receptor (FXR). [Link][14]

  • Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PLoS One. [Link][2]

  • Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A). Bioorganic & Medicinal Chemistry Letters. [Link][15]

  • RCSB PDB. 5MRM: Arabidopsis thaliana IspD in complex with Isoxazole (4). [Link][16]

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics. [Link][8]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. [Link][3]

  • The BET Bromodomain Inhibitor I-BET-151 Induces Structural and Functional Alterations of the Heart Mitochondria in Healthy Male Mice and Rats. International Journal of Molecular Sciences. [Link][6]

  • g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling. [Link][12]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. The Journal of Physical Chemistry B. [Link][10]

  • Force fields in GROMACS. GROMACS Documentation. [Link][9]

  • The BET Bromodomain Inhibitor I-BET151 Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers. The Journal of Biological Chemistry. [Link][17]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link][5]

  • g_mmpbsa documentation. [Link][13]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link][18]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Isoxazolol, 4,5-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 3-Isoxazolol, 4,5-dimethyl-, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory guidelines.

While 3-Isoxazolol, 4,5-dimethyl- (CAS No. 930-83-6) is a valuable compound in research and development, its handling and disposal require a thorough understanding of its potential hazards.[1] Although specific toxicity data for this compound is limited, the isoxazole class of chemicals can present various risks, including potential flammability and health hazards upon exposure.[2][3] Therefore, a cautious and well-documented approach to its disposal is paramount.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 3-Isoxazolol, 4,5-dimethyl-, is governed by a hierarchy of controls that prioritizes safety and environmental protection. The fundamental principle is to manage waste in a manner that prevents harm to individuals and the ecosystem.[4][5] This involves proper segregation, containment, labeling, and transfer to a licensed waste disposal facility.

Step-by-Step Disposal Protocol for 3-Isoxazolol, 4,5-dimethyl-

This protocol provides a systematic approach to the disposal of 3-Isoxazolol, 4,5-dimethyl-. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.[4]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 3-Isoxazolol, 4,5-dimethyl- for disposal, it is crucial to understand its hazard profile. For isoxazole derivatives, potential hazards include:

  • Flammability: Some isoxazoles are flammable liquids.[2]

  • Toxicity: May be harmful if swallowed or inhaled.[3][6][7]

  • Irritation: Can cause skin and eye irritation.[7][8][9][10]

Based on these potential hazards, the following minimum PPE is required:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of vapors or aerosols.

Always consult the Safety Data Sheet (SDS) for the specific compound for detailed information on hazards and required PPE.[2][3][8]

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for 3-Isoxazolol, 4,5-dimethyl- and materials contaminated with it. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[4]

  • Solid Waste: Collect solid 3-Isoxazolol, 4,5-dimethyl- and contaminated items (e.g., weighing paper, gloves, pipette tips) in a designated solid waste container.[5][11]

  • Liquid Waste: Collect liquid waste containing 3-Isoxazolol, 4,5-dimethyl- in a designated liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Isoxazolol, 4,5-dimethyl-"), and the associated hazards (e.g., "Flammable," "Toxic").[5]

On-site Treatment (If Applicable and Permissible)

In some cases, chemical neutralization may be an option to reduce the hazardous nature of the waste. However, for 3-Isoxazolol, 4,5-dimethyl-, there are no standard, widely accepted in-lab neutralization procedures. Therefore, on-site treatment is not recommended unless you have a validated protocol and specific approval from your EHS department. The primary disposal method should be through a licensed waste management provider.

Storage and Disposal

Proper storage of the waste container while awaiting pickup is crucial for safety.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and away from heat sources or incompatible chemicals.[2][5]

  • Disposal Request: Once the container is full or you have completed the work requiring the chemical, arrange for its disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.[4]

  • Final Disposal Method: The most common and environmentally responsible method for disposing of organic chemical waste like 3-Isoxazolol, 4,5-dimethyl- is high-temperature incineration at a permitted hazardous waste facility.[3][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Isoxazolol, 4,5-dimethyl-.

DisposalWorkflow Disposal Workflow for 3-Isoxazolol, 4,5-dimethyl- cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Storage & Disposal start Start: Need to dispose of 3-Isoxazolol, 4,5-dimethyl- assess_hazards 1. Assess Hazards (Consult SDS) start->assess_hazards don_ppe 2. Don Appropriate PPE assess_hazards->don_ppe waste_type 3. Identify Waste Type don_ppe->waste_type solid_waste 4a. Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste 4b. Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid label_container 5. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container store_waste 6. Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs 7. Contact EHS for Pickup store_waste->contact_ehs disposal 8. Professional Disposal (e.g., Incineration) contact_ehs->disposal

Sources

Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 3-Isoxazolol, 4,5-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Analog-Based Hazard Assessment

In the absence of specific toxicological data for 3-Isoxazolol, 4,5-dimethyl-, we must turn to a well-established practice in chemical safety: analog-based hazard assessment. By examining the known hazards of structurally similar molecules, we can infer a potential hazard profile. This approach, while not a substitute for empirical data, provides a conservative and responsible basis for establishing safe handling protocols.

Our analysis considers the following related compounds:

  • 3,5-Dimethylisoxazole: Known to be a flammable liquid.[1][2]

  • 3,5-Dimethyl-4-isoxazolemethanamine: Classified as harmful if swallowed and capable of causing severe skin burns and eye damage.[3]

  • 4,5-Dimethylisoxazol-3-amine: Also classified as harmful if swallowed.[4]

Based on these analogs, we will operate under the assumption that 3-Isoxazolol, 4,5-dimethyl- may exhibit oral toxicity, be an irritant to the skin and eyes, and potentially be flammable.

Core Principles of Protection: Selecting Your PPE

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific experimental context. The following sections provide a tiered approach to PPE selection, from baseline requirements to enhanced measures for higher-risk procedures.

Standard Laboratory Operations: The Non-negotiable Baseline

For all routine procedures involving the handling of small quantities of 3-Isoxazolol, 4,5-dimethyl- in a well-ventilated laboratory, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat, fully fastened, is necessary to protect against incidental contact.

Enhanced Precautions for Specific Procedures

Certain laboratory operations necessitate an elevation in PPE to mitigate increased risks of exposure.

Procedure Associated Risks Recommended PPE Enhancement
Weighing and Aliquoting Inhalation of fine particles, skin contact with powder.In addition to baseline PPE, conduct these operations in a chemical fume hood or a ventilated balance enclosure. Consider double-gloving.
Heating or Refluxing Inhalation of vapors, potential for splashing of hot liquid.All heating must be conducted in a certified chemical fume hood. A face shield worn over safety goggles is mandatory.
Large-Scale Reactions (>5g) Increased risk of significant splashes and vapor generation.In addition to the above, a chemical-resistant apron should be worn over the lab coat. Ensure ready access to an emergency shower and eyewash station.

Procedural Guidance for Safe Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly. Don your required PPE.

  • Dispensing: Use spark-proof tools for handling the solid material.[1][3] Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.

  • Reaction Setup: All reactions should be set up in a chemical fume hood. Ensure all glassware is properly clamped and secure.

  • Post-Procedure: Decontaminate all surfaces that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[5]

Disposal Plan: A Commitment to Environmental Stewardship

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with 3-Isoxazolol, 4,5-dimethyl- (including gloves, pipette tips, and empty containers) must be segregated into a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Isoxazolol, 4,5-dimethyl-".

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not discharge to sewer systems.[3]

Emergency Response: Preparedness is Paramount

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Visualizing the Path to Safety

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with 3-Isoxazolol, 4,5-dimethyl-.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 3-Isoxazolol, 4,5-dimethyl- Procedure What is the experimental procedure? Start->Procedure Baseline Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Procedure->Baseline Routine, small scale FumeHood Work in Fume Hood Procedure->FumeHood Weighing, Heating, or >5g FumeHood->Baseline FaceShield Add Face Shield FumeHood->FaceShield Heating or >5g Apron Add Chemical-Resistant Apron FaceShield->Apron >5g Scale

Caption: PPE selection workflow for 3-Isoxazolol, 4,5-dimethyl-.

Conclusion

As you embark on your research with 3-Isoxazolol, 4,5-dimethyl-, let this guide serve as your trusted companion for ensuring a safe and productive laboratory environment. By embracing a culture of safety and adhering to these procedural and PPE guidelines, you can confidently navigate the handling of this and other novel chemical compounds.

References

  • SDS - 2,4-Dimethyl-5-Acetyl Thiazole synthetic. Advanced Biotech. Available from: [Link]

  • 4,5-DIMETHYL-3-ISOXAZOLOL. Global Substance Registration System (GSRS). Available from: [Link]

  • 3-Isoxazolol, 4,5-dimethyl- | C5H7NO2 | CID 289539. PubChem. Available from: [Link]

  • 4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148. PubChem. Available from: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Environmental Health and Safety Office. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.